5-(3-Chlorophenyl)furan-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEBZHHXEPQWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352979 | |
| Record name | 5-(3-chlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-44-7 | |
| Record name | 5-(3-Chlorophenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-chlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-Chlorophenyl)furan-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Chlorophenyl)furan-2-carboxylic acid, a halogenated aromatic carboxylic acid, represents a significant scaffold in the landscape of medicinal chemistry and materials science.[1] The unique arrangement of a furan ring, a carboxylic acid moiety, and a chlorophenyl group imparts a distinct combination of physicochemical properties, including aromaticity, acidity, and lipophilicity.[1] These characteristics make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence and position of the chloro substituent on the phenyl ring can significantly influence the molecule's reactivity and biological activity, making it a compound of considerable interest for further research and development.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₃ | PubChem[2] |
| Molecular Weight | 222.62 g/mol | PubChem[2] |
| CAS Number | 41019-44-7 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Appearance | Solid, powder | Cymit Química S.L.[1] |
| XLogP3 | 3.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process, with a common and effective route involving a Suzuki coupling reaction followed by ester hydrolysis. This approach offers a reliable method for constructing the aryl-furan bond.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[3])
Step 1: Suzuki Coupling for Methyl 5-(3-chlorophenyl)furan-2-carboxylate
-
To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in 1,4-dioxane, add (3-chlorophenyl)boronic acid (1.2 eq).
-
Add a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
De-gas the mixture with a stream of nitrogen for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir overnight under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 5-(3-chlorophenyl)furan-2-carboxylate.
Causality behind Experimental Choices:
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective catalyst for Suzuki couplings, facilitating the crucial carbon-carbon bond formation between the furan ring and the phenyl ring.
-
Base: Sodium carbonate is used to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it can dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation and degradation of the palladium catalyst.
Step 2: Ester Hydrolysis to this compound
-
Dissolve methyl 5-(3-chlorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, partially concentrate the mixture in vacuo to remove methanol.
-
Acidify the aqueous solution to a pH of 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Causality behind Experimental Choices:
-
Base Hydrolysis: Sodium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.
-
Solvent Mixture: The methanol/water mixture ensures the solubility of both the ester and the sodium hydroxide.
-
Acidification: Acidification of the carboxylate salt is necessary to protonate it and obtain the final carboxylic acid product, which is then extracted into the organic phase.
Analytical Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and phenyl rings. The furan protons would appear as doublets, and the aromatic protons on the chlorophenyl ring would exhibit a more complex splitting pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position. The chemical shifts of the aromatic and furan carbons would also be indicative of the structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
C-O stretching and O-H bending vibrations for the carboxylic acid.
-
C-H and C=C stretching vibrations for the aromatic and furan rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern can also provide structural information.
Potential Applications in Drug Development
The 5-phenylfuran-2-carboxylic acid scaffold is a recurring motif in compounds with diverse biological activities, suggesting its potential as a privileged structure in drug discovery.[3]
Antimicrobial Activity
Furan-containing compounds have been extensively investigated for their antimicrobial properties.[4] The 5-aryl-furan-2-carboxylic acid moiety, in particular, has been identified as a promising pharmacophore for the development of novel antibacterial agents. For instance, compounds with this core structure have been explored as inhibitors of bacterial enzymes, such as those involved in iron acquisition in mycobacteria, a critical pathway for bacterial survival.[3] The substitution pattern on the phenyl ring plays a crucial role in modulating the potency and selectivity of these inhibitors.
Other Potential Therapeutic Areas
The versatility of the furan scaffold extends to other therapeutic areas.[4] Derivatives of 5-phenylfuran-2-carboxylic acid could be investigated for their potential as anti-inflammatory, antiviral, or anticancer agents. The carboxylic acid group can act as a key interaction point with biological targets, forming hydrogen bonds or salt bridges.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Disposal: Dispose of the compound in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure and reactive functional groups allow for its use as a key intermediate in the synthesis of a wide range of derivatives. The insights into its synthesis, characterization, and potential biological activities provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this and related compounds in the quest for novel therapeutic agents and advanced materials.
References
- PubChem. This compound.
- PubChem. 5-Formyl-2-furancarboxylic Acid.
- Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1291. [Link]
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733-739. [Link]
- Lindup, W. E., et al. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635-640. [Link]
- PubChem. 2,5-Furandicarboxylic acid.
- PubChem. 2-Furancarboxylic acid.
- Google Patents. Method for producing 5-chlorothiophene-2-carboxylic acid.
- Google Patents. Process for preparing aminofuranes.
- Patil, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
- Dömling, A. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 9, 2813-2843. [Link]
- Google Patents. Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
- Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- University of Toledo.
- Mori, M., et al. (2021). 5-(4-Nitrophenyl)
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
A Technical Guide to 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS 41019-44-7): Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS No. 41019-44-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The furan nucleus is a crucial scaffold in numerous physiologically active compounds, acting as a bioisostere for phenyl rings and often improving the pharmacokinetic profile of drug candidates.[1][2] This document details the physicochemical properties, a robust synthetic pathway, chemical reactivity, and potential therapeutic applications of this specific 5-aryl-2-furoic acid derivative. Particular emphasis is placed on its role as a molecular building block and its potential as a precursor for novel therapeutics, drawing parallels with structurally related compounds investigated for anticancer and antimicrobial activities.
Physicochemical and Spectroscopic Profile
This compound is an organic compound featuring a central furan ring substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with a carboxylic acid functional group.[3] The presence of the chlorine atom and the carboxylic acid imparts specific electronic and solubility characteristics crucial for its chemical behavior and biological interactions.[3]
Table 1: Key Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 41019-44-7 | [4][5] |
| Molecular Formula | C₁₁H₇ClO₃ | [4][6] |
| Molecular Weight | 222.62 g/mol | [4][6] |
| Physical Form | Solid, Powder | [3] |
| Melting Point | 177-178 °C | [6] |
| Boiling Point | 398.6 ± 32.0 °C (Predicted) | [6] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [6] |
| InChI Key | OWEBZHHXEPQWQW-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | [3][4] |
Synthesis and Characterization
The synthesis of 5-aryl-furan-2-carboxylic acids is a common objective in medicinal chemistry. A reliable and versatile method involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the aryl-furan bond, followed by saponification of the ester to yield the final carboxylic acid. This approach offers high yields and tolerates a wide range of functional groups.
Proposed Synthetic Workflow
The logical pathway begins with a commercially available 5-halofuran carboxylate, which is coupled with a suitable boronic acid. The choice of an ester as the starting material protects the carboxylic acid functionality during the cross-coupling reaction, which is typically performed under basic conditions.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-(3-chlorophenyl)furan-2-carboxylate
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Solvent Addition: Add dry 1,4-dioxane to the flask, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq). The use of a biphasic solvent system is common, and the base is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the resulting mixture to 90 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.[7] The filtrate is then transferred to a separatory funnel, diluted with ethyl acetate, and washed sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure ester intermediate.[7]
Step 2: Synthesis of this compound (Saponification)
-
Setup: Dissolve the purified ester from Step 1 in a mixture of methanol (MeOH) and water.
-
Reaction: Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 3-4 hours. The ester is hydrolyzed by the hydroxide ions to form the sodium salt of the carboxylic acid.
-
Work-up: Cool the reaction mixture and partially concentrate in vacuo to remove the methanol. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1M hydrochloric acid (HCl) at 0 °C. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield the final product, this compound.[7] No further purification is typically necessary.
Characterization: The final compound should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, High-Resolution Mass Spectrometry (HRMS) to verify its elemental composition, and melting point analysis to assess its purity.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dictated by its three main components: the carboxylic acid, the furan ring, and the chlorophenyl group. This offers multiple handles for chemical modification, making it a versatile scaffold for creating chemical libraries.
-
Carboxylic Acid Group: This is the most reactive site for nucleophilic acyl substitution.[8] It can be readily converted into esters, amides, or acid chlorides. This is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.
-
Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic substitution, typically at the C3 or C4 positions.[1] However, it can also act as a diene in Diels-Alder reactions under certain conditions.[2]
-
Chlorophenyl Group: The phenyl ring is less reactive than the furan ring towards electrophilic substitution. The chlorine atom is an ortho-, para-director, although it is deactivating. It can also be a site for transition metal-catalyzed cross-coupling reactions.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Other Potential Applications
-
Antitubercular Activity: 5-Phenyl-furan-2-carboxylic acids have been identified as a class of potential therapeutics for tuberculosis, targeting the salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis. [7]* General Antimicrobial Agents: The furan scaffold is present in various antibacterial and antifungal drugs. [1][9]The specific substitution pattern of the title compound makes it a candidate for screening against a panel of microbial pathogens.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. However, based on data for structurally similar compounds like 2-furoic acid, the following general precautions are advised:
-
Hazards: May cause skin, eye, and respiratory tract irritation. [10][11]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [3]
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery. Its well-defined structure, accessible synthetic routes, and multiple points for chemical modification make it an attractive starting point for the development of new chemical entities. Drawing from research on analogous structures, its most promising therapeutic potential lies in the development of novel anticancer agents targeting tubulin dynamics. Further investigation into this and other potential biological activities is warranted to fully explore its utility in medicinal chemistry.
References
- Medicinal significance of furan derivatives : A Review - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (2024). Oriental Journal of Chemistry. [Link]
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. (n.d.).
- Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. (2025). BioScience Academic Publishing. [Link]
- Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]
- Application of furan derivative in medicinal field. - ResearchGate. (n.d.).
- Synthesis and Characterization of Furanic Compounds - DTIC. (n.d.).
- This compound | C11H7ClO3 | CID 736256 - PubChem. (n.d.). PubChem. [Link]
- (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchGate. (n.d.).
- separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023). StudySmarter. [Link]
- 2 - SAFETY D
- 5-(4-chlorophenyl)-2-furoic acid (C11H7ClO3) - PubChemLite. (n.d.). PubChemLite. [Link]
- 5-(4-CHLOROPHENYL)-2-FUROIC ACID Three Chongqing Chemdad Co. (n.d.). Chemdad. [Link]
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (n.d.). MDPI. [Link]
- 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. (n.d.). PubChem. [Link]
- 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. (n.d.).
- WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents. (n.d.).
- Reactivity of carboxylic acid derivatives (video) - Khan Academy. (n.d.). Khan Academy. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 4. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 41019-44-7 CAS MSDS (5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Structure Elucidation of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, the furan scaffold is a privileged structure, serving as a versatile bioisostere for phenyl rings and participating in a multitude of pharmacological interactions.[1] The compound 5-(3-Chlorophenyl)furan-2-carboxylic acid (CPFA) represents a quintessential example of this molecular architecture, combining a disubstituted furan ring with a halogenated phenyl moiety—a common strategy for modulating pharmacokinetic and pharmacodynamic properties.[2]
Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation
Before engaging advanced spectroscopic techniques, the foundational step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
For CPFA, the molecular formula is C₁₁H₇ClO₃ .[5][6][7] This is confirmed by HRMS, which would yield a measured mass-to-charge ratio (m/z) extremely close to the calculated exact mass of 222.0084 for the [M]+• ion.[5]
From this formula, we calculate the Degrees of Unsaturation (DBE), a critical first clue to the molecule's structure:
DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 11 + 1 - (7/2) - (1/2) + (0/2) DBE = 12 - 4 = 8
This high value immediately suggests the presence of multiple rings and/or double bonds. We can preliminarily assign these: 4 for the phenyl ring, 2 for the furan ring (1 for the ring and 1 for a double bond), 1 for the second double bond in the furan ring, and 1 for the carbonyl group (C=O) of the carboxylic acid. This accounting perfectly matches the expected structure.
Part 2: Spectroscopic Interrogation - A Multi-faceted Approach
No single technique can provide absolute structural proof. Instead, we orchestrate a suite of spectroscopic methods, each providing a unique piece of the puzzle. The workflow below illustrates our integrated strategy.
Caption: Workflow for the structure elucidation of CPFA.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the molecular weight and crucial fragmentation data that reveals the molecule's constituent parts.[3]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile (LC-MS grade).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition (Negative Ion Mode): Given the acidic proton, negative ion mode is ideal, detecting the deprotonated molecule [M-H]⁻.
-
Analysis: Determine the exact mass of the [M-H]⁻ ion and use software to generate a list of possible elemental compositions. The presence of a chlorine atom should be confirmed by observing the characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[8]
Data Interpretation:
| m/z (Proposed) | Fragment Lost | Proposed Fragment Structure | Significance |
| 222/224 | - | [C₁₁H₇ClO₃]⁺ | Molecular ion ([M]⁺) with Cl isotope pattern. |
| 177/179 | •COOH | [C₁₀H₆ClO]⁺ | Loss of the carboxylic acid radical, a common fragmentation for such acids. |
| 149 | •Cl, •CO | [C₁₀H₆O]⁺ | Subsequent loss of chlorine and carbon monoxide. |
| 113 | C₆H₄Cl | [C₅H₃O₂]⁺ | Cleavage of the bond between the two rings. |
| 39 | - | [C₃H₃]⁺ | A characteristic fragment of the furan ring itself.[9] |
The observation of the M and M+2 peaks in a ~3:1 ratio is definitive evidence for the presence of a single chlorine atom. The loss of 45 amu (•COOH) is a strong indicator of a carboxylic acid moiety.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[11]
Experimental Protocol: ATR-FTIR
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The characteristic, extremely broad peak confirms the -COOH group.[11] |
| ~1720-1680 | C=O stretch | Carboxylic Acid (conjugated) | Confirms the carbonyl. The frequency is slightly lowered from a typical aliphatic acid due to conjugation with the furan ring.[12][13] |
| ~1600, ~1475 | C=C stretch | Aromatic Rings | Indicates the presence of both the furan and phenyl rings. |
| ~1250-1020 | C-O stretch | Furan ring & Carboxylic Acid | Strong bands in this region are typical for the furan ether linkage and the C-O of the acid. |
| ~800-600 | C-Cl stretch | Aryl Halide | Confirms the presence of the C-Cl bond. |
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides insight into the electronic structure, specifically the extent of π-conjugation. The phenyl-furan-carboxyl system constitutes a large chromophore.[14]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Acquire the spectrum against a solvent blank, typically over a range of 200-400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Data Interpretation: Furan itself absorbs around 200-210 nm.[14] The extensive conjugation in CPFA, linking the phenyl ring through the furan to the carbonyl group, is expected to cause a significant bathochromic (red) shift. A λmax in the range of 280-320 nm would be anticipated, corresponding to π→π* electronic transitions within this conjugated system.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for structure elucidation, providing a complete proton and carbon framework and, crucially, the connectivity between them.[17] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
¹H NMR Data Interpretation: The spectrum should show signals for 7 distinct protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad s | 1H | COOH | The acidic proton, highly deshielded and often broad. |
| ~7.8-7.5 | m | 4H | Ar-H | Protons on the 3-chlorophenyl ring. Complex splitting due to meta and ortho coupling. |
| ~7.4 | d (J ≈ 3.7 Hz) | 1H | Furan H3 | The furan proton adjacent to the carboxylic acid. Deshielded by the C=O group.[18] |
| ~7.0 | d (J ≈ 3.7 Hz) | 1H | Furan H4 | The furan proton adjacent to the phenyl ring. Coupled only to H3.[18] |
¹³C NMR Data Interpretation: The spectrum should show 11 distinct carbon signals.
| Predicted δ (ppm) | Assignment | Rationale |
| ~160 | C=O | Carboxylic acid carbon. |
| ~155 | Furan C5 | Furan carbon attached to the phenyl group. |
| ~146 | Furan C2 | Furan carbon attached to the carboxylic acid.[18] |
| ~135 | Ar C-Cl | Phenyl carbon attached to chlorine. |
| ~134 | Ar C-ipso | Phenyl carbon attached to the furan ring. |
| ~131-124 | Ar CH | The four CH carbons of the phenyl ring. |
| ~120 | Furan C3 | Furan CH carbon adjacent to the COOH group.[18] |
| ~111 | Furan C4 | Furan CH carbon adjacent to the phenyl group. |
2D NMR: Assembling the Pieces While 1D NMR provides the inventory of parts, 2D NMR shows how they are connected.[19]
-
COSY (Correlation Spectroscopy): Confirms which protons are coupled (i.e., on adjacent carbons). We would expect to see a cross-peak between the two furan protons (H3 and H4) and complex correlations among the 4 protons on the chlorophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the CH carbons in the ¹³C spectrum (e.g., linking the ¹H signal at ~7.4 ppm to the ¹³C signal at ~120 ppm, assigning both to position 3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key anticipated HMBC correlations for CPFA.
Crucial HMBC Correlations for Final Proof:
-
Phenyl-to-Furan Link: A correlation from the protons on the chlorophenyl ring (specifically the one at position 2' or 6') to the furan carbon at C5. This is the definitive link proving the substitution pattern.
-
Furan-to-Carboxyl Link: A correlation from the furan proton H3 to the carbonyl carbon of the carboxylic acid. This confirms the position of the acid group.
-
Intra-ring Correlations: Correlations from H3 to C2, C4, and C5, and from H4 to C2, C3, and C5 will confirm the furan ring assignments.
Part 3: Data Synthesis and Conclusion
-
MS established the correct molecular formula (C₁₁H₇ClO₃) and molecular weight (222.62 g/mol ), confirmed the presence of one chlorine atom, and showed fragments corresponding to the expected structural units.
-
IR confirmed the presence of the key functional groups: a carboxylic acid, aromatic rings, and an aryl chloride.
-
UV-Vis indicated a large, conjugated π-system, consistent with the linked phenyl and furan rings.
-
¹H and ¹³C NMR provided a complete census of all proton and carbon environments, matching the proposed structure.
-
2D NMR (COSY, HSQC, and especially HMBC) provided the irrefutable connectivity map, linking the individual fragments (chlorophenyl, furan, carboxylic acid) in the correct sequence and orientation.
Collectively, these self-validating layers of evidence lead to the unambiguous elucidation of the structure as This compound . This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing a trustworthy structural foundation for any future research or development activities involving this compound.
References
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
- Luu, T. D., & Vo, C. V. (2022). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2950-2956. [Link]
- Kiewiet, A., de Wit, J., & Weringa, W. D. (1974). 13C FT‐NMR spectra of alkyl substituted furans. A study of the influence of steric interactions. Organic Magnetic Resonance, 6(8), 461-465. [Link]
- Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]
- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
- Wade, L. G. (n.d.). Infrared Spectroscopy. Pearson. [Link] (Note: General textbook reference, direct deep link unavailable).
- LibreTexts Chemistry. (2024). 21.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736256, this compound. PubChem. [Link]
- Zhang, Y., et al. (2020). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers.
- Oregon State University. (n.d.).
- Royal Society of Chemistry. (2019).
- SpectraBase. (n.d.). (2S)-5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. [Link]
- LibreTexts Chemistry. (2022). 21.
- Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 116-125. [Link]
- Rackwitz, J., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(48), 9886–9894. [Link]
- ResearchGate. (2017).
- Lalevée, J., et al. (2022).
- Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]
- Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1382. [Link]
- Wang, T., et al. (2021). Perfect and Defective 13C Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Journal of the American Chemical Society, 143(25), 9526–9536. [Link]
- ResearchGate. (2007).
- Mori, M., et al. (2022). 5-(4-Nitrophenyl)
- Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]
- Physics Stack Exchange. (2025). UV-Vis Absorption Spectra of Furan. [Link]
- NIST. (n.d.). Furan. NIST Chemistry WebBook. [Link]
- LibreTexts Chemistry. (2021). 8.
- Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531–536. [Link]
- Dahms, F., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. PubChem. [Link]
- Kumar, D., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 5. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 41019-44-7 CAS MSDS (5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization | MDPI [mdpi.com]
- 17. jchps.com [jchps.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. The document details its chemical identity, including synonyms and key identifiers, and presents a robust synthetic pathway for its preparation. A thorough analysis of its physicochemical properties and a detailed characterization using various spectroscopic techniques are provided. Furthermore, this guide explores the potential biological activities of this compound, drawing parallels with structurally related molecules that have shown promise as inhibitors of tubulin polymerization, a key target in oncology. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Heterocyclic compounds, particularly those containing furan scaffolds, are of significant interest in drug discovery due to their diverse pharmacological activities.[1] The strategic incorporation of substituted phenyl rings onto the furan core can modulate the biological and physicochemical properties of the resulting molecules, leading to the identification of potent and selective therapeutic agents. This compound belongs to this promising class of compounds. Its structure, featuring a furan-2-carboxylic acid moiety linked to a 3-chlorophenyl group, presents a unique combination of functionalities that warrant detailed investigation for potential applications in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development endeavors.
Chemical Identity and Nomenclature
A clear understanding of the compound's nomenclature is essential for accurate scientific communication and database searches.
Synonyms and Alternative Names
-
5-(3-chlorophenyl)-2-furoic acid[2]
-
5-(m-Chlorophenyl)-2-furancarboxylic acid[3]
-
2-Furancarboxylic acid, 5-(3-chlorophenyl)-[3]
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 41019-44-7 | [2][4] |
| Molecular Formula | C₁₁H₇ClO₃ | [2][4] |
| Molecular Weight | 222.62 g/mol | [2][4] |
| PubChem CID | 736256 | [2] |
| InChI | InChI=1S/C11H7ClO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | [3] |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers a versatile and high-yielding route to the target molecule.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
This step involves the palladium-catalyzed coupling of an arylboronic acid with a halo-furan derivative.[5][6]
-
Reactants:
-
Procedure:
-
To an oven-dried flask, add methyl 5-bromofuran-2-carboxylate, 3-chlorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 5-(3-chlorophenyl)furan-2-carboxylate.
-
Step 2: Ester Hydrolysis
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.[8][9]
-
Reactants:
-
Procedure:
-
Dissolve the methyl ester in a mixture of the organic solvent and water.
-
Add an excess of the base (e.g., LiOH·H₂O, 2-4 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford pure this compound.
-
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Source |
| Molecular Weight | 222.62 g/mol | [2] |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 50.4 Ų | [2] |
| pKa (acidic) | ~3.5-4.5 (estimated based on similar structures) | [10] |
| Solubility | Poorly soluble in water, soluble in polar organic solvents. | [3] |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and furan protons.
-
-COOH Proton: A broad singlet in the downfield region, typically >10 ppm.[11]
-
Aromatic Protons (3-chlorophenyl ring): A complex multiplet pattern between 7.0 and 8.0 ppm.
-
Furan Protons: Two doublets, each integrating to one proton, in the range of 6.5-7.5 ppm, with a small coupling constant (³JHH ≈ 3-4 Hz).[12]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carboxylic Acid Carbonyl: A signal in the range of 160-170 ppm.[11]
-
Aromatic and Furan Carbons: Multiple signals in the aromatic region (110-160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11][13]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[11][13]
-
C=C Stretch (Aromatic and Furan): Peaks in the 1400-1600 cm⁻¹ region.[13]
-
C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[14]
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 222 (for ³⁵Cl) and 224 (for ³⁷Cl) in a roughly 3:1 ratio.
-
Key Fragmentation: Loss of -OH (M-17) and -COOH (M-45) are common fragmentation pathways for carboxylic acids.[15][16]
Potential Biological Activity and Related Compounds
While specific biological data for this compound is limited in the public domain, the broader class of 5-phenylfuran derivatives has shown significant promise in drug discovery.
Inhibition of Tubulin Polymerization
Derivatives of 5-(4-chlorophenyl)furan have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a validated target for anticancer drugs.[17] These compounds were found to bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[17] This suggests that this compound may also exhibit similar antimitotic activity.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR) Considerations
The position of the chloro substituent on the phenyl ring is expected to influence the compound's activity. The meta-position in this compound may offer a different binding orientation within the target protein compared to the para-substituted analogue, potentially affecting its potency and selectivity. Further research is needed to elucidate these structure-activity relationships.
Other Potential Activities
Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][18] Therefore, it is plausible that this compound and its derivatives could be explored for applications beyond oncology.
Conclusion and Future Directions
This compound is a readily accessible compound with potential for further investigation in drug discovery. Its structural similarity to known inhibitors of tubulin polymerization makes it a compelling candidate for anticancer research. Future studies should focus on:
-
Biological Evaluation: In vitro testing against a panel of cancer cell lines and in tubulin polymerization assays to confirm its mechanism of action.
-
SAR Studies: Synthesis and evaluation of a library of analogues with varying substituents on the phenyl and furan rings to optimize activity.
-
In Vivo Studies: Preclinical evaluation of promising candidates in animal models of cancer.
-
Exploration of Other Therapeutic Areas: Screening for other potential biological activities, such as antimicrobial and anti-inflammatory effects.
This technical guide provides a solid foundation for researchers to build upon, facilitating the exploration of this compound and its derivatives as potential therapeutic agents.
References
- PubChem. This compound. [Link]
- University of California, Davis. Table of Characteristic IR Absorptions. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts.
- ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- Chemguide.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)
- National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)
- YouTube.
- University of Calgary. IR Chart. [Link]
- PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Biological activity of 5-phenyl-furan-2-carboxylic acids
An In-depth Technical Guide to the Biological Activity of 5-Phenyl-furan-2-carboxylic Acids
Introduction
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is present in a multitude of natural products and synthetically developed pharmaceutical agents, conferring a wide array of biological activities.[3][4] Its structural rigidity, potential for hydrogen bonding via the oxygen atom, and the ability to undergo diverse chemical modifications make it an ideal framework for designing novel therapeutic agents. Furan derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects, solidifying their status as a "privileged" structure in drug discovery.[2][5]
Introduction to 5-Phenyl-furan-2-carboxylic Acids: Structure and Significance
Within the broad class of furan-based compounds, the 5-phenyl-furan-2-carboxylic acid moiety represents a particularly significant subclass. This core structure consists of a furan ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position. The presence of the phenyl ring introduces opportunities for further substitution, allowing for fine-tuning of lipophilicity, electronic properties, and steric interactions, which are critical determinants of biological activity.[6] The carboxylic acid group often serves as a key pharmacophoric feature, enabling interactions with biological targets through hydrogen bonding or ionic interactions. This unique combination of a versatile furan core, a modifiable phenyl ring, and a reactive carboxylic acid group has made these compounds a fertile ground for the development of potent and selective therapeutic agents.
Overview of Biological Activities
Research into 5-phenyl-furan-2-carboxylic acids and their derivatives has unveiled a diverse range of promising biological activities. These compounds have been extensively investigated for their potential as:
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal pathogens.[2][7]
-
Anti-inflammatory Agents: Modulating key inflammatory pathways and enzymes.[8][9]
-
Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.[10][11]
-
Antitubercular Agents: An innovative class of therapeutics targeting essential pathways for the survival of Mycobacterium tuberculosis.[12][13]
This guide will provide a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Synthesis of 5-Phenyl-furan-2-carboxylic Acid Derivatives
General Synthetic Strategies
The construction of the 5-phenyl-furan-2-carboxylic acid scaffold is typically achieved through modern cross-coupling reactions. The most prevalent and efficient method is the Suzuki coupling, which involves the reaction of a furan derivative bearing a halogen (commonly bromine) with a phenylboronic acid derivative in the presence of a palladium catalyst.[12] Alternative methods like the Meerwein arylation of furfural followed by oxidation have also been employed to generate the core structure.[14] The resulting ester or aldehyde is then hydrolyzed or oxidized, respectively, to yield the final carboxylic acid. These synthetic routes offer high yields and broad substrate scope, allowing for the creation of diverse libraries of compounds for biological screening.
Example Synthetic Protocol: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid
This protocol describes a two-step synthesis involving a Suzuki coupling followed by ester hydrolysis, a common and effective method for generating these compounds.[12][13]
Step 1: Suzuki Coupling - Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) in dry 1,4-dioxane.
-
Reaction Initiation: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq) to the mixture.
-
Reaction Conditions: Stir the resulting mixture vigorously at 90 °C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired ester intermediate.
Step 2: Hydrolysis - Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid
-
Reagent Preparation: Dissolve the intermediate ester, methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 eq), in a 2:1 mixture of water (H₂O) and methanol (MeOH).
-
Reaction Initiation: Add sodium hydroxide (NaOH) (3.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling, partially concentrate the mixture in vacuo to remove the methanol. Acidify the remaining aqueous solution to a pH of 3-4 by adding 1 M hydrochloric acid (HCl). The precipitated solid is collected by filtration, washed with water, and dried to afford the final product, 5-(4-nitrophenyl)furan-2-carboxylic acid.[12]
Visualization of the Synthetic Pathway
Caption: Synthetic route for 5-(4-nitrophenyl)furan-2-carboxylic acid.
Antimicrobial Activity
Mechanism of Action
The antimicrobial activity of furan derivatives, including the 5-phenyl-furan-2-carboxylic acid class, is multifaceted. Investigations suggest that these compounds exert their effects through mechanisms such as the selective inhibition of microbial growth and the modification of essential microbial enzymes.[2][3] The presence of the furan ring combined with other aromatic systems, like the phenyl group, is believed to be crucial for this biological activity.[3] While the precise molecular targets are often pathogen-specific, the overall effect disrupts critical cellular processes, leading to the inhibition of proliferation or cell death.
Spectrum of Activity
Derivatives of this scaffold have demonstrated a broad spectrum of activity. Studies have reported inhibitory effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[1][2] Furthermore, antifungal properties have also been observed, highlighting the versatility of these compounds as potential anti-infective agents.[15]
Structure-Activity Relationship (SAR) Insights
SAR studies provide critical insights into optimizing the antimicrobial potency of these molecules.
-
The Furan Moiety: The furan ring itself is a key pharmacophore. Its replacement with other heterocycles often leads to a decrease in activity.[6]
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence antimicrobial efficacy. Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity in some derivatives.[7] The substitution pattern can modulate the electronic properties and overall lipophilicity of the molecule, affecting its ability to penetrate microbial cell membranes and interact with its target.
Tabulated Antimicrobial Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Aryl-3(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | [2] |
| 5-Nitrofuran derivatives | Various Gram (+) and Gram (-) | Not specified | [7] |
| Furanone Sulfone 26 | Staphylococcus aureus | 8 | [1] |
| Furanone Sulfone 26 | Bacillus subtilis | 8 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[10]
-
Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10,000 µg/mL).
-
Bacterial Strain Preparation: Culture the test microorganism (e.g., S. aureus) in an appropriate liquid broth medium (e.g., Nutrient Broth) until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., 1x10⁵ cells/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37 °C for 24 hours.[16]
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] Visual inspection or measurement of optical density can be used for determination.
Anti-inflammatory Activity
Mechanism of Action
5-Phenyl-furan-2-carboxylic acid derivatives have shown significant potential as anti-inflammatory agents by targeting key components of the inflammatory cascade. One prominent mechanism is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[8][17] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Another critical mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][18] This pathway is a central regulator of inflammation, and its inhibition prevents the transcription of numerous inflammatory genes, including those for COX-2, iNOS, and various cytokines.[9]
In Vitro and In Vivo Evidence
In vitro studies using cell models like lipopolysaccharide (LPS)-stimulated macrophages have demonstrated that these compounds can significantly reduce the release of TNF-α.[8] This in vitro efficacy has been corroborated by in vivo animal models of inflammation, such as carrageenan-induced paw edema in rats and LPS-induced septic shock in mice, where administration of these derivatives led to a reduction in inflammatory responses.[9]
Structure-Activity Relationship (SAR) Insights
For PDE4 inhibitors, docking studies have provided valuable SAR information. The introduction of a methoxy group at the para-position of the 5-phenyl ring was found to enhance inhibitory activity by promoting favorable interactions with the metal-binding pocket domain of the PDE4B enzyme.[8] The presence of an amide function linked to the furan ring can also strengthen the binding to PDE4 by forming hydrogen bonds with key amino acid residues like Gln443.[17]
Tabulated Anti-inflammatory Data
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| 5-Phenyl-2-furan derivative (Compound 5j) | PDE4 | 1.4 | [8][17] |
| Rolipram (Reference drug) | PDE4 | 2.0 | [8] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This assay is a cornerstone for the in vitro evaluation of potential anti-inflammatory agents.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 cell line) in a suitable medium until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in media) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) (e.g., at 1 µg/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37 °C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.
Visualization of the NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by furan derivatives.
Anticancer Activity
Mechanism of Action
The anticancer properties of 5-phenyl-furan-2-carboxylic acid derivatives are attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. Studies have shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from progressing through mitosis and proliferating.[10][11] Following cell cycle arrest, these compounds often trigger apoptosis, or programmed cell death. This is achieved through the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11] Some furan-based compounds have also been found to act as tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for cell division.[11]
Activity Against Various Cancer Cell Lines
The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines. Potent activity has been observed against breast cancer (MCF-7), colon cancer (Caco-2), liver cancer (HepG-2), and cervical cancer (HeLa) cell lines.[11][19] The selectivity of these compounds, i.e., their ability to kill cancer cells while sparing normal cells, is a critical aspect of ongoing research.
Structure-Activity Relationship (SAR) Insights
The anticancer activity is highly dependent on the specific chemical structure. For a series of novel furan-based derivatives, a pyridine carbohydrazide and an N-phenyl triazinone derivative were identified as having particularly potent cytotoxic activity against the MCF-7 breast cancer cell line.[10] This indicates that modifications extending from the core furan scaffold can dramatically enhance potency and that the nature of the substituent plays a crucial role in the interaction with the biological target.
Tabulated Anticancer Data
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine carbohydrazide derivative (4) | MCF-7 (Breast) | 4.06 | [10][11] |
| N-phenyl triazinone derivative (7) | MCF-7 (Breast) | 2.96 | [10][11] |
| Silver(I) complex of furan-2-carboxylate | Jurkat (Leukemia) | 8.00 | [10] |
| Bis-2(5H)-furanone derivative | C6 (Glioma) | 12.1 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualization of Apoptosis Induction Pathway
Caption: Induction of apoptosis via the mitochondrial pathway.
Antitubercular Activity
Mechanism of Action
A particularly innovative application of 5-phenyl-furan-2-carboxylic acids is in the development of novel antitubercular agents.[12][13] These compounds function as anti-virulence agents by targeting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis (Mtb). Iron is an essential nutrient for the pathogen's survival and virulence. The key molecular target is the salicylate synthase MbtI, a crucial Mg²⁺-dependent enzyme that catalyzes the first committed step in the biosynthesis of all mycobacterial siderophores (mycobactins and carboxymycobactins).[6][12] By inhibiting MbtI, these furan-based compounds effectively starve the bacteria of iron, hindering its ability to establish an infection.[12]
In Vitro and In Vivo Efficacy
The furan scaffold has been identified as a key component for MbtI inhibition and antimycobacterial activity.[6] Lead compounds from this class have demonstrated potent inhibition of the MbtI enzyme in vitro and have shown promising activity against mycobacterial models.[12] Some derivatives have also shown activity against other bacterial species, including Staphylococcus aureus, indicating a broader potential.[12]
Structure-Activity Relationship (SAR) Insights
The development of MbtI inhibitors has been heavily guided by SAR studies.
-
Furan Core: The furan scaffold is critical for activity when compared to other five-membered heterocycles like thiophene or thiazole.[6]
-
Phenyl Ring Substitution: The substitution pattern on the 5-phenyl ring is a key determinant of potency. A compound featuring a 3-cyano-5-(trifluoromethyl)phenyl group showed significant inhibitory properties, highlighting the importance of specific electronic and steric features for effective binding to the MbtI active site.[6]
Tabulated Antitubercular Data
| Compound/Derivative | Target | IC₅₀ (µM) | Mtb MIC₉₉ (µM) | Reference |
| 3-cyano-5-(trifluoromethyl)phenyl derivative (IV) | MbtI | ~15 | < 250 | [6] |
| 2,4-bis(trifluoromethyl)phenyl derivative (V) | MbtI | ~19 | > 250 | [6] |
Experimental Protocol: MbtI Inhibition Assay
Evaluating the inhibition of the MbtI enzyme typically involves a fluorescence-based assay that measures the conversion of the non-fluorescent substrate, chorismate, to the fluorescent product, salicylate.
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂). Purify the MbtI enzyme using standard protein expression and purification techniques.
-
Assay Setup: In a 96-well, black, clear-bottom plate, add the reaction buffer, the MbtI enzyme, and varying concentrations of the test inhibitor (dissolved in DMSO).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, chorismate.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation ~305 nm, Emission ~420 nm).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualization of the MbtI Inhibition Mechanism
Caption: Inhibition of MbtI disrupts the iron acquisition pathway in Mtb.
Conclusion and Future Perspectives
The 5-phenyl-furan-2-carboxylic acid scaffold is a remarkably versatile and promising platform in medicinal chemistry. The diverse biological activities, ranging from broad-spectrum antimicrobial and potent anti-inflammatory effects to targeted anticancer and innovative antitubercular properties, underscore its therapeutic potential. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the systematic optimization of their pharmacological profiles through rigorous structure-activity relationship studies.
Future research should focus on several key areas. Elucidating the precise molecular targets for their antimicrobial and anticancer activities will be crucial for rational drug design and minimizing off-target effects. For anti-inflammatory applications, advancing lead compounds into more complex preclinical models is a necessary next step. In the fight against tuberculosis, the anti-virulence strategy of targeting MbtI represents a significant paradigm shift, and further optimization to improve in vivo efficacy and pharmacokinetic properties is warranted. The continued exploration of this privileged scaffold holds great promise for the development of the next generation of therapies for a wide range of human diseases.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19).
- Synthesis and antimicrobial activity of new furan derivatives - PubMed. (1985-01-01).
- Furan-Based Compounds: A Comparative Guide to Their Antimicrobial Activity - Benchchem.
- Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
- Pharmacological activity of furan derivatives. (2024-12-10).
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed. (2020-12-01).
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors | Request PDF - ResearchGate.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.
- (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid - ResearchGate. (2025-10-13).
- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem.
- Examples of furan derivatives with biological activity - ResearchGate.
- Structure-activity relationship (SAR) studies of "2-Amino-5-phenyl-3-furonitrile" derivatives - Benchchem.
- Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed. (2012-03-01).
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19).
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18).
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed. (2025-06-04).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019-05-08).
- Comparative Efficacy of Phenyl 5-bromofuran-2-carboxylate Derivatives in Oncology - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]
Unlocking the Therapeutic Potential of 5-(3-Chlorophenyl)furan-2-carboxylic acid: A Technical Guide to Target Identification and Validation
Introduction
5-(3-Chlorophenyl)furan-2-carboxylic acid is a synthetic organic compound featuring a furan core, a versatile scaffold known for its presence in numerous biologically active molecules.[1][2] The substitution with a 3-chlorophenyl group at the 5-position and a carboxylic acid at the 2-position creates a molecule with distinct physicochemical properties that suggest potential for interaction with biological targets.[1] While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its structural analogs and the broader class of furan-containing compounds provides a fertile ground for hypothesizing and systematically investigating its therapeutic potential.
This technical guide offers a structured, evidence-based framework for researchers and drug development professionals to explore the therapeutic targets of this compound. By integrating data from analogous compounds, we will delineate potential therapeutic avenues in oncology, infectious diseases, and inflammatory conditions. For each proposed target, this guide provides the scientific rationale and a detailed, multi-step experimental workflow for validation, from in silico modeling to cell-based functional assays.
Structural Features and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₃ | [3][4] |
| Molecular Weight | 222.62 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 41019-44-7 | [3][4] |
| Predicted LogP | 3.1 | PubChem |
The molecule's structure, characterized by the planar furan ring and the rotatable chlorophenyl group, combined with the acidic carboxylic acid moiety, allows for a range of potential interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
I. Putative Therapeutic Area: Oncology
The furan scaffold is a recurring motif in compounds exhibiting anticancer properties.[5][6] Notably, derivatives of 5-phenylfuran have demonstrated potent cytotoxic effects. A key mechanism for such compounds involves the disruption of the cellular cytoskeleton, a critical component for cell division and proliferation.
Potential Target: Tubulin
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Structurally related 5-(4-chlorophenyl)furan derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and inducing cell cycle arrest and apoptosis.[7] The structural similarity of this compound suggests it may share this mechanism of action.
The rationale for investigating tubulin as a target is based on the established activity of analogous compounds.[7] The 5-phenylfuran scaffold appears to be a privileged structure for interaction with the colchicine binding site on β-tubulin. The 3-chloro substitution on the phenyl ring of our lead compound may influence the binding affinity and selectivity compared to 4-chloro analogs.
A systematic approach is required to validate tubulin as a direct target and to characterize the functional consequences of this interaction.
Caption: Workflow for Tubulin Target Validation.
1. Molecular Docking of this compound with Tubulin
-
Objective: To predict the binding mode and affinity of the compound in the colchicine binding site of tubulin.
-
Methodology:
-
Obtain the crystal structure of tubulin (e.g., PDB ID: 1SA0).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and perform energy minimization.
-
Define the binding site based on the co-crystallized colchicine ligand.
-
Perform docking using software such as AutoDock Vina or Schrödinger's Glide.
-
Analyze the resulting poses, focusing on binding energy, hydrogen bond interactions, and hydrophobic contacts.
-
2. In Vitro Tubulin Polymerization Assay
-
Objective: To quantitatively measure the inhibitory effect of the compound on tubulin assembly.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer.
-
Prepare a serial dilution of this compound in assay buffer. Use colchicine as a positive control and DMSO as a vehicle control.
-
In a 96-well plate, mix the tubulin solution with the test compounds.
-
Initiate polymerization by incubating the plate at 37°C in a temperature-controlled microplate reader.
-
Monitor the change in absorbance at 340 nm over time. Increased absorbance corresponds to microtubule formation.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
3. Cell-Based Cytotoxicity and Mechanistic Assays
-
Objective: To assess the compound's effect on cancer cell viability, microtubule organization, and cell cycle progression.
-
Methodology:
-
Cytotoxicity (MTT Assay):
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the compound for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate the IC₅₀ value.
-
-
Immunofluorescence:
-
Grow cells on coverslips and treat with the compound at its IC₅₀ concentration.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-α-tubulin primary antibody, followed by a fluorescently labeled secondary antibody.
-
Stain nuclei with DAPI.
-
Visualize microtubule morphology using a fluorescence microscope. Look for depolymerization and spindle disruption.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound for 24 hours.
-
Harvest, fix in ethanol, and stain with propidium iodide (PI).
-
Analyze the DNA content of 10,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases to detect G2/M arrest.
-
-
II. Putative Therapeutic Area: Infectious Disease (Antitubercular)
Tuberculosis remains a major global health threat, and new drugs with novel mechanisms are urgently needed. The furan scaffold is present in several antitubercular agents.[8] Research has highlighted 5-phenyl-furan-2-carboxylic acids as a promising class of compounds targeting a key enzyme in Mycobacterium tuberculosis (Mtb).
Potential Target: Salicylate Synthase (MbtI)
MbtI is a crucial enzyme in the siderophore biosynthesis pathway of Mtb.[8] Siderophores are essential for iron acquisition, a process vital for the pathogen's survival and virulence. Inhibition of MbtI starves the bacteria of iron, representing an attractive anti-virulence strategy. A series of 5-phenyl-furan-2-carboxylic acids have been identified as inhibitors of MbtI.[8]
The established activity of 5-phenyl-furan-2-carboxylic acids against MbtI provides a strong basis for investigating this compound as a potential inhibitor.[8] The carboxylic acid moiety is likely critical for chelating the Mg²⁺ cofactor in the MbtI active site, while the substituted phenyl ring modulates binding affinity and specificity.
Caption: Workflow for MbtI Target Validation.
1. Recombinant MbtI Expression and Enzymatic Assay
-
Objective: To produce active MbtI enzyme and measure the compound's inhibitory activity.
-
Methodology:
-
Expression/Purification:
-
Clone the MbtI gene into an expression vector (e.g., pET-28a) and transform into E. coli BL21(DE3).
-
Induce protein expression with IPTG and purify the His-tagged MbtI protein using Ni-NTA affinity chromatography.
-
-
Enzymatic Assay:
-
The assay measures the conversion of chorismate to salicylate.
-
Set up reactions containing Tris buffer, MgCl₂, chorismate, and purified MbtI.
-
Add serial dilutions of this compound.
-
Incubate at 37°C.
-
Stop the reaction and measure salicylate production via fluorescence (Ex/Em: 305/420 nm).
-
Calculate the IC₅₀ value.
-
-
2. Mtb Whole-Cell Growth Inhibition Assay
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against live M. tuberculosis.
-
Methodology:
-
Perform all work in a BSL-3 facility.
-
Use a broth microdilution method in 96-well plates.
-
Prepare serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculate wells with a standardized suspension of Mtb H37Rv.
-
Incubate plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection or by using a viability indicator like Resazurin. The MIC is the lowest concentration that inhibits visible growth.
-
III. Putative Therapeutic Area: Anti-Inflammatory
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A structurally related compound, 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, has demonstrated potent anti-inflammatory and analgesic effects, suggesting a mechanism that may involve more than simple inhibition of prostaglandin synthesis.[9] This provides a rationale to explore the anti-inflammatory potential of this compound.
Potential Target: Cyclooxygenase (COX) Enzymes and Pro-inflammatory Cytokines
The primary targets for traditional NSAIDs are the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. Additionally, novel anti-inflammatory agents often modulate the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of the inflammatory response.
The carboxylic acid moiety is a common feature of many NSAIDs, crucial for binding to the active site of COX enzymes. The anti-inflammatory activity of the related furanone compound, despite lacking the typical acid group, points towards the potential of the chlorophenyl-furan scaffold to interact with inflammatory pathways.[9] It is therefore logical to assess both direct COX inhibition and broader immunomodulatory effects.
Caption: Workflow for Anti-Inflammatory Target Validation.
1. In Vitro COX Inhibition Assay
-
Objective: To determine the selectivity and potency of the compound against COX-1 and COX-2.
-
Methodology:
-
Use a commercial colorimetric or fluorescent COX inhibitor screening assay kit.
-
The assay measures the peroxidase activity of COX enzymes.
-
Perform separate assays for purified ovine COX-1 and human recombinant COX-2.
-
Add serial dilutions of this compound to the enzymes. Celecoxib (COX-2 selective) and SC-560 (COX-1 selective) should be used as controls.
-
Add arachidonic acid to initiate the reaction.
-
Measure the absorbance or fluorescence according to the kit protocol.
-
Calculate IC₅₀ values for both isoforms to determine potency and selectivity.
-
2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
-
Objective: To assess the compound's ability to suppress the production of pro-inflammatory mediators in a cellular model of inflammation.
-
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines (TNF-α, IL-6) and nitric oxide (using the Griess reagent) in the supernatant. Cytokine levels can be quantified using ELISA kits.
-
Determine the dose-dependent effect of the compound on the reduction of these inflammatory markers.
-
Conclusion
This compound represents a promising chemical scaffold with the potential for therapeutic development across multiple disease areas. This guide provides a scientifically-grounded and systematic framework for elucidating its mechanism of action. By leveraging insights from structurally related molecules, we have identified tubulin, salicylate synthase MbtI, and key inflammatory mediators as high-priority putative targets. The detailed, step-by-step validation workflows presented herein offer a clear and actionable path for researchers to rigorously test these hypotheses. Successful validation of any of these targets will pave the way for lead optimization and preclinical development, ultimately unlocking the full therapeutic potential of this intriguing molecule.
References
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
- PubChem. This compound. [Link]
- PubMed. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- Wikipedia. 2-Furoic acid. [Link]
- MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
- International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]
- National Institutes of Health. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
- PubChem. 5-(3-Cyanophenyl)-2-furoic acid. [Link]
- National Institutes of Health. Design and synthesis of novel 5-(4-chlorophenyl)
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. ijabbr.com [ijabbr.com]
- 3. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Scientific Context of 5-(3-Chlorophenyl)furan-2-carboxylic Acid
An In-Depth Technical Guide to the In Silico Analysis of 5-(3-Chlorophenyl)furan-2-carboxylic Acid
This guide provides a comprehensive, technically detailed framework for the in silico investigation of this compound. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's behavior at a molecular level. We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational workflow.
The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific subject of this guide, this compound, has been identified as a potent inhibitor of lactate dehydrogenase (LDH), an enzyme of significant interest in oncology. Specifically, it shows inhibitory activity against human LDH-A (hLDH-A) and LDH-B (hLDH-B), which are crucial for the anaerobic metabolism that fuels many cancer cells.
In silico modeling provides an indispensable toolkit for elucidating the structural basis of this inhibition. By simulating the interactions between the compound and its protein target, we can predict binding affinity, identify key interacting residues, and understand the dynamic stability of the complex. This knowledge is paramount for guiding further lead optimization and rational drug design efforts. This guide will detail a complete workflow, from target identification to advanced molecular dynamics and ADMET profiling.
The Computational Research Workflow
Caption: The sequential stages of a standard Molecular Dynamics simulation.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose as the starting structure.
-
Place the complex in a periodic box of water (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
-
Energy Minimization: Relax the system to remove any steric clashes or bad geometries.
-
Equilibration: Gradually bring the system to the desired temperature (NVT ensemble) and then pressure (NPT ensemble), typically 300 K and 1 bar. This ensures the solvent is properly distributed around the complex.
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the system's trajectory.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions. High fluctuation in the active site may indicate instability.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. A stable interaction will be maintained for a high percentage of the simulation time.
-
ADMET Prediction: Profiling Drug-like Properties
Expertise & Rationale: A potent inhibitor is not necessarily a good drug. It must also have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early warning system for potential liabilities. Web-based tools like SwissADME offer a user-friendly and comprehensive platform for this analysis.
Protocol:
-
Access the Server: Navigate to the SwissADME web server.
-
Input the Molecule: Provide the structure of this compound, typically as a SMILES string.
-
Run Prediction: Execute the analysis.
-
Interpret the Output: The server provides a wealth of data. Key parameters to assess include:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. Violations may indicate poor absorption or permeation.
-
Boiled-Egg Plot: A graphical representation of passive gastrointestinal absorption and blood-brain barrier permeability.
-
CYP450 Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.
-
PAINS (Pan-Assay Interference Compounds): Flags substructures known to interfere with bioassays.
-
Predicted ADMET Profile Summary
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 224.62 g/mol | Good (within drug-like range) |
| LogP (Consensus) | 3.15 | Acceptable lipophilicity | |
| Water Solubility | Moderately soluble | Favorable for formulation | |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Unlikely to cause CNS side effects | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Excellent drug-likeness |
| PAINS Alert | 0 Alerts | No known assay interference motifs | |
| Medicinal Chemistry | Synthetic Accessibility | 2.5 | Relatively easy to synthesize |
Note: These values are predictions and must be confirmed experimentally.
Conclusion and Future Directions
This guide has outlined a rigorous in silico workflow for characterizing the interactions of this compound with its target, hLDH-A. The combined results from molecular docking, molecular dynamics, and ADMET prediction provide a multi-faceted understanding of the compound's potential. The docking studies reveal the likely binding pose, MD simulations confirm the stability of this pose, and ADMET analysis suggests a favorable drug-like profile.
This computational data provides a strong foundation for subsequent experimental validation. Future work should focus on synthesizing analogs based on the structural insights gained here to improve potency and selectivity, followed by in vitro enzymatic assays and eventually, cell-based studies to confirm the mechanism of action.
References
- Granchi, C., et al. (2011). Journal of Medicinal Chemistry, 54(6), 1599-1611. [Link]
- RCSB Protein D
- Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of Computational Chemistry, 21(2), 132-146. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
- Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7, 42717. [Link]
An In-Depth Technical Guide to the Discovery and History of 5-Aryl-Furan-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 5-aryl-furan-2-carboxylic acids. This class of compounds, originating from the early discoveries in furan chemistry, has emerged as a significant scaffold in medicinal chemistry and materials science. We will delve into the foundational discoveries, trace the development of synthetic methodologies from classical arylation reactions to modern cross-coupling techniques, and highlight key applications that underscore the importance of this molecular architecture. This guide is designed to be a valuable resource, offering not only a historical perspective but also practical insights into the synthesis and potential of these compounds.
The Genesis of Furan Chemistry: A Prelude to Arylation
The story of 5-aryl-furan-2-carboxylic acids begins with the discovery of its parent structure, furan-2-carboxylic acid. In 1780, the Swedish chemist Carl Wilhelm Scheele, through the dry distillation of mucic acid, isolated a crystalline substance he named "pyromucic acid".[1][2] This marked the first synthesis of a furan derivative, predating the isolation of furan itself by Heinrich Limpricht in 1870.[1] The name "furan" was later derived from the Latin word "furfur," meaning bran, from which the related compound furfural was isolated in 1831.[1]
This initial discovery laid the groundwork for the exploration of furan chemistry. For over a century, the focus remained on understanding the fundamental properties and reactivity of the furan ring. It was the development of aromatic substitution reactions in the late 19th and early 20th centuries that set the stage for the synthesis of more complex derivatives, including the 5-aryl substituted analogues.
The Dawn of Arylation: Early Synthetic Approaches
While a definitive first synthesis of a 5-aryl-furan-2-carboxylic acid is not prominently documented, the emergence of classical arylation reactions in the early 20th century provided the necessary chemical tools. These early methods, though often harsh and low-yielding by modern standards, represented a significant leap in synthetic capability.
The Gomberg-Bachmann Reaction: A Radical Approach
The Gomberg-Bachmann reaction, first reported in 1924, offered a method for aryl-aryl bond formation via the decomposition of diazonium salts.[3] This reaction proceeds through a radical mechanism and could theoretically be applied to the arylation of furan-2-carboxylic acid. However, the yields were generally low, and the reaction suffered from a lack of regioselectivity and the formation of numerous side products.[3]
The Meerwein Arylation: A More Controlled Radical Addition
A significant advancement came in 1939 with the development of the Meerwein arylation by Hans Meerwein.[4][5][6] This reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-rich alkene or heterocycle.[5][6] Furan-2-carboxylic acid, with its electron-rich furan ring, is a suitable substrate for this reaction. The Meerwein arylation offered better control and higher yields compared to the Gomberg-Bachmann reaction, making it a more practical method for the synthesis of 5-aryl-furan-2-carboxylic acids in the mid-20th century.
Diagram: General Mechanism of Meerwein Arylation
Caption: Generalized mechanism of the Meerwein arylation reaction.
Experimental Protocol: A Classic Meerwein Arylation of 2-Furoic Acid
-
Diazotization: A solution of an aromatic amine (1.0 eq.) in a mixture of acetone and water is cooled to 0-5 °C. Concentrated hydrochloric acid is added, followed by the dropwise addition of a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Arylation: To the cold diazonium salt solution, a solution of 2-furoic acid (1.2 eq.) in acetone is added. A solution of copper(II) chloride dihydrate (0.1 eq.) in water is then added portion-wise, leading to the evolution of nitrogen gas.
-
Work-up: After the gas evolution ceases, the reaction mixture is warmed to room temperature and stirred for several hours. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the 5-aryl-furan-2-carboxylic acid.
| Aryl Diazonium Salt Source (Aniline) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | CuCl₂ | Acetone/Water | 0-25 | 45-60 | General Protocol |
| 4-Nitroaniline | CuCl₂ | Acetone/Water | 0-25 | 65-75 | General Protocol |
| 4-Chloroaniline | CuCl₂ | Acetone/Water | 0-25 | 50-65 | General Protocol |
The Modern Era: The Rise of Palladium-Catalyzed Cross-Coupling
The latter half of the 20th century witnessed a paradigm shift in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods offered unprecedented efficiency, selectivity, and functional group tolerance, revolutionizing the synthesis of biaryl compounds, including 5-aryl-furan-2-carboxylic acids.
Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura coupling, developed in the late 1970s, has become one of the most widely used methods for constructing carbon-carbon bonds. The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 5-aryl-furan-2-carboxylic acids, this typically involves the coupling of a 5-halo-furan-2-carboxylic acid derivative with an arylboronic acid.[7]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for 5-Aryl-Furan-2-Carboxylic Acid Synthesis
-
Reaction Setup: In a reaction vessel, combine the methyl 5-bromofuran-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 eq.).[7]
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF, and water.[7] Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Hydrolysis and Purification: The resulting methyl ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in a mixture of THF/water or methanol/water).[7] The final 5-aryl-furan-2-carboxylic acid is purified by recrystallization or chromatography.
| 5-Halofuran-2-carboxylate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 5-bromofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [6] |
| Ethyl 5-bromofuran-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | General Procedure |
| Methyl 5-bromofuran-2-carboxylate | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | 88 | General Procedure |
Applications in Drug Discovery and Materials Science
The 5-aryl-furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions.
Urotensin-II Receptor Antagonists
Derivatives of 5-aryl-furan-2-carboxamide have been identified as potent antagonists of the urotensin-II receptor, a G-protein coupled receptor implicated in cardiovascular diseases.[4] Systematic structure-activity relationship (SAR) studies have shown that substitution on the C-5 aryl ring significantly influences the antagonist activity. For instance, a 3,4-difluorophenyl substitution resulted in a highly potent antagonist with an IC₅₀ value of 6 nM.[4]
Antitubercular Agents
5-Aryl-furan-2-carboxylic acids have also emerged as a promising class of antitubercular agents.[7] These compounds have been shown to target the iron acquisition pathway in Mycobacterium tuberculosis, a critical process for the bacterium's survival and virulence.
Building Blocks for Advanced Materials
Beyond pharmaceuticals, furan-2,5-dicarboxylic acid (FDCA), a related dicarboxylic acid, is a key bio-based monomer for the production of polyethylene furanoate (PEF), a promising renewable alternative to petroleum-based polyethylene terephthalate (PET).[3] The synthesis of FDCA can be achieved from 5-substituted furan-2-carboxylic acid derivatives.[8][9]
Conclusion and Future Outlook
The journey of 5-aryl-furan-2-carboxylic acids from the foundational discovery of furan chemistry to their current status as valuable building blocks in drug discovery and materials science is a testament to the continuous evolution of organic synthesis. The development of robust and versatile synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in unlocking the potential of this chemical class. As the demand for novel therapeutics and sustainable materials continues to grow, the 5-aryl-furan-2-carboxylic acid scaffold is poised to play an increasingly important role in addressing these challenges. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of new biological activities and material applications.
References
- Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580. [Link]
- Meerwein aryl
- Gomberg–Bachmann reaction. In Wikipedia. [Link]
- Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 2007, 26(17), 4246-4249. [Link]
- Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Heterocycles, 1990, 31(10), 1951-1958. [Link]
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013, (iv), 405-412. [Link]
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022, 2022(4), M1515. [Link]
- Method for producing furan-2,5-dicarboxylic acid.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018, 23(10), 2469. [Link]
- Meerwein Aryl
- Meerwein‐type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition, 2022, 61(10), e202115509. [Link]
- The Gomberg-Bachmann Reaction For The Arylation of Anilines With Aryl Diazot
- Gomberg–Bachmann reaction.
- Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions. [Link]
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. [Link]
- Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2020, 1868(1), 140293. [Link]
- 2-Furoic acid. In Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 4. Meerwein Arylation [drugfuture.com]
- 5. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide on the Safety and Handling of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS No. 41019-44-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from safety data sheets (SDS), toxicological information on analogous compounds, and established laboratory best practices. The guide covers chemical and physical properties, hazard identification, risk assessment, control measures, detailed handling procedures, emergency response, and disposal considerations. The primary objective is to equip personnel with the necessary knowledge to manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.
Section 1: Compound Identification and Properties
This compound is an organic compound featuring a furan ring substituted with a carboxylic acid group and a 3-chlorophenyl group.[1] This structure imparts specific chemical and physical properties that dictate its handling requirements. The carboxylic acid group provides acidity, while the chlorinated phenyl and furan moieties contribute to its aromatic character and potential for specific biological interactions and chemical reactivity.[1]
1.1 Chemical Identity
-
Chemical Name: this compound[2]
-
Synonyms: 5-(3-Chlorophenyl)-2-furoic acid, 2-Furancarboxylic acid, 5-(3-chlorophenyl)-[1]
-
CAS Number: 41019-44-7[3]
-
Molecular Formula: C₁₁H₇ClO₃[2]
1.2 Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. This data is essential for designing appropriate storage, handling, and experimental conditions.
| Property | Value | Source |
| Molecular Weight | 222.62 g/mol | PubChem[2] |
| Physical Form | White to yellow powder or crystals | Sigma-Aldrich[4] |
| Melting Point | >250 °C (Decomposes) | Sigma-Aldrich[5] |
| Solubility | Insoluble in water; Soluble in polar organic solvents | Cymit Química S.L.[1] |
| Stability | Stable under normal conditions. May be sensitive to strong bases or oxidizing agents. | Cymit Química S.L., Fisher Scientific[1][6] |
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by analyzing its structural components: a chlorinated aromatic hydrocarbon, a furan derivative, and a carboxylic acid.
2.1 GHS Classification
Based on data for analogous compounds like 5-(4-Chlorophenyl)furan-2-carboxylic acid and other furancarboxylic acids, the following Globally Harmonized System (GHS) classifications are anticipated.[4] Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for definitive classifications.
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[7]
-
Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.
Hazard Pictogram:
Signal Word: Warning [4]
2.2 Toxicological Insights from Structural Analogs
-
Chlorinated Aromatic Compounds: This class of compounds is known for its potential persistence in the environment and, in some cases, toxicity.[8] Human exposure to certain chlorinated aromatic compounds can lead to skin pathologies.[9][10] Some are known to be carcinogenic, mutagenic, or teratogenic.[11] While the toxicity of this specific molecule is not fully characterized, its structure warrants a cautious approach, assuming potential for skin and respiratory irritation and long-term health effects with chronic exposure.
-
Furan Derivatives: The furan ring itself can be reactive.[12] While many furan derivatives are stable, some can be sensitive to strong acids, leading to polymerization or ring-opening reactions.[12][13] Handling should occur in well-ventilated areas to avoid inhalation of any dust or aerosols.
-
Aromatic Carboxylic Acids: Similar to benzoic acid, this compound is expected to cause irritation upon contact with skin, eyes, and the respiratory tract.[14][15] Ingestion may cause irritation to mucous membranes.[6]
Section 3: Risk Assessment and Control Measures
A systematic approach to risk assessment is mandatory before handling this compound. This involves identifying potential exposure scenarios and implementing a hierarchy of controls to mitigate risks.
3.1 The Hierarchy of Controls
-
Elimination/Substitution: In a research context, this is often not feasible. However, if a less hazardous analog can achieve the same scientific objective, it should be considered.
-
Engineering Controls: These are the primary means of protection.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.
-
Restricted Access: Designate specific areas for handling this compound and limit access to authorized personnel.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use and change them immediately if contaminated.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[16]
-
Respiratory Protection: For situations with a high potential for aerosol generation (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator may be required.[16]
-
3.2 Risk Assessment Workflow
The following diagram illustrates the logical workflow for conducting a risk assessment before beginning any experimental work with this compound.
Caption: A workflow for assessing and mitigating risks before experimentation.
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a general framework for handling this compound. It must be adapted for specific experimental contexts.
4.1 Pre-Handling Checks
-
Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly. Check that the safety shower and eyewash station are unobstructed.
-
Assemble PPE: Don all required PPE as specified in Section 3.1.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.
-
Locate Spill Kit: Ensure a chemical spill kit appropriate for solid acids is readily available.
4.2 Protocol for Weighing and Solution Preparation
-
Transport: Keep the primary container of the chemical tightly sealed when transporting it to the fume hood.
-
Weighing:
-
Perform all weighing operations on a tared weigh boat or paper inside the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid creating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Place a stir bar in the receiving flask containing the chosen solvent.
-
Slowly and carefully add the weighed solid to the solvent while stirring to prevent splashing.
-
If dissolution is exothermic, add the solid in small portions.
-
-
Decontamination:
-
Carefully wipe down the spatula and any surfaces with a damp cloth or towel (using a solvent that will not react).
-
Dispose of the weigh boat, bench paper, and cleaning materials as hazardous waste.
-
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[14]
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical.
5.1 Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][14]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
5.2 Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of the spill. For a solid, cover with a plastic sheet to prevent dust from becoming airborne.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, gently sweep the material into a designated hazardous waste container. DO NOT DRY SWEEP, as this can create dust.[15] Moisten with a non-reactive liquid if necessary.
-
Use an absorbent material for solutions.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
5.3 Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A solid water stream may be inefficient.[16]
-
Hazards: Emits toxic fumes (e.g., carbon oxides, hydrogen chloride) under fire conditions.[16]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]
Section 6: Storage and Disposal
6.1 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][14]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]
-
Store in a locked cabinet or area with restricted access.[17]
6.2 Disposal
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[14]
-
Contact your institution's EHS department for specific disposal procedures.
Section 7: References
-
Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A., Jr. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives. [Link]
-
Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]
-
KHA Online-SDS Management. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. [Link]
-
PubMed. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]
-
Organic Syntheses. (n.d.). Furan. [Link]
-
Szabo-Scandic. (2014, August 28). PAF C-16 Carboxylic Acid SAFETY DATA SHEET. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]
-
RecSupply. (n.d.). Safety Data Sheet. [Link]
-
Google Patents. (n.d.). A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 41019-44-7 CAS MSDS (5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-(4-Chlorophenyl)furan-2-carboxylic acid | 41019-45-8 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof - Google Patents [patents.google.com]
- 14. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 15. nj.gov [nj.gov]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. recsupply.com [recsupply.com]
Methodological & Application
Synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid protocol
An Application Note and Protocol for the Synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocol details a robust and efficient two-step synthetic route commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, key process parameters, and expected outcomes to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
5-Arylfuran-2-carboxylic acids are a class of organic compounds that serve as critical building blocks in the development of novel pharmaceuticals and functional materials. Their rigid, planar structure and specific electronic properties make them ideal scaffolds for designing molecules that can interact with biological targets. The target molecule, this compound (CAS 41019-44-7), is of particular interest due to the presence of the chlorophenyl moiety, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1][2]
The synthesis of such biaryl structures is most effectively achieved through modern cross-coupling methodologies. Among these, the Suzuki-Miyaura reaction stands out for its versatility, mild reaction conditions, and exceptional tolerance of various functional groups.[3][4] This protocol leverages the power of palladium catalysis to forge the key carbon-carbon bond between the furan core and the aromatic ring.[5]
The chosen synthetic strategy involves two primary transformations:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of the C5-aryl bond by reacting methyl 5-bromofuran-2-carboxylate with 3-chlorophenylboronic acid.
-
Saponification: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.
This approach is selected for its high efficiency and the commercial availability of the starting materials. The subsequent hydrolysis is a standard and high-yielding transformation.[6]
Reaction Schematics and Workflow
The overall synthetic pathway is illustrated below. The first stage is the critical C-C bond formation, followed by a simple deprotection step to unmask the carboxylic acid.
Figure 1: Overall two-step synthesis workflow.
The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. This cycle is fundamental to many modern organic syntheses.[7]
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Palladium compounds are toxic, organic solvents are flammable, and concentrated acids and bases are corrosive.
Part A: Synthesis of Methyl 5-(3-Chlorophenyl)furan-2-carboxylate
This step involves the palladium-catalyzed coupling of the furan and chlorophenyl rings. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst, which is formed in situ.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. |
|---|---|---|---|
| Methyl 5-bromofuran-2-carboxylate | 35056-65-8 | 205.02 | 1.0 |
| 3-Chlorophenylboronic acid | 63503-60-6 | 156.37 | 1.3 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |
| Deionized Water | 7732-18-5 | 18.02 | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromofuran-2-carboxylate (2.05 g, 10.0 mmol), 3-chlorophenylboronic acid (2.03 g, 13.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.35 g, 0.5 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (40 mL).
-
In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol) in deionized water (10 mL) to prepare a 2M solution. Add this solution to the reaction flask via syringe. The base is essential for the transmetalation step of the catalytic cycle.[6]
-
Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark.
-
Maintain the temperature and stirring for 12-16 hours (overnight). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mixture of cyclohexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature. Filter the solution through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 0% to 10% ethyl acetate in cyclohexane) to afford methyl 5-(3-chlorophenyl)furan-2-carboxylate as a solid.
-
Expected Yield: 75-85%
-
Part B: Synthesis of this compound (Saponification)
This is a straightforward hydrolysis of the ester to the desired carboxylic acid. The product is conveniently isolated by precipitation upon acidification.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) |
|---|---|---|
| Methyl 5-(3-chlorophenyl)furan-2-carboxylate | - | 236.65 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Deionized Water | 7732-18-5 | 18.02 |
| Hydrochloric Acid (HCl), 2M aqueous solution | 7647-01-0 | 36.46 |
Procedure:
-
Dissolve the methyl 5-(3-chlorophenyl)furan-2-carboxylate (e.g., 1.78 g, 7.5 mmol) obtained from Part A in a 2:1 mixture of methanol and water (45 mL MeOH, 22.5 mL H₂O) in a 100 mL round-bottom flask.
-
Add sodium hydroxide pellets (0.60 g, 15.0 mmol) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the flask in an ice bath and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (30 mL). If any insoluble material is present, filter it off.
-
While stirring vigorously in an ice bath, slowly add 2M hydrochloric acid dropwise to the aqueous solution until the pH is approximately 1-2 (test with pH paper). Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate.[8]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Dry the product under vacuum to yield this compound as a solid.[8] Further purification can be achieved by recrystallization if necessary.[9]
-
Expected Yield: 90-98%
-
Physical Appearance: White to yellow powder or crystals.
-
Molecular Weight: 222.62 g/mol .[10]
-
Concluding Remarks
This application note provides a validated and reliable protocol for the synthesis of this compound. By employing a palladium-catalyzed Suzuki-Miyaura coupling followed by a simple saponification, the target compound can be obtained in high overall yield and purity. The detailed, step-by-step instructions and explanations for key procedural choices are intended to enable researchers to successfully replicate this synthesis.
References
- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra07380c
- Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science. URL: https://www.eurekaselect.com/article/133036
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts. URL: https://www.mdpi.com/2073-4344/12/10/1126
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts. URL: https://www.mdpi.com/2073-4344/14/10/798
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. URL: https://www.researchgate.net/publication/262709142_Microwave-assisted_synthesis_of_5-arylbenzofuran-2-carboxylates_via_Suzuki_coupling_using_2-quinolinealdoxime-PdII-complex
- Heck Coupling. Organic Synthesis. URL: https://www.organic-synthesis.org/portal?id=112
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Microwave-assisted-synthesis-of-5-arylbenzofuran-2-El-Mekabaty-Le-Gall/c0d75a61e7c9f8073539097746404870c5385012
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. URL: https://www.mdpi.com/1422-8599/2022/2/M1371
- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/736256
- 5-(3-Chlorophenyl)-2-furancarboxylic acid. Cymit Química S.L.. URL: https://www.cymitquimica.com/cas/41019-44-7
- Synthesis routes of 5-Chlorofuran-2-carboxylic acid. Benchchem. URL: https://www.benchchem.com/synthesis-route/B105355_5-Chlorofuran-2-carboxylic-acid.html
- Heck Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
- Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate. URL: https://www.researchgate.net/publication/250190530_ChemInform_Abstract_Synthesis_of_New_Aryl-Substituted_Furan-25H-ones_Using_the_Suzuki-Miyaura_Reaction
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. URL: https://www.researchgate.net/publication/262709142_Microwave-assisted_synthesis_of_5-arylbenzofuran-2-carboxylates_via_Suzuki_coupling_using_2-quinolinealdoxime-PdII-complex
- 2-FURANCARBOXYLIC ACID and 2-FURYL CARBINOL. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0275
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p008.203/
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6334237/
- 5-(3-Chloro-phenyl)-furan-2-carboxylic acid. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-3-chloro-phenyl-furan-2-carboxylic-acid-41019-44-7
- Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. URL: https://www.mdpi.com/1420-3049/19/6/8402
- N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Molbank. URL: https://www.mdpi.com/1422-8599/2022/4/M1497
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc06059a
- Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. ResearchGate. URL: https://www.researchgate.net/publication/263300588_Palladium_Catalyzed_Heck_Arylation_of_23-Dihydrofuran-Effect_of_the_Palladium_Precursor
- 5-(4-Chlorophenyl)furan-2-carboxylic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97b9ea46
- 5-Bromofuran-3-carboxylic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13333560
- 3-bromofuran-2-carboxylic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/14903-90-3.htm
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. URL: https://www.researchgate.net/publication/259146135_One-step_synthesis_of_furan-25-dicarboxylic_acid_from_furan-2-carboxylic_acid_using_carbon_dioxide
- Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Benchchem. URL: https://www.benchchem.com/appnote/purifying-2-5-furandicarboxylic-acid-a-guide-for-researchers
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-Furan-2-Carboxylic Acids
Introduction
The 5-aryl-furan-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry and materials science. These compounds form the core of numerous biologically active molecules, including potential antitubercular agents that target iron acquisition in mycobacteria.[1][2] The furan ring serves as a versatile bioisostere, and its derivatization allows for the fine-tuning of pharmacological properties.[3] Consequently, robust and efficient synthetic methods for accessing these molecules are of paramount importance to researchers in drug discovery and development.[4]
Among the myriad of carbon-carbon bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and relatively mild reaction conditions.[5][6] It has become an indispensable tool for the construction of biaryl and heteroaryl-aryl linkages.[6] This guide provides an in-depth exploration of the Suzuki coupling mechanism and a detailed, field-proven protocol for the synthesis of 5-aryl-furan-2-carboxylic acids, tailored for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The process can be dissected into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-X) of the 5-halofuran-2-carboxylate. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[7][8][10] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > Br > Cl.
-
Transmetalation: This is the key bond-forming step where the aryl group is transferred from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. The reaction requires a base (e.g., Na₂CO₃, K₃PO₄) which activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its aryl group with the halide on the palladium center.[9][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the furan ring and the aryl group. The resulting 5-aryl-furan-2-carboxylate product is expelled from the palladium coordination sphere, and the catalyst is regenerated back to its active Pd(0) state, ready to begin a new cycle.[8][9]
Caption: Figure 2: Experimental workflow for synthesis and isolation.
Step-by-Step Procedure:
Part A: Suzuki Coupling
-
Reaction Setup: To a dry round-bottom or Schlenk flask equipped with a magnetic stir bar and condenser, add methyl 5-bromofuran-2-carboxylate (e.g., 1.0 mmol, 219 mg), (4-nitrophenyl)boronic acid (1.2 mmol, 200 mg), and sodium carbonate (3.0 mmol, 318 mg).
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), to the flask.
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst. [12]4. Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling Argon or Nitrogen through it for 15-20 minutes. Using a syringe, add the degassed solvent (e.g., 5 mL) to the reaction flask under a positive pressure of inert gas.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl 5-(4-nitrophenyl)furan-2-carboxylate.
Part B: Saponification (Hydrolysis to Carboxylic Acid)
-
Setup: Dissolve the purified ester from Part A in a 2:1 mixture of Methanol (MeOH) and Water (H₂O).
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH) (e.g., 3-5 equivalents) and heat the mixture to reflux for 3-4 hours, or until TLC/LC-MS indicates complete conversion of the ester.
-
Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with 1M HCl.
-
Final Product: The 5-(4-nitrophenyl)furan-2-carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product. [1]
Key Parameters and Optimization Insights
Optimizing a Suzuki coupling requires a careful balance of several factors to achieve high yield and purity. [13][14]
| Parameter | Common Choices & Rationale |
|---|---|
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand: The choice of catalyst and ligand is critical. [15]For heteroaryl couplings, electron-rich and bulky phosphine ligands (e.g., from XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can improve efficiency, especially with less reactive aryl chlorides. [16][17]Pre-catalysts that rapidly form the active Pd(0) species are often preferred. [12] |
| Boron Reagent | Arylboronic Acids: Most common due to commercial availability. Prone to decomposition (protodeboronation) at high temperatures. [12]Boronic Esters (Pinacol, MIDA): More stable than boronic acids, resisting protodeboronation and homocoupling. They release the boronic acid slowly in situ. [11][12]Potassium Aryltrifluoroborates: Air- and moisture-stable crystalline solids that are excellent coupling partners. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃: The base is essential for activating the boronic acid. [8]The choice of base can significantly impact yield. K₃PO₄ is often effective in challenging couplings. The base must be soluble enough in the reaction medium to be effective. [12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O: A protic co-solvent like water is often necessary. It can aid in dissolving the base and influences the transmetalation step, potentially via the formation of Pd-OH intermediates. [18]Thoroughly degassing the solvent is crucial to prevent oxidative degradation of the Pd(0) catalyst. [12]|
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded by oxygen). 2. Impure reagents or solvents. 3. Insufficient reaction temperature or time. | 1. Ensure a thoroughly deoxygenated reaction setup. Use a fresh, high-quality catalyst. 2. Use freshly purified solvents and reagents. 3. Increase temperature or reaction time; monitor by TLC/LC-MS. |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent, a common side reaction at elevated temperatures. | 1. Lower the reaction temperature. [12] 2. Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate. [12] 3. Use a more active catalyst system that allows for shorter reaction times. |
| Homocoupling | Formation of Ar-Ar or Furan-Furan dimers. | This can result from oxygen in the reaction mixture or side reactions of the organoboron reagent. Improve inert atmosphere techniques and consider using a different base or solvent system. |
| Difficulty in Purification | The product is contaminated with residual starting materials or byproducts. | Optimize the reaction to go to full conversion. Screen different solvent systems for column chromatography to achieve better separation. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- ACS Publications | Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017).
- ACS Publications | Organic Letters. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2007).
- Boise State University. Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment.
- ACS Publications | Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- ACS Publications | The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- Royal Society of Chemistry | Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
- MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018).
- MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024).
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Royal Society of Chemistry | Organic Chemistry Frontiers. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022).
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022).
- ResearchGate. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022).
- ResearchGate. ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. (2010).
- ResearchGate. A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (2015).
- ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2013).
- ResearchGate. Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. (2003).
- ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. (2013).
- ARKAT USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021).
- NIH | PMC. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. (2023).
- NIH. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2023).
- Organic Chemistry Portal. Furan synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. "Optimization of One-Pot Coupling Reactions of Di-Substituted Furans fo" by Jacob LaMay, Elsie Dickerson et al. [scholarworks.boisestate.edu]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 16. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Purification of 5-(3-Chlorophenyl)furan-2-carboxylic Acid by Crystallization: An Application Note and Protocol
Abstract
This technical guide provides a detailed methodology for the purification of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The protocol leverages the principles of crystallization to effectively remove impurities, yielding a product of high purity suitable for downstream applications. This document outlines the scientific rationale behind solvent selection, provides a step-by-step crystallization procedure, and details methods for the characterization of the purified material.
Introduction: The Imperative for Purity
This compound (C₁₁H₇ClO₃, M.W.: 222.62 g/mol ) is a substituted furoic acid derivative with significant potential in the development of novel therapeutic agents and functional materials.[1][2] The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and performance of the final products. Therefore, a robust and reproducible purification method is paramount. Crystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, offering an efficient means to achieve high purity by exploiting differences in solubility between the target compound and its impurities.[3] This guide provides a comprehensive framework for the successful crystallization of this compound.
Physicochemical Properties and Rationale for Crystallization
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective crystallization protocol.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₃ | [4] |
| Molecular Weight | 222.62 g/mol | [4] |
| Appearance | White to yellow powder or crystals | [5] |
| Melting Point | 177-178 °C | [3] |
The solid nature and the presence of a carboxylic acid functional group suggest that this compound will exhibit solubility in polar organic solvents.[1] The principle of crystallization hinges on the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. This temperature-dependent solubility gradient is the driving force for the formation of a supersaturated solution upon cooling, leading to the nucleation and growth of pure crystals while impurities remain in the mother liquor.
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. A systematic approach to solvent screening is essential.
Theoretical Considerations
The "like dissolves like" principle serves as a primary guide. Given the polar carboxylic acid and furan moieties, polar solvents are expected to be good candidates. Solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate) are logical starting points. The ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.
Recommended Solvent System: Ethanol-Water
Based on the general solubility characteristics of aromatic carboxylic acids and practical laboratory experience, a mixed solvent system of ethanol and water is recommended for the crystallization of this compound. Ethanol, being a polar protic solvent, is expected to effectively dissolve the compound at elevated temperatures. The addition of water as an anti-solvent will decrease the solubility of the organic compound upon cooling, thereby promoting crystallization. This co-solvent approach offers fine control over the solubility profile.
Detailed Crystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale should be made proportionally.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Crystallization workflow for this compound.
Step-by-Step Procedure
-
Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 20 mL of ethanol and begin heating the mixture on a hot plate with gentle stirring. Continue to add ethanol in small portions until the solid completely dissolves at a near-boiling temperature. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and a clean 250 mL Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Inducing Crystallization: To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until a faint, persistent turbidity (cloudiness) is observed.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. The goal is to be at the saturation point.
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount (e.g., 2 x 5 mL) of an ice-cold ethanol-water mixture (prepared in the same ratio as the crystallization solvent) to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Characterization and Purity Assessment
The purity of the crystallized this compound should be assessed to validate the effectiveness of the purification process.
Melting Point Determination
The melting point of the purified product should be determined and compared to the literature value. A sharp melting range close to the reported value is indicative of high purity.[6]
-
Expected Melting Point: 177-178 °C[3]
Spectroscopic Analysis
Spectroscopic techniques can be employed to confirm the chemical identity and purity of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show the expected signals for the aromatic and furan protons, and the absence of signals corresponding to impurities.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit the correct number of signals corresponding to the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic and furan ring vibrations.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of the final product. A single, sharp peak for the target compound and the absence of significant impurity peaks would confirm high purity.
Troubleshooting
-
Problem: The compound does not dissolve completely in hot ethanol.
-
Solution: Add more ethanol in small increments. Ensure the solvent is at or near its boiling point. If a large amount of solvent is required, consider a different solvent system.
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again. Seeding with a small crystal of the pure compound can also be effective.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This occurs when the solubility of the compound is too high at the temperature of crystallization. Re-heat the solution to dissolve the oil, add more of the anti-solvent (water), and allow it to cool more slowly.
-
Conclusion
The crystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and materials science. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
- Cymit Química S.L. 5-(3-Chlorophenyl)-2-furancarboxylic acid.
- PubChem. This compound.
- ChemicalBook. 41019-44-7(5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Product Description.
- PubChem. This compound.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Organic Syntheses. 2-Furancarboxylic Acid.
- Sigma-Aldrich. 5-(4-Chlorophenyl)furan-2-carboxylic acid.
- LGC Standards. 5-(3-Chlorophenyl)-2-furoic Acid.
- European Patent Office. Crystallization of furanic compounds. EP 3015463 A1.
- PubChem. 2-Furancarboxylic acid.
- Preparation of Furoic Acid by Oxid
- Google Patents.
- BLDpharm. 2829838-43-7|5-(3-Chlorophenyl)-3-methylfuran-2-carboxylic acid.
- ResearchGate. (PDF)
- ChemSynthesis.
- Cayman Chemical.
- IUPAC-NIST Solubility D
- Google Patents. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. youtube.com [youtube.com]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 5. Hansen solubility parameters [stenutz.eu]
- 6. dspace.mit.edu [dspace.mit.edu]
Quantitative Analysis of 5-(3-Chlorophenyl)furan-2-carboxylic acid: A Guide to Robust Analytical Methodologies
An Application Note for Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of 5-(3-Chlorophenyl)furan-2-carboxylic acid (CPFA). As a compound of interest in medicinal chemistry and materials science, its accurate measurement is critical for research, development, and quality control.[1] This document provides in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established scientific principles and adhere to the validation framework of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2]
Introduction: The Analytical Imperative
This compound (CPFA) is an organic compound featuring a furan carboxylic acid moiety linked to a chlorophenyl group.[1] Its molecular structure (Figure 1) imparts properties that make it a subject of investigation for potential pharmaceutical applications.[1] The carboxylic acid group provides a reactive handle for derivatization, while the overall structure may interact with biological targets.[1]
Figure 1: Chemical Structure of this compound
Accurate quantification of CPFA is paramount for several key aspects of drug development:
-
Pharmacokinetic Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Process Chemistry: Monitoring reaction yield and purity during synthesis.
-
Impurity Profiling: Quantifying CPFA when it is a process-related impurity or degradation product in a drug substance.[5]
-
Quality Control: Ensuring batch-to-batch consistency and stability of a final product.
This guide focuses on two primary analytical techniques: HPLC-UV as a robust, widely accessible method, and LC-MS as a high-sensitivity, high-selectivity method for more demanding applications.
General Analytical Workflow
A successful quantification begins with a well-defined workflow, from sample acquisition to final data analysis. Each step must be optimized and controlled to ensure the final result is accurate and reproducible.
Caption: General workflow for the quantification of CPFA.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the workhorse for routine analysis, offering excellent robustness, reliability, and ease of use for assay and impurity quantification.
Scientific Rationale
The choice of an RP-HPLC method is based on the physicochemical properties of CPFA. The molecule has significant nonpolar character due to the chlorophenyl and furan rings, making it well-suited for retention on a nonpolar stationary phase like C18.
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic interactions with the analyte.
-
Mobile Phase: The key to good chromatography for a carboxylic acid is controlling its ionization state. The analysis is performed at a low pH (e.g., pH 2.5-3.0). At this pH, well below the pKa of the carboxylic acid group, the molecule is in its neutral, protonated form (-COOH). This un-ionized state is more hydrophobic, leading to better retention on the C18 column and, critically, preventing peak tailing, which often occurs with the ionized carboxylate form (-COO⁻). Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: The conjugated system of the furan and phenyl rings provides strong UV absorbance. A detection wavelength around 225 nm is often effective for similar structures and provides good sensitivity.[6]
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound reference standard (≥95% purity)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid or Formic Acid (ACS grade or higher)
-
Methanol (HPLC grade)
B. Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
C. Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The final pH should be approximately 2.5-3.0.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of CPFA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[7]
D. Sample Preparation
-
For Drug Substance: Accurately weigh ~10 mg of the CPFA sample, dissolve in the diluent in a 10 mL volumetric flask, and dilute to a final concentration within the calibration range.
-
For Complex Matrices (e.g., reaction mixture): Sample preparation may require liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[8] A simple LLE protocol could involve acidifying the aqueous sample and extracting with a water-immiscible organic solvent like ethyl acetate. The organic layer is then evaporated and the residue reconstituted in the diluent.
-
Final Step: Filter all solutions (standards and samples) through a 0.45 µm syringe filter before placing them in HPLC vials.[8]
E. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% H₃PO₄B: Acetonitrile |
| Gradient Program | 0-1 min: 50% B1-10 min: 50% to 90% B10-12 min: 90% B12.1-15 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 15 minutes |
Method Validation (ICH Q2(R2) Framework)
All analytical methods must be validated to ensure they are fit for their intended purpose.[2][9] The validation process provides documented evidence that the procedure is accurate, precise, and reliable.[10]
Caption: Key parameters for analytical method validation per ICH guidelines.
Table of Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[2] | Peak purity analysis (DAD), no interference at analyte RT. |
| Linearity | Direct proportionality between concentration and instrument response over a defined range.[2] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10] | Assay: 80-120% of test concentration. |
| Accuracy | Closeness of test results to the true value, often expressed as percent recovery.[2] | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval (e.g., 6 replicate injections). | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |
| Precision (Intermediate) | Precision within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] | S/N of 10:1; RSD at this concentration ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | System suitability parameters remain within limits. |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity (e.g., pharmacokinetic studies in biological matrices) or higher selectivity (e.g., resolving co-eluting impurities), LC-MS is the preferred technique.[12][13]
Scientific Rationale
-
Ionization: Electrospray ionization (ESI) is ideal for polar molecules like CPFA. Given the acidic nature of the carboxylic group, ESI in negative ion mode is highly efficient. The molecule readily deprotonates to form the [M-H]⁻ ion (m/z 221.0 for ³⁵Cl isotope), which can be selectively monitored.[13]
-
Separation: The same RP-HPLC principles apply. However, non-volatile buffers like phosphate must be replaced with volatile alternatives compatible with the MS source, such as formic acid or ammonium formate.[14]
-
Detection: A mass spectrometer detects ions based on their mass-to-charge ratio (m/z). For ultimate selectivity, tandem mass spectrometry (MS/MS) can be used. In this mode, the [M-H]⁻ precursor ion is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.
Detailed Experimental Protocol
A. Reagents and Materials
-
As per HPLC method, but replace Phosphoric Acid with 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
B. Equipment
-
LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
All other equipment as listed for the HPLC method.
C. Chromatographic and MS Conditions
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm (UHPLC compatible) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Optimized for faster elution suitable for UHPLC (e.g., 2-5 minute run time) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| Monitored Transition | Precursor Ion [M-H]⁻: m/z 221.0Product Ion: To be determined by infusion of standard (e.g., fragment from loss of CO₂: m/z 177.0) |
| Source Parameters | Capillary Voltage: ~3.0 kVDrying Gas Flow & Temp: Optimize for instrument |
| Collision Energy | Optimize for maximum product ion signal |
D. Validation Considerations for LC-MS Validation follows the same ICH principles, but with additional considerations for matrix effects. Accuracy and precision should be evaluated by spiking the analyte into a blank matrix (e.g., plasma, formulation placebo) to ensure the matrix does not suppress or enhance the ionization of the analyte.
Conclusion
The choice between HPLC-UV and LC-MS for the quantification of this compound depends on the specific requirements of the analysis. The provided RP-HPLC-UV method offers a robust, reliable, and accessible platform for routine quality control and high-concentration assays. For trace-level quantification, analysis in complex biological matrices, or when absolute certainty of identification is required, the LC-MS/MS method provides unparalleled sensitivity and selectivity. Both protocols, when properly validated according to ICH guidelines, will yield trustworthy and reproducible data, supporting critical decisions throughout the drug development lifecycle.[2]
References
- Cymit Química S.L. 5-(3-Chlorophenyl)-2-furancarboxylic acid.
- AMSbiopharma. (2025).
- BenchChem.
- Acme Bioscience. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- PubChem. This compound.
- National Institutes of Health (NIH).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency (EMA). ICH Q2(R2)
- European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
- Sigma-Aldrich. 5-(4-Chlorophenyl)furan-2-carboxylic acid.
- Journal of the American Society of Brewing Chemists.
- Imtakt Corp. LC-MS: Furan-carboxylic acid and -sulfonic acid.
- ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Santa Cruz Biotechnology. 5-(3-Chloro-phenyl)-furan-2-carboxylic acid.
- ChemicalBook. 41019-44-7(5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Product Description.
- ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- CONICET. (2024). Analytical Methods.
- National Institutes of Health (NIH). (2024).
- National Institutes of Health (NIH).
- ACS Publications. Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry.
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Royal Society of Chemistry. Analytical Methods.
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. tasianinch.com [tasianinch.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. imtakt.com [imtakt.com]
Application Note: High-Resolution NMR Spectroscopic Characterization of 5-(3-Chlorophenyl)furan-2-carboxylic Acid
Abstract
This application note provides a detailed guide to the structural characterization of 5-(3-chlorophenyl)furan-2-carboxylic acid, a substituted furoic acid of interest in medicinal chemistry and materials science.[1] We present a comprehensive protocol utilizing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra for the title compound are not publicly available, this guide provides a robust framework for its characterization by leveraging spectral data from the closely related analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, and established principles of NMR spectroscopy. The methodologies detailed herein are designed to ensure unambiguous resonance assignment and complete structural verification, providing researchers with a self-validating system for the analysis of this and similar molecular scaffolds.
Introduction: The Need for Unambiguous Characterization
This compound is a heterocyclic compound featuring a furan core, a carboxylic acid moiety, and a meta-substituted chlorophenyl ring.[1][2] The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity. In drug discovery and materials science, even minor structural variations can lead to significant changes in function. Therefore, rigorous and unambiguous structural elucidation is a prerequisite for any further investigation.
High-field NMR spectroscopy is the most powerful technique for the non-destructive analysis of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This note outlines the strategic application of a suite of NMR experiments to fully characterize the title compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from the analogous compound 5-(4-nitrophenyl)furan-2-carboxylic acid, with adjustments for the differing electronic effects of a meta-chloro substituent versus a para-nitro substituent.[4] The numbering scheme used for assignment is shown in Figure 1.
Figure 1: Molecular Structure and Atom Numbering
A diagram illustrating the chemical structure of this compound with atoms numbered for NMR assignment.
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| COOH | 12.0 - 13.5 | broad singlet | - | Typical for carboxylic acid protons, highly deshielded and often broad due to hydrogen bonding and exchange.[1] |
| H2' | 7.8 - 8.0 | triplet (t) or singlet (s) | J ≈ 2.0 (meta) | Expected to be a singlet or a narrow triplet due to meta-coupling to H4' and H6'. Deshielded by the adjacent furan ring and the electron-withdrawing chlorine. |
| H6' | 7.7 - 7.9 | doublet of doublets (dd) | J ≈ 8.0 (ortho), 2.0 (meta) | Ortho-coupled to H5' and meta-coupled to H2'. |
| H4' | 7.5 - 7.7 | doublet of doublets (dd) | J ≈ 8.0 (ortho), 2.0 (meta) | Ortho-coupled to H5' and meta-coupled to H2'. |
| H5' | 7.4 - 7.6 | triplet (t) | J ≈ 8.0 (ortho) | Ortho-coupled to both H4' and H6'. |
| H3 | 7.3 - 7.5 | doublet (d) | J ≈ 3.5 - 4.0 | Deshielded by the adjacent carboxylic acid group. Coupled to H4. |
| H4 | 7.1 - 7.3 | doublet (d) | J ≈ 3.5 - 4.0 | Shielded relative to H3. Coupled to H3. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C_carboxyl | 159 - 162 | Typical range for a carboxylic acid carbonyl carbon.[1] |
| C5 | 153 - 156 | Furan carbon attached to the phenyl ring, highly deshielded. |
| C2 | 146 - 149 | Furan carbon attached to the carboxylic acid group. |
| C1' | 135 - 138 | Phenyl carbon attached to the furan ring (ipso-carbon). |
| C3' | 133 - 135 | Phenyl carbon attached to the chlorine atom (ipso-carbon). |
| C5' | 130 - 132 | Phenyl carbon para to the chlorine atom. |
| C6' | 126 - 128 | Phenyl carbon ortho to the chlorine atom. |
| C2' | 124 - 126 | Phenyl carbon ortho to the furan ring and meta to chlorine. |
| C4' | 123 - 125 | Phenyl carbon ortho to the furan ring and meta to chlorine. |
| C3 | 119 - 121 | Furan carbon adjacent to the carboxylic acid group. |
| C4 | 111 - 114 | Furan carbon adjacent to the phenyl-substituted carbon. |
Experimental Protocols
Sample Preparation (Self-Validating Protocol)
The quality of the NMR sample is paramount for acquiring high-resolution spectra. This protocol ensures a clean, homogeneous sample.
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-70 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). DMSO-d₆ is an excellent choice for carboxylic acids as it can solubilize the compound well and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with signals of interest.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex the mixture until the solid is completely dissolved. A gentle warming may be applied if necessary.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name, concentration, and solvent.
Figure 2: NMR Sample Preparation Workflow
A flowchart illustrating the key steps for preparing a high-quality NMR sample.
Caption: Logical workflow for NMR spectral analysis.
-
¹H Spectrum Analysis:
-
Integration: Confirm the relative number of protons for each signal (e.g., 1H for each furan proton, 4H total for the phenyl ring).
-
Chemical Shift: Use the predicted chemical shifts (Table 1) for initial assignments. The downfield furan proton (H3) and the broad carboxylic acid proton should be readily identifiable.
-
Multiplicity: Analyze the splitting patterns to determine neighbor relationships. The doublet-of-doublets and triplet patterns of the phenyl protons are key to confirming the 1,3-substitution pattern.
-
-
COSY Spectrum Analysis:
-
Observe the cross-peak between the two furan doublets (H3 and H4), confirming their adjacency.
-
Trace the connectivity path around the chlorophenyl ring. For example, a cross-peak should exist between H5' and H4', and between H5' and H6'.
-
-
HSQC Spectrum Analysis:
-
Use the now-assigned proton signals to definitively identify the carbon signals they are attached to. Each cross-peak in the HSQC spectrum corresponds to a direct C-H bond. For instance, the signal for H3 in the proton dimension will correlate to the C3 signal in the carbon dimension.
-
-
¹³C Spectrum and Quaternary Carbon Assignment:
-
After assigning all protonated carbons via HSQC, the remaining signals in the ¹³C spectrum correspond to the quaternary (non-protonated) carbons: C2, C5, C_carboxyl, C1', and C3'.
-
These can be assigned based on their predicted chemical shifts (Table 2). The carboxyl carbon will be the most downfield, followed by the furan carbons C5 and C2. The two ipso-carbons of the phenyl ring (C1' and C3') can be assigned based on substituent effects.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural characterization of this compound. The protocols and interpretive strategies outlined in this application note establish a robust, self-validating workflow. By systematically analyzing ¹H, ¹³C, COSY, and HSQC spectra, researchers can achieve unambiguous assignment of all proton and carbon resonances, thereby confirming the molecular structure with high confidence. This level of analytical rigor is essential for advancing research in drug development and materials science where this and related compounds are of significant interest.
References
- PubChem. This compound.
- Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- IMSERC. (2008). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. [Link]
- University of Wyoming.
- Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. (Note: While not directly linked, this is a foundational paper for many 2D NMR techniques and provides authoritative grounding).
- Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. (Note: Foundational paper for HSQC, providing authoritative context).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Elucidating the Fragmentation Pattern of 5-(3-Chlorophenyl)furan-2-carboxylic acid by Mass Spectrometry
An In-Depth Technical Guide
Abstract and Introduction
5-(3-Chlorophenyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan core, a carboxylic acid functional group, and a substituted aromatic ring. Molecules with such scaffolds are of significant interest in medicinal chemistry and materials science. Accurate structural characterization is a prerequisite for understanding their biological activity, metabolic fate, and chemical properties. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), stands as a powerful analytical tool for this purpose.[1]
This application note provides a comprehensive technical guide to the analysis of this compound using mass spectrometry. We will explore the predictable fragmentation pathways under common ionization techniques, offer detailed, field-proven protocols for both LC-MS/MS and GC-MS analysis, and discuss the interpretation of the resulting mass spectra. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary framework to unambiguously identify this molecule and its analogues.
Molecular Structure and Isotopic Composition
Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method.
-
Molecular Formula: C₁₁H₇ClO₃
-
Monoisotopic Mass: 222.0084 g/mol (for ³⁵Cl)
-
Average Molecular Weight: 222.63 g/mol
A critical feature for mass spectrometric analysis is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment ion containing the chlorine atom will appear as a doublet (M and M+2) in the mass spectrum, with the M+2 peak having roughly one-third the intensity of the M peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecular ion and its fragments.[2]
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of this compound is dictated by its constituent functional groups: the carboxylic acid, the furan ring, and the chlorophenyl moiety. The ionization method employed will significantly influence the resulting fragmentation pattern.
-
Electrospray Ionization (ESI): In negative ion mode ESI (-), the most likely event is the deprotonation of the acidic carboxylic acid group to form the pseudomolecular ion [M-H]⁻ at m/z 221.0. Subsequent fragmentation (MS/MS) of this precursor ion is expected to proceed via decarboxylation.
-
Electron Ionization (EI): This high-energy technique, typically used with GC-MS, will generate a molecular ion (M⁺•) at m/z 222.0. The fragmentation from this radical cation is more extensive and complex.
The primary predicted fragmentation pathways are visualized below and summarized in Table 1.
Caption: Predicted fragmentation for this compound.
Table 1: Summary of Predicted Fragment Ions
| Ionization | Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Fragment Identity |
|---|---|---|---|---|
| ESI (-) | 221.0 | 177.0 | CO₂ (44.0 u) | Decarboxylated anion |
| EI (+) | 222.0 | 205.0 | •OH (17.0 u) | Loss of hydroxyl radical |
| EI (+) | 222.0 | 177.0 | •COOH (45.0 u) | Loss of carboxyl radical[3] |
| EI (+) | 205.0 | 177.0 | CO (28.0 u) | Decarbonylation of furan ring |
| EI (+) | 177.0 | 139.0 | C₃H₃O (38.0 u) | Furan ring fragmentation |
| EI (+) | 139.0 | 111.0 | C₂H₂ (26.0 u) | Chlorophenyl cation fragmentation |
Note: All m/z values are calculated for the ³⁵Cl isotope.
Experimental Protocols
Two primary approaches are presented: LC-MS/MS, which is the preferred method due to its direct compatibility with the analyte, and GC-MS, which serves as a valuable alternative following a necessary derivatization step.
Protocol 1: LC-MS/MS Analysis (Direct Method)
This method leverages the inherent polarity and acidity of the molecule, making it ideal for reverse-phase liquid chromatography coupled with negative mode electrospray ionization.
4.1.1 Rationale for Method Selection LC-MS is chosen for its ability to analyze polar, non-volatile compounds without derivatization.[1] ESI in negative ion mode is highly sensitive for carboxylic acids, which readily deprotonate to form [M-H]⁻ ions.[4][5] This provides a strong precursor ion for tandem mass spectrometry (MS/MS), enabling detailed structural confirmation.
4.1.2 Sample Preparation Proper sample preparation is crucial to avoid instrument contamination and ensure reproducible results.[6][7]
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could block the LC system.[6]
-
Blank Samples: Prepare blank samples consisting of the dissolution solvent to run before and after the analyte to check for carryover.[6]
4.1.3 Instrumentation and Parameters
Table 2: LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides necessary separation and resolution. |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Standard for retaining and separating moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
| Mass Spectrometry | ||
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Allows for MS/MS fragmentation experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds to form [M-H]⁻.[4] |
| Capillary Voltage | -3.0 kV | Standard voltage to generate a stable electrospray. |
| Cone Voltage | 30 V | Optimizable parameter to maximize precursor ion intensity. |
| Source Temp. | 120 °C | Assists in desolvation of droplets. |
| Desolvation Temp. | 350 °C | Removes solvent from ions before they enter the mass analyzer. |
| MS1 Scan Range | m/z 50 - 300 | To detect the [M-H]⁻ precursor ion at m/z 221.0. |
| MS/MS Precursor | m/z 221.0 | Isolate the deprotonated molecule for fragmentation. |
| Collision Energy | 15-25 eV (Optimizable) | Energy required to induce fragmentation. Should be ramped to find the optimum. |
Protocol 2: GC-MS Analysis (Derivatization Method)
For GC-MS analysis, the non-volatile carboxylic acid must be chemically modified into a volatile derivative. Silylation is a common and effective method.
4.2.1 Rationale for Method Selection GC-MS provides excellent chromatographic resolution and benefits from extensive, standardized EI libraries.[8] While requiring an extra sample preparation step, it can be a powerful confirmatory technique. Electron ionization at 70 eV produces reproducible fragmentation patterns that are highly characteristic of the molecule's structure.
4.2.2 Derivatization Protocol (Silylation)
-
Sample Preparation: Place ~100 µg of the analyte into a 2 mL GC vial. Ensure the sample is anhydrous.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. The carboxylic acid proton is replaced by a trimethylsilyl (TMS) group, increasing the molecular weight by 72 Da.
4.2.3 Instrumentation and Parameters
Table 3: GC-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatography | ||
| GC System | Gas Chromatograph with a split/splitless injector | Standard for volatile compound analysis. |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of analytes.[9][10] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to elute the TMS-ester. |
| Mass Spectrometry | ||
| MS System | Quadrupole or Ion Trap Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness. |
| Scan Range | m/z 40 - 400 | To detect the derivatized molecular ion (m/z 294) and its fragments. |
Overall Analytical Workflow
The end-to-end process from sample receipt to final data interpretation is a critical, multi-step procedure. The following diagram illustrates the logical flow for both the LC-MS and GC-MS approaches, highlighting the key decision points and processes involved.
Caption: High-level workflow for MS analysis of the target compound.
Conclusion
This application note details robust and reliable protocols for the mass spectrometric analysis of this compound. The direct LC-MS/MS method in negative ESI mode is presented as the primary approach, offering high sensitivity and direct analysis of the parent molecule. The GC-MS method, requiring silylation, serves as an excellent orthogonal technique for structural confirmation. By understanding the predicted fragmentation pathways and leveraging the distinct chlorine isotopic pattern, researchers can confidently identify and characterize this compound in various matrices. The provided methodologies establish a foundational framework for the analysis of related halogenated furan derivatives, which is crucial for advancing research in drug discovery and development.
References
- Niessen, W. M. A. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Journal of Mass Spectrometry.
- Tsao, W.-X., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
- Kwong, K. C., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications.
- Kralj, B., et al. (2006). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
- Tsao, W.-X., et al. (2023). Furan and its 10 derivative standards, detected by GC-MS/MS in MRM mode. ResearchGate.
- Tsao, W.-X., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford.
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Zhang, Y., et al. (2022). Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population. Food Chemistry.
- Vdovenko, S. I., et al. (2018). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate.
- Schmidt, W. F., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.
- Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate.
- Tsao, W.-X., et al. (2023). GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate.
- EMBL Metabolomics Core Facility. Protocols used for LC-MS analysis. EMBL.
- LGC Group (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
- Williams, J. P., et al. (2006). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate.
- Organomation (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation.
- University of Missouri. Sample Preparation Guidelines. Analytical Instrumentation Center.
- Wikipedia. Sample preparation in mass spectrometry. Wikipedia.
- Pérez-Carrera, E., et al. (2015). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate.
- Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube.
- Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry.
- NIST. 2-Furancarboxylic acid. NIST WebBook.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Rejtar, T., et al. (2015). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate.
- Kristiana, I., et al. (2023). Furan-like disinfection byproducts from phenolic precursors. Environmental Science: Water Research & Technology.
- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.
- PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information.
- De Vita, D., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Publication Archive.
Sources
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Framework for In-Vitro Evaluation of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 5-(3-Chlorophenyl)furan-2-carboxylic acid. While specific biological data for this compound is not extensively published, its structural features—a furan-carboxylic acid core with a chlorophenyl substitution—suggest potential bioactivity, particularly within oncology. Furan-based molecules are known to possess diverse pharmacological properties, and targeting cancer metabolism is a key therapeutic strategy.[1][2][3] This guide is structured around the hypothesis that this compound may act as an inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway of cancer cells.[4][5] We present a logical, multi-step workflow, from direct enzyme inhibition assays to cell-based functional and mechanistic studies, to rigorously characterize the compound's potential as an anti-cancer agent.
Introduction: Compound Profile and Scientific Rationale
This compound (PubChem CID: 736256) is an organic compound featuring a furan ring, a carboxylic acid group, and a chlorophenyl substituent.[6][7] The carboxylic acid group provides acidity and potential for hydrogen bonding, while the chlorophenylfuran moiety imparts aromatic and lipophilic character, features often found in biologically active molecules.[6]
The Warburg Effect and LDHA as a Therapeutic Target:
Most cancer cells exhibit altered metabolism, relying heavily on aerobic glycolysis for energy production even in the presence of oxygen—a phenomenon known as the "Warburg effect."[4] Lactate Dehydrogenase A (LDHA) is the enzyme that catalyzes the final step of this process, the conversion of pyruvate to lactate.[4][8] Upregulation of LDHA is observed in numerous cancers and is linked to tumor progression, metastasis, and poor prognosis.[4] Therefore, the inhibition of LDHA is a promising strategy for cancer therapy, as it can disrupt the metabolic engine of cancer cells.[5][9]
This application note outlines a series of protocols to investigate this compound as a potential LDHA inhibitor. The workflow is designed to first confirm target engagement and then to elucidate the subsequent effects on cancer cell physiology.
Compound Handling and Stock Solution Preparation
Prior to experimentation, it is crucial to handle the compound appropriately to ensure stability, safety, and reproducibility.
2.1. Safety and Handling:
-
Safety Precautions: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13] The compound may cause skin and eye irritation.[10][13]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.
2.2. Protocol for Preparing a 10 mM Stock Solution:
-
Calculation: The molecular weight of this compound is 222.62 g/mol .[7][14] To prepare 1 mL of a 10 mM stock solution, weigh out 0.2226 mg of the compound.
-
Solubilization: Add the weighed compound to a sterile microcentrifuge tube. Add 100% dimethyl sulfoxide (DMSO) to the desired final volume (e.g., 1 mL for 0.2226 mg).
-
Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.
Phase 1: Direct Target Engagement Assay
The first step is to determine if the compound directly interacts with and inhibits its putative target, the LDHA enzyme. This is achieved using a cell-free enzymatic assay.
3.1. Principle of the LDHA Inhibition Assay: The activity of LDHA is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH cofactor to NAD⁺ during the conversion of pyruvate to lactate.[8] A potent inhibitor will slow down this reaction, resulting in a smaller change in absorbance over time.[8]
3.2. Workflow for LDHA Enzymatic Assay
Caption: Workflow for the in-vitro LDHA enzyme inhibition assay.
3.3. Detailed Protocol: LDHA Enzyme Inhibition Assay This protocol is adapted for a 96-well plate format suitable for spectrophotometric analysis.[15][16]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Substrate Solution: Prepare a 10 mM solution of sodium pyruvate in assay buffer.
-
Cofactor Solution: Prepare a 2.5 mM solution of NADH in assay buffer.
-
Enzyme Solution: Prepare a working solution of recombinant human LDHA enzyme in assay buffer (final concentration to be optimized for a linear reaction rate).
-
-
Assay Plate Setup:
-
In a clear, flat-bottom 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound serial dilutions (in DMSO) to the sample wells.
-
Add 10 µL of DMSO to the 'No Inhibition' (100% activity) and 'No Enzyme' (background) control wells.
-
Add 20 µL of the NADH solution to all wells.
-
Add 10 µL of the LDHA enzyme solution to all wells except the 'No Enzyme' control (add 10 µL of assay buffer instead).
-
-
Pre-incubation: Mix gently by tapping the plate and pre-incubate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the pyruvate substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[17]
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibition - V₀_background)] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
3.4. Expected Data Output
The results of the enzyme inhibition assay can be summarized in a table.
| Compound | Target | IC₅₀ (µM) [Hypothetical] |
| This compound | LDHA | 5.2 |
| GNE-140 (Positive Control)[18] | LDHA | 0.1 |
Phase 2: Cellular Phenotypic Assays
If the compound shows direct LDHA inhibition, the next step is to assess its effects on cancer cells. In-vitro cancer cell-based assays are cost-effective tools to predict efficacy and mode of action.[19][20]
4.1. Logic of Cellular Assay Progression
Caption: Logical progression for cellular characterization.
4.2. Protocol: Cell Viability Assay (MTT Method) This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
4.3. Expected Data Output
| Cell Line | Compound | EC₅₀ (µM) [Hypothetical] |
| HeLa (Cervical Cancer) | This compound | 15.8 |
| HepG2 (Liver Cancer)[2] | This compound | 22.5 |
| PANC-1 (Pancreatic Cancer) | This compound | 12.1 |
Phase 3: Cellular Mechanism of Action
Observing cytotoxicity is not enough; it's crucial to link this effect to the intended target, LDHA. Western blotting can be used to confirm that the compound is not simply downregulating the expression of the LDHA protein but is indeed inhibiting its function.[22][23]
5.1. Workflow for Western Blotting
Caption: Standard workflow for Western Blot analysis.
5.2. Detailed Protocol: Western Blot for LDHA Expression Western blotting is a widely used technique to detect specific proteins in a sample.[24][25]
-
Sample Preparation:
-
Treat cells with the test compound at its EC₅₀ concentration for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[22][26]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a Bradford or BCA assay.[26]
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and mix with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[25]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24]
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23][24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to LDHA overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control protein (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[25]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[22][24]
-
Final Washes: Repeat the washing step with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
The expected result is that the LDHA protein band intensity will not significantly decrease in compound-treated cells compared to the control, supporting the hypothesis of functional inhibition rather than expression downregulation.
-
Conclusion
This application note provides a structured, hypothesis-driven framework for the initial in-vitro characterization of this compound. By following the proposed workflow—from direct enzyme kinetics to cellular viability and mechanistic protein analysis—researchers can systematically evaluate its potential as a novel LDHA inhibitor for cancer research. The protocols described herein are robust, well-established, and designed to generate the foundational data necessary for further pre-clinical development.
References
- Alfa Cytology. (n.d.). Cancer Cell-based Assays.
- Creative Biolabs. (n.d.). Western Blot Protocol.
- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
- Biocompare. (2021, May 27). Guide to Cell-Based Assays for Cancer Research.
- Cusabio. (n.d.). Western Blotting(WB) Protocol.
- University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved from University of San Diego website. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wang, N., et al. (2017). Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells. MedChemComm, 8(8), 1621-1628. [Link]
- Zhang, H., et al. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. Frontiers in Chemistry, 12, 1421453. [Link]
- Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
- Wikipedia. (n.d.). Enzyme kinetics.
- Manerba, M., et al. (2017). The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. Oncology Letters, 13(5), 3733-3740. [Link]
- ResearchGate. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. Request PDF. [Link]
- OncoTargets and Therapy. (n.d.). Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction.
- ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Request PDF. [Link]
- PubMed. (n.d.). Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug.
- ARKAT USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific website. [Link]
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from Oriental Journal of Chemistry website. [Link]
- ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Google Patents. (n.d.). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. scispace.com [scispace.com]
- 5. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 7. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. scbt.com [scbt.com]
- 15. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 18. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer Cell-based Assays - Alfa Cytology [alfacytology.com]
- 20. criver.com [criver.com]
- 21. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. cusabio.com [cusabio.com]
Application Note: A Cell-Based Assay Protocol for Evaluating the Antibacterial Activity and Cytotoxicity of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Introduction: The Therapeutic Potential of Furan-Based Carboxylic Acids
Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. The furan scaffold is a common structural motif in many natural products and synthetic drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects[1]. The functionalization of the furan ring, as with the addition of a chlorophenyl group in 5-(3-Chlorophenyl)furan-2-carboxylic acid, can significantly modulate the compound's biological activity and therapeutic potential[2].
Emerging evidence suggests that derivatives of furan-2-carboxylic acid may exert their antibacterial effects by targeting crucial bacterial pathways. One such promising target is the Mur ligase family of enzymes (MurC-MurF), which are essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[3][4][5]. As this pathway is absent in humans, inhibitors of Mur ligases are attractive candidates for the development of novel antibacterial agents with high selectivity.
This application note provides a comprehensive, cell-based assay protocol to evaluate the antibacterial efficacy of this compound against Staphylococcus aureus, a clinically significant Gram-positive pathogen. Concurrently, a cytotoxicity assay against a human cell line is detailed to assess the compound's selectivity and potential for therapeutic use.
Principle of the Assays
This protocol employs two distinct cell-based assays to construct a preliminary pharmacological profile of this compound:
-
Antibacterial Activity Assessment: A broth microdilution assay will be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[5]. This provides a quantitative measure of the compound's antibacterial potency.
-
Cytotoxicity Assessment: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed using the human liver carcinoma cell line, HepG2. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[6][7]. This counter-screen is crucial for evaluating the compound's toxicity to mammalian cells and determining its selectivity index.
Materials and Reagents
For Antibacterial Assay (MIC)
-
This compound (CAS 41019-44-7)
-
Staphylococcus aureus subsp. aureus (ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 96-well microtiter plates
-
Vancomycin (positive control)
-
Spectrophotometer or microplate reader
For Cytotoxicity Assay (MTT)
-
HepG2 human hepatoblastoma cell line
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well tissue culture plates
-
Doxorubicin (positive control)
Experimental Workflow Overview
Caption: Overall experimental workflow for assessing the antibacterial and cytotoxic potential of the test compound.
Detailed Protocols
Part 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antibacterial agent.[5][8][9]
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of S. aureus ATCC 29213. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of the Test Compound: a. Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be at least 100-fold the highest concentration to be tested to minimize the final DMSO concentration in the assay. b. Due to the carboxylic acid moiety, the compound is expected to have better solubility in polar solvents.[2] Ensure complete dissolution.
3. Assay Procedure: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL. b. Include a positive control (e.g., vancomycin) and a negative control (DMSO at the highest concentration used for the test compound). c. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. d. Also include a growth control (bacteria in broth without the compound) and a sterility control (broth only). e. Seal the plate and incubate at 37°C for 16-20 hours.
4. Data Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader.
Part 2: Mammalian Cell Cytotoxicity (MTT) Assay
This assay is a reliable method to assess the viability of mammalian cells and is widely used to screen for cytotoxic compounds.[6][7][10]
1. Cell Culture and Seeding: a. Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[11][12] b. When cells reach 80-90% confluency, detach them using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed the cells into a 96-well tissue culture plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e. Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. After the 24-hour attachment period, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a positive control (e.g., doxorubicin) and a vehicle control (medium with the same concentration of DMSO as in the test wells). d. Incubate the plate for another 24 to 48 hours.
3. MTT Assay Procedure: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results of these assays can be summarized in the following table:
| Compound | MIC against S. aureus (µg/mL) | IC₅₀ against HepG2 cells (µM) | Selectivity Index (SI = IC₅₀ / MIC) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Vancomycin (Control) | Known Value | >100 | High |
| Doxorubicin (Control) | Not Applicable | Known Value | Not Applicable |
A promising antibacterial candidate would exhibit a low MIC value and a high IC₅₀ value, resulting in a high Selectivity Index. This indicates that the compound is potent against the target bacteria while having minimal toxicity towards mammalian cells.
Further Mechanistic Insights: Probing Peptidoglycan Synthesis
Should this compound demonstrate significant and selective antibacterial activity, further investigation into its mechanism of action is warranted. A logical next step would be to directly assess its impact on peptidoglycan synthesis.
Caption: Putative mechanism of action targeting Mur ligases in peptidoglycan synthesis.
A cell-based assay to monitor the inhibition of peptidoglycan synthesis can be performed by measuring the incorporation of radiolabeled precursors, such as N-acetylglucosamine or diaminopimelic acid, into the cell wall[13]. A reduction in the incorporation of these precursors in the presence of the compound would provide strong evidence that it targets cell wall biosynthesis.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential antibacterial agent. By systematically determining its MIC against a relevant pathogen and its cytotoxicity against a human cell line, researchers can make informed decisions about the compound's therapeutic potential and guide further drug development efforts. The modular nature of these assays allows for their adaptation to screen other furan-based derivatives and to expand the panel of bacterial strains and mammalian cell lines tested.
References
- Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection.
- E-H, M., et al. (2017). Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review. Current Medicinal Chemistry, 24(25), 2736-2761.
- MDPI. (2020). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Antibiotics, 9(11), 785.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Soni, I., Chakrapani, H., & Chopra, S. (2015). Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. Genome announcements, 3(5), e01046-15.
- ENCODE. (n.d.). HepG2 culture conditions.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- REPROCELL. (2021). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats.
- PubChem. (n.d.). This compound.
- Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor.
- Omura, S., et al. (1979). Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis. The Journal of antibiotics, 32(10), 978–984.
- Nivrutti, A. G., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 3. editxor.com [editxor.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 12. encodeproject.org [encodeproject.org]
- 13. Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-(3-Chlorophenyl)furan-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The heterocycle-containing scaffold of 5-phenylfuran-2-carboxylic acid has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This guide focuses on a specific analogue, 5-(3-Chlorophenyl)furan-2-carboxylic acid, providing a comprehensive overview of its synthesis, potential applications, and detailed protocols for its evaluation in drug discovery programs. While direct biological data for this specific compound is limited in publicly available literature, this document will draw upon the extensive research on its close analogues to provide a robust framework for its investigation as a potential therapeutic agent.
Introduction: The 5-Phenylfuran-2-Carboxylic Acid Scaffold
The furan ring is a versatile five-membered aromatic heterocycle that is present in numerous bioactive natural products and synthetic drugs.[1] Its electron-rich nature allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse compound libraries. The addition of a substituted phenyl ring at the 5-position and a carboxylic acid at the 2-position creates a scaffold with a specific three-dimensional arrangement of functional groups that can interact with various biological targets. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, although its presence can sometimes pose pharmacokinetic challenges.
The 5-phenylfuran-2-carboxylic acid backbone has been successfully utilized to develop inhibitors for a range of protein targets, including enzymes and receptors. The nature and position of the substituent on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds. The 3-chloro substituent of the title compound, this compound, offers a unique combination of steric and electronic properties that can be exploited for targeted drug design.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₃ | [2] |
| Molecular Weight | 222.62 g/mol | [2] |
| CAS Number | 41019-44-7 | [2] |
| Appearance | Solid | [1] |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | [2] |
| InChI Key | OWEBZHHXEPQWQW-UHFFFAOYSA-N | [2] |
Synthetic Protocol: An Adaptable Suzuki Coupling Approach
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Step 1: Suzuki Coupling to Synthesize Methyl 5-(3-chlorophenyl)furan-2-carboxylate
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent, followed by a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at 90 °C overnight.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-(3-chlorophenyl)furan-2-carboxylate.
Step 2: Saponification to this compound
-
Reaction Setup: Dissolve the methyl 5-(3-chlorophenyl)furan-2-carboxylate (1.0 eq) obtained from the previous step in a mixture of methanol and water (e.g., 1:2 v/v).
-
Base Addition: Add sodium hydroxide (3.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with 1 M hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Potential Applications in Medicinal Chemistry
Based on the biological activities of structurally related compounds, this compound holds promise as a scaffold for the development of novel therapeutics in several key areas.
Urotensin-II Receptor Antagonism
The urotensin-II (U-II) receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand U-II, mediates potent vasoconstriction and has been implicated in the pathophysiology of various cardiovascular diseases.[7] The 5-aryl-furan-2-carboxamide scaffold has been identified as a promising starting point for the development of potent U-II receptor antagonists. A systematic structure-activity relationship (SAR) study of a series of 5-aryl-furan-2-carboxamides revealed that substituents on the C-5 aryl group significantly influence their antagonist activity.[7] Although the 3-chloro analogue was not explicitly detailed in this study, the exploration of various halogen substitutions on the phenyl ring suggests that this compound is a highly relevant precursor for synthesizing a library of potential U-II receptor antagonists.
Application Note: this compound can be used as a key intermediate for the synthesis of novel 5-aryl-furan-2-carboxamide derivatives. The carboxylic acid can be readily converted to an amide via standard coupling reactions with a variety of amines, allowing for the exploration of the chemical space around this scaffold to optimize potency and pharmacokinetic properties.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the urotensin-II receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human urotensin-II receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled urotensin-II ligand (e.g., [¹²⁵I]-U-II), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, making them an attractive target for anticancer drug development.[8] Several derivatives of 5-(4-chlorophenyl)furan have been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9] These compounds are believed to bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics.[10] The structural similarity of this compound to these active compounds suggests that it could serve as a valuable scaffold for the development of novel tubulin polymerization inhibitors.
Application Note: this compound and its derivatives can be evaluated for their ability to inhibit tubulin polymerization in vitro. Compounds that show significant activity can then be further tested for their cytotoxic effects on various cancer cell lines and for their ability to induce cell cycle arrest at the G2/M phase.
This protocol outlines a fluorescence-based assay to monitor the effect of a test compound on the polymerization of tubulin in vitro.[8][9][11][12]
-
Reagent Preparation: Prepare a tubulin solution from purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in polymerization buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time to generate polymerization curves. Determine the effect of the test compound on the rate and extent of tubulin polymerization. Calculate the IC₅₀ value for inhibition of polymerization.
Caption: Principle of the fluorescence-based tubulin polymerization assay.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its straightforward synthesis via Suzuki coupling allows for the generation of a wide array of derivatives. Based on the established biological activities of its close analogues, this compound and its derivatives are promising candidates for the development of novel urotensin-II receptor antagonists for cardiovascular diseases and tubulin polymerization inhibitors for cancer therapy. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles.
References
- BenchChem. (2025).
- Lim, C. J., et al. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 555-559.
- Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1931-1948.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- Doan, N. D., et al. (2012). Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart. British Journal of Pharmacology, 166(1), 367-382.
- Kim, H. J., et al. (2021). Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach. Scientific Reports, 11(1), 17058.
- Functional and Binding Characterizations of Urotensin II-Related Peptides in Human and Rat Urotensin II-Receptor Assay. (2003). Journal of Medicinal Chemistry, 46(19), 4125-4137.
- Cymit Química S.L. (n.d.). CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid.
- G. P., Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Wilson, W. C. (1941). 2-Furancarboxylic acid and 2-furylcarbinol. Organic Syntheses, Coll. Vol. 1, p.276.
- Phenylpiperidine-benzoxazinones as urotensin-II receptor antagonists: synthesis, SAR, and in vivo assessment. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6465-6470.
- Carotenuto, A., et al. (2006). Urotensin-II receptor antagonists. Current Medicinal Chemistry, 13(5), 527-542.
- BenchChem. (2025).
- Chemdad Co., Ltd. (n.d.). 5-(4-CHLOROPHENYL)-2-FUROIC ACID.
- M. D. P., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(3), M1453.
- Dermira Canada Inc. (2017). Synthesis methods for the preparation of 2-furoic acid derivatives.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831.
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 735-741.
- ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maxanim.com [maxanim.com]
- 10. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(3-Chlorophenyl)furan-2-carboxylic acid as a Urotensin-II Receptor Antagonist
I. Introduction: Targeting the Urotensin-II System
The urotensin-II (U-II) system, comprising the peptide ligand U-II and its G protein-coupled receptor (GPCR), the urotensin receptor (UT), has emerged as a critical regulator of cardiovascular and renal homeostasis. Human U-II, an 11-amino acid cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date, with a potency reportedly an order of magnitude greater than endothelin-1.[1][2] The widespread expression of U-II and its receptor in cardiovascular tissues, including vascular smooth muscle cells (VSMCs) and cardiomyocytes, underscores its significance.[3]
Elevated plasma levels of U-II and increased UT receptor expression are strongly correlated with the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, heart failure, and diabetic nephropathy.[2] The system's activation promotes a cascade of detrimental effects, including potent vasoconstriction, VSMC proliferation, cardiac hypertrophy, and fibrosis.[4][5][6] Consequently, the antagonism of the UT receptor presents a compelling and highly sought-after therapeutic strategy for mitigating cardiorenal disease.
This document provides detailed application notes and experimental protocols for the characterization and utilization of 5-(3-Chlorophenyl)furan-2-carboxylic acid , a member of the 5-aryl-furan-2-carboxamide class of potent, non-peptide UT receptor antagonists.[7] These protocols are designed to guide researchers in validating its mechanism of action and exploring its therapeutic potential in relevant preclinical models.
II. Mechanism of Action: Intercepting Pathological Signaling
The UT receptor is canonically coupled to the Gαq subunit of heterotrimeric G proteins.[4] The binding of U-II initiates a well-defined signaling cascade that is the primary driver of its physiological effects. An antagonist, such as this compound, acts by occupying the receptor's binding site, thereby preventing the initiation of this downstream signaling.
The U-II Signaling Cascade:
-
Receptor Activation: U-II binds to the UT receptor on the cell surface.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3]
-
Calcium Mobilization: IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial transient increase is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE).[4][8]
-
Downstream Kinase Activation:
-
The rise in intracellular Ca²⁺ ([Ca²⁺]i) activates calcium-dependent kinases like Ca²⁺/calmodulin-dependent kinase (CaMK).[3]
-
DAG, along with Ca²⁺, activates Protein Kinase C (PKC).
-
These events converge to activate other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2) and the RhoA/Rho-kinase pathway.[3][5]
-
Pathophysiological Consequences Blocked by Antagonism:
-
Vasoconstriction: Primarily driven by the sharp increase in [Ca²⁺]i in VSMCs.
-
Cell Proliferation & Hypertrophy: Mediated by the activation of ERK and Rho-kinase pathways, leading to vascular remodeling and cardiac hypertrophy.[5]
-
Fibrosis: U-II stimulates collagen synthesis in cardiac fibroblasts, a process that can be inhibited by UT receptor blockade.
Caption: Workflow for the in vitro calcium mobilization assay.
Protocol 2: Ex Vivo Functional Assay - Isolated Rat Aortic Ring Contraction
This assay assesses the antagonist's efficacy in a physiologically relevant tissue, providing crucial data on its ability to counteract U-II-induced vasoconstriction.
A. Objective: To evaluate the ability of this compound to inhibit U-II-induced contraction of isolated rat thoracic aortic rings.
B. Materials:
-
Tissue: Thoracic aorta from a male Wistar or Sprague-Dawley rat.
-
Apparatus: Organ bath system with isometric force transducers.
-
Buffer: Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Reagents: Urotensin-II, this compound, Phenylephrine, Acetylcholine.
C. Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat and immediately excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs buffer and carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths between two stainless steel hooks.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes.
-
-
Viability Check:
-
Contract the rings with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to test for endothelial integrity (relaxation should be >70%). Rings with poor relaxation are typically discarded.
-
Wash the rings repeatedly until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Add the desired concentration of this compound (or vehicle) to the baths and incubate for 30 minutes.
-
-
U-II Concentration-Response Curve:
-
Add U-II to the baths in a cumulative, stepwise manner (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
-
Allow the contraction to stabilize at each concentration before adding the next.
-
Record the maximal tension generated.
-
D. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a high-potassium solution (e.g., 80 mM KCl).
-
Plot the response versus the log concentration of U-II and fit to a sigmoidal dose-response curve to obtain EC₅₀ and Eₘₐₓ values.
-
Compare the curves generated in the absence and presence of the antagonist. A rightward shift in the EC₅₀ value indicates antagonism.
IV. Data Summary
The efficacy of a UT receptor antagonist is defined by its potency in various assays. For a compound in the 5-aryl-furan-2-carboxamide class, such as this compound, potent activity would be expected. [7]
| Assay Type | Parameter Measured | Expected Value for Potent Antagonist | Rationale |
|---|---|---|---|
| Radioligand Binding | Kᵢ (nM) | < 50 nM | Measures the affinity of the antagonist for the receptor. A lower Kᵢ indicates higher binding affinity. [9] |
| Calcium Mobilization | IC₅₀ (nM) | < 100 nM | Quantifies the concentration required to inhibit 50% of the U-II functional response in a cell-based assay. |
| Aortic Ring Contraction | pA₂ | > 7.0 | The negative log of the antagonist concentration that requires a 2-fold increase in agonist concentration to achieve the same response. A higher pA₂ indicates greater potency in a native tissue. [10]|
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical characterization of this compound as a UT receptor antagonist. Successful validation through these in vitro and ex vivo assays is a critical prerequisite for advancing the compound into in vivo models of disease. Further studies could involve assessing its oral bioavailability, pharmacokinetic profile, and efficacy in animal models of hypertension or heart failure to fully elucidate its therapeutic potential. The development of selective and potent UT receptor antagonists like those in the 5-aryl-furan-2-carboxamide class holds significant promise for the future treatment of cardiorenal diseases. [2][7]
VI. References
-
Rodríguez-Moyano, M., et al. (2013). Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation. Cardiovascular Research, 100(2), 253-262. Available at: [Link]
-
Prosser, H. C., et al. (2010). Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells. The FASEB Journal, 24(S1), 973-973. Available at: [Link]
-
Penn State University. (2013). Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation. Available at: [Link]
-
Sauzeau, V., et al. (2001). Human Urotensin II–Induced Contraction and Arterial Smooth Muscle Cell Proliferation Are Mediated by RhoA and Rho-Kinase. Circulation Research, 88(11), 1190-1198. Available at: [Link]
-
University of North Texas Health Science Center. (2011). Urotensin II Signaling Mechanisms Result in Vascular Smooth Muscle Cell Proliferation and New Gene Induction. UNT Digital Library. Available at: [Link]
-
Lim, C. J., et al. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 577-580. Available at: [Link]
-
Wang, G., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(4), 528-536. Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]
-
JoVE. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Available at: [Link]
-
Springer Nature Experiments. Ca2+ Mobilization Assays in GPCR Drug Discovery. Available at: [Link]
-
Lazar, J., et al. (2011). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Physiological Genomics, 43(13), 818-826. Available at: [Link]
-
Brkovic, A., et al. (2003). Related Peptides in Human and Rat Urotensin II-Receptor Assay. Molecular Pharmacology, 64(4), 1017-1025. Available at: [Link]
-
R Discovery. (2018). Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Available at: [Link]
-
YouTube. (2023). Aortic Ring Assay. Available at: [Link]
-
ResearchGate. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Available at: [Link]
-
Creative Bioarray. Rat Aortic Ring Assay. Available at: [Link]
-
Carotenuto, A., et al. (2006). Urotensin-II Receptor Antagonists. Current Medicinal Chemistry, 13(3), 267-275. Available at: [Link]
-
Douglas, S. A., et al. (2005). Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375. British Journal of Pharmacology, 145(5), 620-635. Available at: [Link]
-
Douglas, S. A., et al. (2005). Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375. British Journal of Pharmacology, 145(5), 620-635. Available at: [Link]
-
Le Mélédo, N., et al. (2018). Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma. Frontiers in Pharmacology, 9, 1243. Available at: [Link]
-
Carotenuto, A., et al. (2006). Urotensin-II Receptor Antagonists. Current Medicinal Chemistry, 13(3), 267-275. Available at: [Link]
-
Clozel, M., et al. (2004). Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362...): first demonstration of a pathophysiological role of the urotensin System. Journal of Pharmacology and Experimental Therapeutics, 311(1), 204-212. Available at: [Link]
-
Grieco, P., et al. (2005). Urotensin-II receptor ligands. From agonist to antagonist activity. Journal of Medicinal Chemistry, 48(23), 7290-7297. Available at: [Link]
-
Calò, G., et al. (2008). In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803). British Journal of Pharmacology, 153(5), 999-1008. Available at: [Link]
-
Mount Sinai. (2006). Urotensin-II receptor antagonists: Synthesis and SAR of N-cyclic azaalkyl benzamides. Scholars Portal. Available at: [Link]
-
Carotenuto, A., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 7. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Antiproliferative Activity of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Introduction: Rationale and Scientific Context
The furan ring system is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities. Similarly, molecules bearing a chlorophenyl moiety have demonstrated a range of pharmacological effects, including antiproliferative actions.[1][2] The compound 5-(3-Chlorophenyl)furan-2-carboxylic acid merges these two pharmacophores, presenting a novel candidate for investigation as a potential anticancer agent.[3][4] This document provides a detailed guide for researchers initiating the study of this compound's antiproliferative properties. We will outline protocols for preliminary cytotoxicity screening, dose-response analysis, and initial mechanistic inquiries into its effects on the cell cycle.
The protocols described herein are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure data integrity and reproducibility. This guide is intended for researchers in cell biology, pharmacology, and drug development.
PART 1: Initial Viability and Cytotoxicity Screening
The first step in evaluating a novel compound is to determine its effect on the viability of cancer cells. We will utilize two robust and widely accepted colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[5][6] Using both provides a more complete picture of the compound's effect, as they rely on different cellular properties.
Selection of Cancer Cell Lines
To obtain a broad understanding of the compound's activity, it is recommended to screen against a panel of human cancer cell lines representing different tumor types. A suggested starting panel includes:
-
MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).
-
MDA-MB-231: A human breast adenocarcinoma cell line (triple-negative).
-
HeLa: A human cervical adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
These cell lines are well-characterized and commonly used in antiproliferative studies.[7][8]
General Cell Culture Protocol
-
Media: All cell lines can be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Experimental Workflow for Viability Assays
The overall workflow for the initial screening is depicted below.
Caption: General workflow for in vitro antiproliferative assays.
Detailed Protocol: MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[9][10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-cell control (medium only).
-
Incubate for 48 or 72 hours.[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay relies on the ability of the sulforhodamine B dye to bind to protein components of cells, providing an estimation of cell mass.[5][6]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Multi-well spectrophotometer
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation with the compound, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
Data Analysis and Interpretation
For both assays, the percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Data for this compound (µM)
| Cell Line | MTT Assay (48h) | SRB Assay (48h) |
| MCF-7 | 15.2 | 18.5 |
| MDA-MB-231 | 8.9 | 10.1 |
| HeLa | 25.4 | 28.9 |
| HCT-116 | 12.7 | 14.3 |
PART 2: Investigating the Mechanism of Action - Cell Cycle Analysis
A common mechanism for antiproliferative compounds is the induction of cell cycle arrest.[11] Flow cytometry analysis of propidium iodide (PI) stained cells can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Proposed Signaling Pathway Involvement
While the exact mechanism of this compound is unknown, compounds with similar structures have been shown to interfere with various signaling pathways. A plausible hypothesis is the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Caption: Hypothetical mechanism involving cell cycle arrest.
Protocol for Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well plates
-
Cancer cell line of interest (e.g., MDA-MB-231 based on hypothetical IC50)
-
Complete culture medium
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and fix them by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Expected Results and Interpretation
An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or G2/M) compared to the vehicle-treated control would suggest that the compound induces cell cycle arrest at that phase. This provides a valuable lead for further mechanistic studies, such as Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27).
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial investigation of the antiproliferative properties of this compound. The outlined protocols for MTT and SRB assays will establish its cytotoxic and cytostatic potential, while cell cycle analysis will offer initial insights into its mechanism of action. Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound, potentially leading to the development of a novel therapeutic agent.
References
- Thangadurai, A., et al. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321-336.
- O'Brien, J., et al. (2000). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.
- Astuti, P., et al. (2018). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Evidence-Based Complementary and Alternative Medicine.
- Zheleva-Dimitrova, D. Z., et al. (2020). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Molecules, 25(11), 2589.
- Keep, P. L., et al. (2014). Unraveling the Mechanisms Behind the Enhanced MTT Conversion by Irradiated Breast Cancer Cells. Radiation Research, 181(4), 408-417.
- Pérez-González, A., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules, 27(12), 3721.
- Wikipedia. MTT assay.
- Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
- Costa, P. M., et al. (2020). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. Molecules, 25(23), 5720.
- Science.gov. chemical characterization antiproliferative: Topics.
- Sofia, M. J., et al. (1985). Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. Journal of Medicinal Chemistry, 28(10), 1337-1341.
- Ghorab, M. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(1), 27-44.
- PubChem. This compound.
- Chan, E., et al. (2015). Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa. Food Chemistry, 172, 379-388.
- Jamieson, C., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(3), 480-484.
- Krafčíková, P., et al. (2023). Study on the Binding of Five Plant-Derived Secondary Metabolites to G-Quadruplexes. Journal of Physical Chemistry B, 127(51), 11029-11040.
- Degiacomi, G., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1380.
- Abele, E., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(7), 3105.
- Brien, Z., et al. (2016). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3625-3630.
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antitubercular Agents from 5-Phenyl-Furan-2-Carboxylic Acids: Application Notes and Protocols
Introduction: A Novel Approach to Combat Tuberculosis
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel therapeutic strategies that target unconventional pathways essential for mycobacterial survival and virulence. One such promising avenue is the inhibition of the siderophore-mediated iron acquisition system of Mtb.
Iron is a critical nutrient for the survival and proliferation of Mtb within the host. To scavenge iron from the host environment, Mtb employs high-affinity iron-chelating molecules called siderophores, with mycobactin being a key example. The biosynthesis of mycobactin is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate.[1] As the MbtI enzyme is crucial for Mtb's virulence and is absent in humans, it represents an attractive and specific target for the development of new antitubercular agents with a novel mechanism of action.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of antitubercular agents based on the 5-phenyl-furan-2-carboxylic acid scaffold, a class of compounds that has shown promise as potent inhibitors of MbtI.[2] We will delve into the synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) of these compounds, offering detailed protocols and the scientific rationale behind the experimental designs.
Section 1: Synthesis of 5-Phenyl-Furan-2-Carboxylic Acid Derivatives
The chemical synthesis of 5-phenyl-furan-2-carboxylic acid derivatives is a critical first step in the drug discovery process. A common and effective method for creating a diverse library of these compounds is through a Suzuki coupling reaction, followed by hydrolysis.[2]
Rationale for Synthetic Strategy
The Suzuki coupling is a versatile cross-coupling reaction that allows for the formation of a carbon-carbon bond between a boronic acid and a halide, catalyzed by a palladium complex. This method is chosen for its high tolerance to a wide range of functional groups, enabling the synthesis of a diverse array of substituted 5-phenyl-furan-2-carboxylic acid analogs. This diversity is essential for exploring the structure-activity relationship (SAR) and optimizing the lead compounds for improved potency and pharmacokinetic properties. The subsequent hydrolysis of the ester to a carboxylic acid is a straightforward and high-yielding reaction.
Experimental Workflow: Synthesis of 5-Phenyl-Furan-2-Carboxylic Acid Derivatives
Caption: General synthetic workflow for 5-phenyl-furan-2-carboxylic acid derivatives.
Protocol: General Procedure for the Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid
This protocol is adapted from a published procedure and serves as a representative example.[2]
Step 1: Suzuki Coupling to Synthesize Methyl 5-(4-nitrophenyl)furan-2-carboxylate
-
Reagents and Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in dry 1,4-dioxane.
-
Reaction Initiation: Add a 2 M aqueous solution of sodium carbonate (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture overnight at 90 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Dilute the filtrate with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Step 2: Hydrolysis to Synthesize 5-(4-Nitrophenyl)furan-2-carboxylic Acid
-
Reagents and Setup: In a round-bottom flask, dissolve the synthesized methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of water and methanol.
-
Reaction Initiation: Add sodium hydroxide (3.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at reflux for 3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, partially concentrate the mixture in vacuo to remove the methanol. Acidify the remaining aqueous solution with 1 M HCl to a pH of 3-4. The resulting precipitate is the desired product, which can be collected by filtration, washed with water, and dried.[2]
Section 2: In Vitro Evaluation of Antitubercular Activity
The in vitro evaluation of the synthesized compounds is a crucial step to determine their potential as antitubercular agents. This involves assessing their activity against M. tuberculosis and their toxicity to mammalian cells to establish a therapeutic window.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb. It is based on the ability of metabolically active mycobacteria to reduce the non-fluorescent resazurin (Alamar Blue) to the fluorescent resorufin.
-
Preparation of Compound Plates: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate in Middlebrook 7H12 medium. The final concentrations should typically range from 0.5 to 128 µM. Include a drug-free control and a positive control (e.g., isoniazid or rifampin).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv (ATCC 27294) and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 2 x 10^5 colony-forming units (CFU)/mL in the assay plate.[3]
-
Incubation: Add the mycobacterial inoculum to each well of the compound plate. Incubate the plates at 37 °C for 7 days.[3]
-
Assay Development: Add a mixture of Alamar Blue reagent and Tween 80 to each well. Incubate for an additional 16-24 hours at 37 °C.[3]
-
Data Acquisition and Analysis: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits fluorescence or color development by ≥90% compared to the drug-free control.[3]
Protocol: Cytotoxicity Assessment using the MTT Assay
It is essential to evaluate the cytotoxicity of the compounds against mammalian cells to ensure they are selectively targeting the mycobacteria. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed a mammalian cell line (e.g., human lung epithelial cells A549 or human hepatoma cells HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[4] Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the cell plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for 24 to 72 hours at 37 °C and 5% CO₂.[5]
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Data Acquisition and Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the vehicle control.
Data Presentation: In Vitro Activity and Cytotoxicity
| Compound | Substitution on Phenyl Ring | MbtI IC₅₀ (µM) | Mtb H37Rv MIC₉₉ (µM) | CC₅₀ (MRC-5 cells) (µM) | Selectivity Index (SI = CC₅₀/MIC) | Reference |
| Lead I | 4-NO₂ | 28.5 ± 2.6 | >500 | >100 | - | [6][7] |
| 1h | 2,4-di-CF₃ | 13.1 ± 2.0 | 250 | >100 | >0.4 | [6][7] |
| 1p | 4-CN | >100 | >500 | >100 | - | [6] |
| IV | 3-CN, 5-CF₃ | ~18 | ~125 | >100 | >0.8 | [8] |
Section 3: Mechanism of Action - Inhibition of MbtI
The primary mechanism of action for the 5-phenyl-furan-2-carboxylic acid class of compounds is the inhibition of the salicylate synthase MbtI.[9] Understanding how these compounds interact with the enzyme's active site is crucial for rational drug design and optimization.
Protocol: MbtI Enzyme Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of compounds against MbtI.
-
Enzyme and Substrate Preparation: Recombinantly express and purify MbtI.[10] Prepare a stock solution of the substrate, chorismate.
-
Assay Setup: The assay is typically performed using a lactate dehydrogenase-coupled assay, which monitors the conversion of chorismate to salicylate.[11] The reaction mixture should contain the purified MbtI enzyme, the substrate chorismate, and varying concentrations of the inhibitor in a suitable buffer.
-
Data Acquisition: Monitor the reaction kinetics by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined through further kinetic studies.[12]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for potent MbtI inhibition by 5-phenyl-furan-2-carboxylic acids.
-
The Furan Scaffold: The furan ring is a key component of the pharmacophore and is essential for activity.[8]
-
The Carboxylic Acid Group: The carboxylic acid at the 2-position of the furan ring is crucial for binding to the active site of MbtI.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence the inhibitory activity.
-
Electron-withdrawing groups, such as trifluoromethyl (CF₃) and cyano (CN), have been shown to enhance activity. For instance, compound 1h , with two CF₃ groups, exhibited a lower IC₅₀ than the lead compound with a nitro group.[6][7]
-
The position of the substituents is also critical. For example, compound IV with 3-CN and 5-CF₃ substitutions showed improved antitubercular activity.[8]
-
Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.
Section 4: In Vivo Efficacy Evaluation
Promising candidates identified from in vitro screening need to be evaluated in a relevant animal model of tuberculosis to assess their in vivo efficacy. The mouse model is the most commonly used preclinical model for TB drug development.[13]
Protocol: Mouse Model of Tuberculosis for Efficacy Testing
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[13]
-
Treatment Initiation: Treatment with the test compound is typically initiated a few weeks post-infection when a stable bacterial load is established in the lungs.[13]
-
Drug Administration: The test compound is administered orally or via another appropriate route at various doses. A vehicle control group and a positive control group (e.g., treated with isoniazid) should be included.[14]
-
Efficacy Assessment: After a defined treatment period (e.g., 2-4 weeks), mice are euthanized, and the bacterial load (CFU) in the lungs and spleen is determined by plating serial dilutions of organ homogenates on Middlebrook 7H11 agar.[13]
-
Toxicity Monitoring: Throughout the study, mice should be monitored for any signs of toxicity, such as weight loss or changes in behavior.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU in Lungs ± SD | Reduction in Log₁₀ CFU vs. Vehicle |
| Vehicle Control | - | 6.5 ± 0.3 | - |
| Isoniazid | 25 | 4.2 ± 0.4 | 2.3 |
| Test Compound X | 50 | 5.1 ± 0.5 | 1.4 |
| Test Compound X | 100 | 4.5 ± 0.3 | 2.0 |
Conclusion
The 5-phenyl-furan-2-carboxylic acid scaffold represents a promising starting point for the development of novel antitubercular agents targeting MbtI. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro screening, mechanistic studies, and in vivo evaluation of these compounds. A systematic and iterative drug discovery process, guided by SAR principles, is essential to optimize this chemical series and develop potent and safe clinical candidates to combat the global threat of tuberculosis.
References
- BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds.
- Chiarelli, L. R., Mori, M., Beretta, G., Gelain, A., Pini, E., Sammartino, J. C., ... & Meneghetti, F. (2019). New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 823-828.[6]
- Chiarelli, L. R., Mori, M., Beretta, G., Gelain, A., Pini, E., Sammartino, J. C., ... & Meneghetti, F. (2019). New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. CORE.[7]
- de Souza, A. C., de Alencastro, R. B., & de Souza, M. V. (2020). Furoxan derivatives demonstrated in vivo efficacy by reducing Mycobacterium tuberculosis to undetectable levels in a mouse model of infection. Biomedicine & Pharmacotherapy, 130, 110592.[15]
- Mori, M., Chiarelli, L. R., Degiacomi, G., De Sisti, E., Pini, E., Gelain, A., ... & Meneghetti, F. (2021). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. Molecules, 26(22), 6899.[9]
- de Souza, A. C., de Alencastro, R. B., & de Souza, M. V. (2020). Furoxan derivatives demonstrated in vivo efficacy by reducing Mycobacterium tuberculosis to undetectable levels in a mouse model of infection.
- Verma, R., Verma, R., & Tyagi, A. K. (2012). Mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery. Antimicrobial agents and chemotherapy, 56(6), 3335-3337.[13]
- Mori, M., Chiarelli, L. R., Pini, E., Gelain, A., De Sisti, E., Degiacomi, G., ... & Meneghetti, F. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 999.[8]
- Krylova, A., Sarybaeva, A., Peretokina, I., Fedorova, I., & Apt, A. (2013). Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 57(1), 589-593.[14]
- Singh, V., Chib, R., & Singh, P. P. (2021). Identification of novel chemical scaffolds that inhibit the growth of Mycobacterium tuberculosis in macrophages. bioRxiv.[17]
- Murugan, R., Anbazhagan, S., & Narayanan, S. S. (2011). Synthesis and structural activity relationship study of antitubercular carboxamides. Journal of Chemistry, 2013.[18]
- Kashyap, B., Reddy, P. S., & Kumar, S. (2012). Cyto-genotoxicity assessment of potential anti-tubercular drug candidate molecule-trans-cyclohexane-1, 4-diamine derivative-9u in human lung epithelial cells A549.
- Lee, R. E., Hurdle, J. G., Liu, J., Bruhn, D. F., Meibohm, B., & Lee, R. E. (2014). Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. PloS one, 9(2), e87909.[19]
- Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl) furan-2-carboxylic Acid. Molbank, 2022(4), M1515.[2]
- Kumar, K., Awasthi, D., Lee, S. Y., & Kumar, V. (2021). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold targeting InhA enzyme. Drug Design, Development and Therapy, 15, 4173.[20]
- Bencze, G., Szabó, I., Fodor, K., Szabó, R., Tóth, G. K., & Szabó, J. (2021). Novel assay platform to evaluate intracellular killing of Mycobacterium tuberculosis: in vitro and in vivo validation. Frontiers in immunology, 12, 755677.[21]
- Ngwane, A. H., Nkabinde, L. A., Baker, B., & Chibale, K. (2016). Design, synthesis, and In vitro antituberculosis activity of 2 (5H)
- Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl) furan-2-carboxylic Acid.
- de Oliveira, C. S., Lherbet, C., & Tabacco, V. J. (2011). Design, synthesis and anti-tubercular evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy) phenyl) thiophene-3-carboxylic acid derivatives. Part 1. European journal of medicinal chemistry, 46(9), 4183-4190.[24]
- Halawi, M., Almehmadi, M. M., Abdulaziz, O., Asif, M., Kamal, M., & Hassan, M. Z. (2022). Synthesis, Antimycobacterial Screening and Molecular Docking Studies of 2-(Furan-3-yl)-5-phenyl-1, 3, 4-oxadiazole Derivatives. Latin American Journal of Pharmacy, 41(9), 1704-1710.[25]
- Vasan, M., & Aldrich, C. C. (2010). Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). Bioorganic & medicinal chemistry letters, 20(13), 3953-3956.[1]
- Payne, R. J., & Vasan, M. (2012). Synthesis and evaluation of M. tuberculosis salicylate synthase (MbtI) inhibitors designed to probe plasticity in the active site. MedChemComm, 3(7), 817-821.[11]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.[12]
- Doležal, M., Kráľová, K., & Miletín, M. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides.
- Kumar, K., Awasthi, D., Lee, S. Y., & Kumar, V. (2016). S1 Supporting Information Rational Design of 5-Phenyl-3-isoxazolecarboxylic Acid Ethyl Esters as Growth Inhibitors of Mycobacterium tuberculosis. AWS.[3]
- Mori, M., Chiarelli, L. R., Degiacomi, G., De Sisti, E., Pini, E., Gelain, A., ... & Meneghetti, F. (2023). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. Molecules, 28(21), 7419.[10]
- Payne, R. J., & Vasan, M. (2012). Inhibition of MbtI by 3-phenylacrylate-based inhibitors 25-38 a.
Sources
- 1. Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 5-(3-Chlorophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(3-Chlorophenyl)furan-2-carboxylic Acid and Its Esters
This compound is a versatile organic compound featuring a furan ring, a chlorophenyl group, and a reactive carboxylic acid moiety.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The esters derived from this acid are of particular interest as they often exhibit modified biological activity, improved pharmacokinetic properties, or unique material characteristics.[1][2] For instance, furan-based compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[2] The esterification of this compound is a critical transformation for accessing these potentially valuable derivatives.
This document provides a detailed guide to the common and effective methods for the esterification of this compound, offering both the theoretical underpinnings and practical, step-by-step protocols. The aim is to equip researchers with the knowledge to select the most appropriate method for their specific needs and to execute these reactions with a high degree of success.
Understanding the Esterification Reaction: Mechanistic Insights
Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol.[3] The choice of method often depends on the stability of the starting materials, the desired scale of the reaction, and the available resources. For a substrate like this compound, which contains an acid-sensitive furan ring, careful consideration of the reaction conditions is paramount to avoid potential side reactions like polymerization or ring-opening.[4]
Two primary strategies are commonly employed for the esterification of such aromatic carboxylic acids:
-
Fischer-Speier Esterification: This classic method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6][7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed as a byproduct is removed.[5][7] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][6]
-
Coupling Agent-Mediated Esterification (Steglich Esterification): This approach utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8][9][10][11] This method is particularly advantageous for sensitive substrates as it proceeds under mild, neutral conditions.[8][11][12] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] DMAP can then act as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is readily attacked by the alcohol to yield the desired ester and a urea byproduct.[12]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of esters of this compound using both the Fischer-Speier and Steglich esterification methods.
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 5-(3-Chlorophenyl)furan-2-carboxylate
This protocol describes a classic acid-catalyzed esterification using an excess of methanol, which also serves as the solvent.
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 41019-44-7 | 222.62 | 1.0 | 1.0 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | excess | solvent |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | catalytic | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | - | - |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Add anhydrous methanol (20 mL).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure methyl 5-(3-chlorophenyl)furan-2-carboxylate.[14]
Protocol 2: Steglich Esterification for the Synthesis of Ethyl 5-(3-Chlorophenyl)furan-2-carboxylate
This protocol details a mild esterification using DCC as a coupling agent and DMAP as a catalyst, suitable for more sensitive substrates.
Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 41019-44-7 | 222.62 | 1.0 | 1.0 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 1.2 | 1.2 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 1.1 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 0.1 | 0.1 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | solvent |
| 1M Hydrochloric acid (HCl) solution | - | - | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and DMAP (0.1 mmol) in anhydrous dichloromethane (15 mL).
-
Add anhydrous ethanol (1.2 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[8]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash successively with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 5-(3-chlorophenyl)furan-2-carboxylate.
Method Comparison and Considerations
The choice between Fischer and Steglich esterification depends on several factors. The following table provides a comparative overview to aid in method selection.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Acidic, often requires heating (reflux).[6] | Mild, neutral, typically at room temperature.[8][11] |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄).[5] | Carboxylic acid, alcohol, coupling agent (e.g., DCC), catalyst (e.g., DMAP).[10][11] |
| Advantages | Inexpensive reagents, simple setup, suitable for large-scale synthesis. | High yields, suitable for acid-sensitive substrates, mild conditions.[9][12] |
| Disadvantages | Harsh conditions can lead to side reactions with sensitive substrates (e.g., furan ring degradation), equilibrium reaction requires driving to completion.[4] | More expensive reagents, formation of a urea byproduct that needs to be removed by filtration.[8] |
| Work-up | Neutralization of acid catalyst, aqueous work-up.[13] | Filtration of urea byproduct, aqueous work-up.[15] |
| Best Suited For | Simple, robust substrates and large-scale production where cost is a factor. | Acid-labile or sterically hindered substrates, smaller-scale synthesis where yield and purity are critical.[12][16] |
Conclusion
The esterification of this compound is a fundamental transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both the Fischer-Speier and Steglich esterification methods offer viable routes to these esters. The Fischer-Speier method is a cost-effective and straightforward approach for robust substrates, while the Steglich esterification provides a milder and often higher-yielding alternative for more sensitive or complex molecules. By understanding the mechanisms, advantages, and limitations of each method, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively. Careful execution of the provided protocols, coupled with appropriate analytical monitoring, will ensure the successful preparation and purification of the desired ester derivatives.
References
- Parmanov, A.B., et al. (2020). Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. E3S Web of Conferences, 222, 05008. [Link]
- Wikipedia.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- Wikipedia.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- SynArchive.
- Organic Chemistry Portal.
- Kaur, N., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101211. [Link]
- Organic Syntheses Procedure.
- PubChem. This compound. [Link]
- Journal of Chemical and Pharmaceutical Sciences. Furan: A Promising Scaffold for Biological Activity. [Link]
- Chemistry LibreTexts. Reaction Work-Ups. [Link]
- Fischer, R., & Fiserova, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412. [Link]
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- YouTube.
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. ijabbr.com [ijabbr.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Formulation of 5-(3-Chlorophenyl)furan-2-carboxylic acid for biological studies
Topic: Formulation of 5-(3-Chlorophenyl)furan-2-carboxylic acid for Biological Studies
Reference ID: AN-CPFCA-2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Formulation Challenge of Furan-Carboxylic Acids
This compound is a member of the furan-based carboxylic acid class of molecules, a scaffold of significant interest in medicinal chemistry for its potential biological activities.[1] The successful preclinical evaluation of this, or any new chemical entity (NCE), is fundamentally dependent on developing a formulation that ensures consistent and adequate drug exposure in biological systems.
Carboxylic acid-containing drugs frequently present a distinct set of formulation challenges, primarily driven by their pH-dependent solubility.[2] These molecules are often poorly soluble in the acidic environment of the upper gastrointestinal tract but can exhibit increased solubility in neutral or alkaline conditions. This behavior, coupled with the inherent hydrophobicity imparted by the chlorophenyl and furan rings, classifies this compound as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound—possessing low solubility that can limit bioavailability.[3]
This document provides a comprehensive guide to developing robust formulations of this compound for in vitro and in vivo biological studies. It outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for various solubilization strategies. The goal is to enable researchers to select and prepare an appropriate vehicle that maximizes exposure for efficacy, pharmacokinetic, and toxicology studies, thereby ensuring the generation of reliable and reproducible data.[4][5]
Pre-formulation Assessment: Characterizing the Molecule
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount.[4] This pre-formulation stage provides the foundational data needed to devise a logical and effective formulation strategy.[6]
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₇ClO₃ | PubChem CID 736256[7] |
| Molecular Weight | 222.62 g/mol | PubChem CID 736256[7] |
| Appearance | Solid, powder, or crystals. | Multiple Suppliers |
| Predicted LogP | 3.1 | PubChem CID 736256[7] |
| Predicted pKa | ~3.5 - 4.5 | Based on similar structures[8][9] |
The predicted LogP value of 3.1 suggests significant lipophilicity, which often correlates with low aqueous solubility. The predicted pKa is critical; at a pH below its pKa, the molecule will be in its neutral, less soluble form, while at a pH above the pKa, it will be in its ionized, more soluble carboxylate salt form.
Essential Pre-formulation Experiments
The following experimental protocols are essential for gathering the necessary data to guide formulation development.
This protocol determines the compound's thermodynamic (equilibrium) solubility at different pH values, mimicking physiological conditions.[10][11]
Objective: To quantify the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, and 7.4).
Materials:
-
This compound (solid)
-
Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8, 7.4)[11]
-
HPLC-grade water, acetonitrile, and methanol
-
Vials, shaker/incubator at 37°C, centrifuge
-
0.22 µm syringe filters (PTFE or equivalent)
-
Calibrated HPLC-UV system
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of each pH buffer (e.g., 2-5 mg in 1 mL). The excess solid should be clearly visible.
-
Seal the vials and place them in a shaker/incubator set to 37°C. Agitate for at least 24-48 hours to ensure equilibrium is reached.[10][12]
-
After incubation, visually confirm that excess solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.[13][14][15]
-
Perform all measurements in triplicate for each pH condition.[12]
Data Presentation:
| pH Buffer | Temperature (°C) | Measured Solubility (µg/mL) |
| 1.2 (Simulated Gastric) | 37 | Hypothetical Value: < 1 |
| 4.5 (Acetate Buffer) | 37 | Hypothetical Value: 10-50 |
| 6.8 (Phosphate Buffer) | 37 | Hypothetical Value: 200-500 |
| 7.4 (PBS) | 37 | Hypothetical Value: > 1000 |
Causality: The expected increase in solubility with rising pH is due to the deprotonation of the carboxylic acid group to its more polar and water-soluble carboxylate anion form.
This protocol assesses the chemical stability of the compound in the solid state and in solution under stressed conditions, as recommended by ICH guidelines.[16]
Objective: To identify potential degradation pathways and establish appropriate handling and storage conditions.
Materials:
-
Compound (solid and in solution, e.g., in DMSO and an aqueous buffer)
-
Climate chambers (e.g., 40°C/75% RH)
-
Photostability chamber
-
Calibrated HPLC-UV system
Procedure:
-
Solid-State Stability: Store accurately weighed samples of the solid compound under various conditions:
-
Long-term: 25°C/60% Relative Humidity (RH)
-
Accelerated: 40°C/75% RH
-
Photostability: In a photostability chamber
-
-
Solution Stability: Prepare stock solutions of the compound in common solvents (e.g., DMSO, 50:50 acetonitrile:water) and store them at different temperatures (-20°C, 4°C, RT).
-
Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks for accelerated studies), analyze the samples by HPLC. Compare the chromatograms to a time-zero reference standard.
-
Evaluation: Assess stability by looking for a decrease in the parent peak area and the appearance of new peaks (degradants). A loss of >5-10% purity typically indicates significant degradation.[17][18]
Formulation Selection Workflow
The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The primary goal is to achieve the desired concentration for dosing while ensuring the compound remains solubilized upon administration.
Caption: Step-by-step preparation of a co-solvent system.
Strategy 3: Surfactant and Cyclodextrin Systems
For very poorly soluble compounds, surfactants or cyclodextrins may be required.
Rationale (Surfactants): Surfactants like Tween® 80 or Cremophor® EL form micelles in aqueous solution. The hydrophobic core of these micelles can encapsulate the drug molecule, increasing its apparent solubility. However, some surfactants can have biological effects, including hypersensitivity reactions or inhibition of metabolic enzymes, which must be considered. [19][20][21][22] Rationale (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [23]The drug molecule can form an "inclusion complex" by fitting into this cavity, creating a new entity with greatly enhanced aqueous solubility. [24][25][26]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.
Protocol 5: Preparation of a Cyclodextrin-Based Formulation
Objective: To prepare a 2 mg/mL solution using HP-β-CD for intravenous or oral administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Magnetic stirrer, vortex mixer
Procedure:
-
Prepare an aqueous solution of HP-β-CD. A 20-40% (w/v) solution is a common starting point for preclinical studies. For a 30% solution, dissolve 3 g of HP-β-CD in water/saline and make up to a final volume of 10 mL.
-
Slowly add the weighed compound to the stirring cyclodextrin solution.
-
Stir the mixture vigorously at room temperature, often for several hours or overnight, to facilitate the formation of the inclusion complex. [25]4. The solution should become clear as the complex forms. If some solid remains, it may indicate the solubility limit has been reached.
-
Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.
-
Self-Validation: Confirm the final drug concentration via HPLC. The absence of particles after filtration and a concentration matching the target indicates successful complexation.
Conclusion and Best Practices
The successful formulation of this compound for biological studies hinges on a systematic, data-driven approach. Pre-formulation studies to determine pH-dependent solubility and stability are non-negotiable first steps. For this specific molecule, its acidic nature strongly suggests that pH adjustment should be the first and simplest strategy explored. If higher concentrations are needed, co-solvent systems offer a viable next step, particularly for oral dosing. For challenging solubility requirements or intravenous routes where co-solvents may be problematic, cyclodextrin complexation represents a robust and often well-tolerated solution.
Key Best Practices:
-
Use High-Purity Excipients: Always use pharmaceutical-grade excipients from reputable suppliers.
-
Ensure Safety: Select excipients that are generally recognized as safe (GRAS) and consult FDA's Inactive Ingredient Database (IID) for approved usage levels and routes of administration. [2][27]* Characterize Final Formulation: Always confirm the concentration, purity, and physical appearance (clarity, absence of precipitation) of the final formulation before use.
-
Assess Stability: For toxicology studies lasting several days or weeks, the stability of the dosing formulation under study conditions must be confirmed. [28]* Maintain Records: Document every step of the formulation process, including lot numbers, weights, and observations, to ensure reproducibility.
By following these guidelines, researchers can develop appropriate and well-characterized formulations, leading to more reliable and interpretable results in their biological investigations.
References
- Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(9), 2739-2755. [Link]
- Rao, V. M., & Stella, V. J. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids. U.S.
- Shimadzu Corporation. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
- Mahato, A., & Vyas, S. (n.d.). Analysis of furanic compounds in transformer oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies. [Link]
- Lopes, T., & Rova, U. (2020).
- U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. [Link]
- European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. EMA. [Link]
- Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. [Link]
- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]
- Eilebrecht, E., et al. (2004). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Biopharmaceutics & Drug Disposition, 25(1), 37-49. [Link]
- European Medicines Agency. (2023).
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
- Mészáros, T., et al. (2011). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. Journal of Controlled Release, 154(2), 168-175. [Link]
- Li, Y., et al. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35. Pharmaceutics, 13(9), 1492. [Link]
- Li, Y., et al. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35. Pharmaceutics, 13(9), 1492. [Link]
- QualityHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals. QualityHub. [Link]
- Kumar, P., & Mohan, C. (2017). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- All A's Care. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Creative Biolabs. (n.d.). Aqueous Solubility.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
- Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2556. [Link]
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
- Sanderson, S. J., et al. (2024).
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
- Creative Bioarray. (n.d.). Pre-Clinical Formulation Development.
- University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
- Williams, R. O., et al. (2016).
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-28. [Link]
- World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. [Link]
- Premier Research. (2022). A Roadmap for Introducing Novel Excipients: How to Approach Excipient Qualification with the FDA. Premier Research. [Link]
- ResearchGate. (n.d.).
- Amssoms, K., et al. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
- BioPharm International. (2021).
- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736256, this compound. PubChem. [Link]
- Neliti. (n.d.). The prediction of pKa values for phenolic compounds by the DFT theory. [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]
- Computational Chemistry Co. (2022). Compound solubility measurements for early drug discovery. [Link]
- ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Ho, J., & Coote, M. L. (2020). How to Predict the pKa of Any Compound in Any Solvent.
- Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 9(4), 46. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. who.int [who.int]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. mdpi.com [mdpi.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. qualityhub.com [qualityhub.com]
- 19. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. premier-research.com [premier-research.com]
- 28. edaegypt.gov.eg [edaegypt.gov.eg]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling for 5-Aryl-Furan Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-aryl-furans via Suzuki-Miyaura cross-coupling. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the furan ring can present specific challenges not always encountered with simpler aryl systems. This guide provides in-depth, experience-driven answers to common issues, explaining the chemical principles behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address problems from the most common (low yield) to more nuanced issues like side-product formation and substrate instability.
Section 1: The Primary Challenge - Low or No Product Conversion
Question 1: My reaction shows minimal to no conversion of my 5-halofuran or arylboronic acid. What are the first parameters I should critically evaluate?
This is the most frequent issue and almost always traces back to one of four key areas: the catalyst system, the base, the solvent, or the reaction atmosphere. A systematic review of these components is the most reliable path to a successful outcome.
Causality and Recommended Actions:
-
Catalyst System Integrity (Palladium Source & Ligand): The heart of the Suzuki reaction is the generation of a catalytically active Pd(0) species.[1] If this species is not formed, is inhibited, or decomposes, the reaction will fail.
-
Expertise & Experience: Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to Pd(0). This reduction can sometimes be sluggish or inefficient. Furthermore, the electron-rich furan ring or impurities in your starting materials can act as poisons to the palladium center.[2]
-
Troubleshooting Steps:
-
Use a Pd(0) Source Directly: Consider starting with a catalyst already in the correct oxidation state, like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Be aware that these can be sensitive to air and may require higher temperatures.[3]
-
Employ Robust Precatalysts: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more stable and generate the active Pd(0) species more reliably under reaction conditions.[1]
-
Ligand Selection is Critical: For furan substrates, which can be challenging, standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote both the initial oxidative addition and the final reductive elimination steps.[2][3][4][5]
-
-
-
Base and Solvent Synergy: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[6] Its effectiveness is intrinsically linked to the solvent system.
-
Expertise & Experience: The base must be strong enough to form the boronate species but not so harsh that it degrades your substrates. Its solubility is paramount; a base that doesn't dissolve in the reaction media cannot function effectively.
-
Troubleshooting Steps:
-
Screen Different Bases: A common mistake is to stick to a single base. A screening of different bases is highly recommended.
-
Anhydrous vs. Aqueous: For sensitive substrates prone to decomposition (see Section 2), anhydrous conditions with a strong, soluble base like Cs₂CO₃ in dioxane or toluene can be effective.[3] For more robust systems, an aqueous mixture (e.g., Dioxane/H₂O) with an inorganic base like K₂CO₃ or K₃PO₄ often works well.[1][7]
-
-
| Base | Common Solvents | Strength & Typical Use Case |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | A standard, cost-effective choice for many couplings. Requires water for solubility and activity.[8] |
| Cs₂CO₃ | Dioxane, Toluene, THF | A stronger, more soluble base often used in anhydrous conditions for difficult or base-sensitive couplings.[3][7] |
| K₃PO₄ | Dioxane/H₂O, Toluene | A strong base that can be effective when others fail, particularly with challenging aryl chlorides.[1] |
| KF | THF, Dioxane | A milder base, useful for minimizing side reactions like protodeboronation or for substrates with base-labile groups.[3][6] |
-
Atmospheric Control: The catalytic cycle is highly sensitive to oxygen.
-
Expertise & Experience: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of your boronic acid.[1][9]
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Your solvent must be thoroughly degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a series of freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: The reaction should be run under a positive pressure of Argon or Nitrogen using a balloon or a Schlenk line.[2]
-
-
Section 2: The Purity Problem - Managing Side Reactions
Question 2: My reaction is working, but I'm getting significant byproducts, making purification a nightmare. What are these impurities and how can I prevent them?
Side product formation is a clear indicator that a competing reaction pathway is occurring. Identifying the byproduct is the first step to diagnosing and solving the problem.
Common Side Products and Mitigation Strategies:
-
Protodeboronation: This is the replacement of the -B(OH)₂ group on your boronic acid with a hydrogen atom, effectively destroying your nucleophile.[10] This is especially problematic for electron-rich heteroaromatic boronic acids, including some furan derivatives.[1][11]
-
Causality: The primary cause is the presence of a proton source (often water) combined with a base.[10] The reaction pH is a critical factor.
-
Mitigation:
-
Switch to Anhydrous Conditions: Removing water, the main proton source, can dramatically reduce this side reaction.[1]
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a weaker base like KF can be highly effective.[1]
-
Use Boronic Esters: Convert your boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester).[12] These esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[10]
-
-
-
Homocoupling: This is the formation of a biaryl product from the coupling of two molecules of your boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂) or, less commonly, your aryl halide.
-
Causality: Boronic acid homocoupling is most often caused by the presence of oxygen in the reaction mixture, which re-oxidizes the palladium catalyst.[1][9][13]
-
Mitigation:
-
Rigorous Degassing: As mentioned above, this is non-negotiable. Ensure your solvents are free of dissolved oxygen and maintain a strict inert atmosphere.[2]
-
Control Stoichiometry: While less common, sometimes an excess of the boronic acid can favor this pathway. Try using a stoichiometry closer to 1:1.1 (halide:boronic acid).
-
-
-
Dehalogenation: This involves the replacement of the halogen on your 5-halofuran with a hydrogen atom.
-
Causality: This typically occurs when a hydride source is present, which can react with the palladium intermediate. Potential hydride sources include certain bases or solvents.
-
Mitigation:
-
Screen Bases and Solvents: If dehalogenation is a major issue, consider changing your base or solvent system. Sometimes a milder base or a less reactive solvent can prevent this pathway.[2]
-
Optimize Reaction Time: Over-running the reaction can sometimes lead to increased decomposition and side products. Monitor the reaction by TLC or LC-MS and stop it upon completion.
-
-
Visualizations & Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The core mechanism of the Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing common Suzuki coupling issues.
Validated Experimental Protocols
Protocol 1: General Procedure for 5-Aryl-Furan Synthesis
This protocol is a robust starting point for coupling a 5-halofuran with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-halofuran (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf), 2–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask into a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with water and then brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the 5-aryl-furan product.[1]
Protocol 2: Stabilizing an Unstable Boronic Acid with Diethanolamine
If protodeboronation is a persistent issue, converting the boronic acid to a more stable adduct can be a simple solution.[1]
-
Dissolution: In a small vial, dissolve the unstable boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate should form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable diethanolamine adduct can now be used directly in your Suzuki coupling reaction (Protocol 1), typically with protic solvents.
References
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- Protodeboron
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
- Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Why can't I achieve good yields for this Suzuki reaction?.
- Preformed Pd(II)
- Suzuki-Miyaura cross-coupling optimization enabled by autom
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
- Effect of solvent and base on Suzuki cross-coupling reaction a.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- The effect of various bases on the Suzuki coupling reaction a.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Universita' di Messina. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
- How can I solve my problem with Suzuki coupling?.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Failed suzuki coupling, any suggenstions?. Reddit. [Link]
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
- Optimization in reaction conditions for Suzuki coupling reactions....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(3-Chlorophenyl)furan-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important molecule. This resource provides detailed, field-proven insights to ensure the successful and efficient execution of your experiments.
I. Introduction and Overview of Synthetic Strategies
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its successful synthesis with high purity is crucial for downstream applications. The two most common and effective synthetic routes to this compound are the Suzuki-Miyaura cross-coupling reaction and the Meerwein arylation. This guide will provide a detailed examination of both methods, including optimized protocols, troubleshooting for common issues, and frequently asked questions.
The general workflow for the synthesis is as follows:
Technical Support Center: Synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your final yield and purity.
Technical Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We focus on identifying the root cause of common problems and provide actionable solutions.
Problem 1: My overall yield is consistently low or zero after the cross-coupling reaction.
This is the most common issue and can stem from several factors related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Heck).[1][2]
Possible Cause A: Inactive Catalyst or Ligand Degradation
-
Causality: The palladium catalyst, typically in the Pd(0) oxidation state for the catalytic cycle to begin, is sensitive to oxygen.[3] Improper handling can lead to oxidation to Pd(II), rendering it inactive for the initial oxidative addition step. Phosphine ligands are also susceptible to oxidation. Catalyst deactivation can halt the reaction prematurely.[4]
-
Solution:
-
Degas All Solvents and Reagents: Before adding the catalyst, thoroughly degas the reaction solvent and any aqueous solutions (like the base solution) by bubbling an inert gas (Argon or Nitrogen) through them for at least 30-45 minutes.
-
Use an Inert Atmosphere: Assemble your reaction glassware while hot and under a stream of inert gas. Maintain a positive pressure of Argon or Nitrogen throughout the reaction.
-
Catalyst Handling: Add the palladium catalyst and ligand under a blanket of inert gas. If possible, use a glovebox for weighing and transferring these sensitive reagents.
-
Possible Cause B: Suboptimal Base or Solvent System
-
Causality: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[3] Its strength, solubility, and nature can significantly impact the reaction rate and yield. An inappropriate base may not efficiently activate the boronic acid. The solvent system must be able to dissolve both the organic and inorganic reagents to a sufficient extent.
-
Solution:
-
Base Selection: For coupling with furan boronic acids, an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is often effective.[5] Phosphates (e.g., K₃PO₄) can also be successful. The choice of base can be critical, with yields varying significantly between different options.[5]
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) is standard for Suzuki reactions to ensure all components are sufficiently solubilized.[5]
-
Possible Cause C: Side Reactions
-
Causality: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. The most common is the dehalogenation of the aryl halide.[1] Another possibility is the homocoupling of the boronic acid.
-
Solution:
-
Monitor Temperature: Avoid excessively high temperatures, which can promote side reactions. The optimal temperature should be determined empirically, often in the range of 80-100 °C.[6]
-
Check Boronic Acid Quality: Boronic acids can degrade upon storage, leading to homocoupling. It is advisable to use fresh or properly stored boronic acid.[1]
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| No product formation | Inactive catalyst | Degas solvents thoroughly; use an inert atmosphere. |
| Stalled reaction | Poor choice of base or solvent | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (Dioxane/H₂O, Toluene/H₂O).[5] |
| Significant side products (e.g., dehalogenated starting material) | Side reactions are favored | Optimize reaction temperature; verify the quality of starting materials, especially the boronic acid.[1] |
Problem 2: The reaction works, but purification is difficult, resulting in low isolated yield and impure product.
Purification of furoic acid derivatives can be challenging due to their polarity and sometimes poor solubility.[7][8]
Possible Cause A: Incomplete Saponification
-
Causality: If your synthesis starts with a furoic acid ester (e.g., methyl or ethyl 2-furoate), the final step is saponification (hydrolysis) to the carboxylic acid.[9][10] If this reaction is incomplete, you will have a mixture of the desired carboxylic acid and the starting ester, which can be difficult to separate.
-
Solution:
-
Monitor Reaction: Track the saponification reaction by TLC or LC-MS until all the starting ester is consumed.
-
Ensure Sufficient Base: Use a molar excess of a strong base like NaOH or KOH (typically 2-3 equivalents).
-
Increase Temperature/Time: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can drive it to completion.
-
Possible Cause B: Inefficient Workup and Extraction
-
Causality: The product, this compound, is an acid. A common purification strategy is an acid-base workup.[11] The product is extracted into an aqueous basic layer as its carboxylate salt, the organic impurities are washed away, and then the aqueous layer is re-acidified to precipitate the pure product. Errors in pH control during this process can lead to significant product loss.
-
Solution:
-
Basification: After the initial reaction workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base like 1M NaOH or NaHCO₃ solution. Ensure the pH of the aqueous layer is > 9 to deprotonate the carboxylic acid fully.
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly add a strong acid (e.g., 1M or 2M HCl) with vigorous stirring until the pH is around 2-3.[8][11] Adding the acid too quickly can cause the product to oil out or form very fine particles that are difficult to filter.
-
Isolation: Allow the precipitate to stir in the cold for at least 30 minutes to an hour to maximize crystallization. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum.
-
Optimized Purification Protocol: Acid Precipitation
-
Dissolve the crude reaction product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract 2-3 times with a 1M aqueous solution of NaOH.
-
Combine the aqueous layers. Wash this basic solution once with ethyl acetate to remove any remaining non-acidic organic impurities.
-
Cool the aqueous solution in an ice bath.
-
With vigorous stirring, slowly add 2M HCl dropwise until the pH of the solution is ~2. A precipitate should form.
-
Continue stirring the cold slurry for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the product under high vacuum to a constant weight. Confirm purity using HPLC and/or NMR.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A1: The most robust and widely used method is the Suzuki-Miyaura cross-coupling reaction.[3][5] This palladium-catalyzed reaction forms the key carbon-carbon bond between a furan-2-carboxylic acid derivative and a 3-chlorophenyl group. The typical coupling partners are 5-boronic acid-furan-2-carboxylic acid (or its ester) and 1-bromo-3-chlorobenzene (or 1-iodo-3-chlorobenzene). An alternative route is to couple 5-bromo-2-furoic acid (or its ester) with 3-chlorophenylboronic acid. The reaction is known for its high functional group tolerance and generally good yields.[2]
Q2: How does the Suzuki-Miyaura catalytic cycle work, and what is the role of each component?
A2: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-chlorobenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The base activates the organoboron compound (e.g., 3-chlorophenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-chlorophenyl ring) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the furan ring and the chlorophenyl ring) couple and are eliminated from the palladium, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin again.
Q3: Can I use a different cross-coupling reaction, like the Heck reaction?
A3: Yes, the Heck reaction is another powerful palladium-catalyzed method for C-C bond formation.[2][12] In this case, you would couple an aryl halide (e.g., 1-bromo-3-chlorobenzene) with an alkene (in this case, a furan derivative with an available double bond position). While viable, the Suzuki reaction is often preferred for this specific transformation due to the ready availability of the required boronic acids and generally milder reaction conditions.
Q4: My starting material is 2-furoic acid. How can I introduce the aryl group at the 5-position?
A4: If you start with 2-furoic acid, you first need to functionalize the 5-position to enable cross-coupling. A common strategy involves bromination at the 5-position to create 5-bromo-2-furoic acid. This intermediate can then be used in a Suzuki-Miyaura reaction with 3-chlorophenylboronic acid.[13] Alternatively, direct carboxylation of a pre-formed 2-(3-chlorophenyl)furan is possible but often more complex.[14]
dot graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} DOT Caption: General workflow for the synthesis of the target compound.
References
- Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Deriv
- Rapid construction of furan-linked bisheterocycles via a palladium-catalyzed domino Heck/cross-coupling reaction. (2015). Organic & Biomolecular Chemistry.
- Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. (2024). The Journal of Organic Chemistry.
- Technical Support Center: Synthesis of (+)-Tetrahydro-2-furoic acid. (n.d.). Benchchem.
- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (n.d.). RSC Publishing.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). PMC - NIH.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). MDPI.
- The synthesis of 5-aryl-2-furancarboxylic acids. (1974).
- 2-Furancarboxylic acid and 2-Furylcarbinol. (n.d.). Organic Syntheses.
- 2-furoic acid. (n.d.). Organic Syntheses.
- One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acet
- Design and synthesis of novel 5-(4-chlorophenyl)
- Synthesis routes of 5-Chlorofuran-2-carboxylic acid. (n.d.). Benchchem.
- Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (n.d.). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Synthetic process for preparing 2-furoic acid derivatives. (2016).
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
- 5-(3-Chlorophenyl)-2-furancarboxylic acid. (n.d.). Cymit Química S.L..
- This compound. (n.d.). PubChem.
- Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. (n.d.). Benchchem.
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). PMC - NIH.
- Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (n.d.). Organic & Biomolecular Chemistry.
- Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. (2015).
- The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. (n.d.).
- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
- Purification of 2.5-furandicarboxylic acid. (2013).
- Optimization of reaction conditions for furan synthesis. (n.d.). Benchchem.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mt.com [mt.com]
- 4. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CCCC 1974, Volume 39, Issue 7, Abstracts pp. 1892-1897 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Substituted Furan-2-Carboxylic Acids
Welcome to the technical support center for the synthesis of 5-substituted furan-2-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who work with these valuable but often challenging heterocyclic compounds. The high reactivity of the furan ring, while synthetically useful, makes it susceptible to a variety of side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and improve your yields and purity.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reaction Appearance & Workup Issues
Q1: My reaction mixture is turning dark and forming a black or brown tar-like substance. What is happening and how can I prevent it?
A1: Cause & Mechanism
This is a classic sign of furan polymerization . The furan ring is electron-rich and highly susceptible to acid-catalyzed polymerization or decomposition.[1][2] Even trace amounts of strong acid can protonate the furan ring, generating a reactive electrophile that attacks another furan molecule, initiating a chain reaction that leads to insoluble, high-molecular-weight polymers, often referred to as "humins".[3] This is particularly problematic in syntheses starting from biomass-derived materials like furfural or HMF.[3]
Troubleshooting & Optimization Strategies:
-
Strict pH Control: Avoid strong acidic conditions. If your reaction requires an acid catalyst, use the mildest acid possible at the lowest effective concentration. Consider using buffered solutions or non-aqueous acidic conditions where applicable.[2][4]
-
Temperature Management: High temperatures can accelerate polymerization.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform preliminary experiments to determine the optimal temperature profile.
-
Inert Atmosphere: Oxygen can sometimes contribute to the formation of colored degradation products. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize these oxidative side reactions.
-
Choice of Reagents: Use high-purity starting materials and solvents. Impurities can sometimes initiate or catalyze polymerization.
Section 2: Purity & Byproduct Identification
Q2: My analytical data (NMR, GC-MS) shows a significant amount of an open-ring byproduct. What is the cause?
A2: Cause & Mechanism
This indicates that furan ring-opening has occurred. The furan ring can be viewed as a cyclic enol ether, making it vulnerable to cleavage under hydrolytic conditions, especially in the presence of acid and water.[1][5] This side reaction disrupts the aromatic system and typically leads to the formation of acyclic 1,4-dicarbonyl compounds or related structures like levulinic acid derivatives.[5][6]
Troubleshooting & Optimization Strategies:
-
Control Water Content: The presence of water is a critical factor in ring-opening reactions.[5] Use anhydrous solvents and reagents whenever possible. If water is a byproduct of the reaction, consider using a Dean-Stark trap or molecular sieves to remove it as it forms.
-
Minimize Acidity: As with polymerization, strong acids catalyze ring-opening.[6] Use mild, non-aqueous acids or Lewis acids if the reaction chemistry allows.
-
Lower Reaction Temperature: Hydrolysis is often more pronounced at elevated temperatures. Reducing the reaction temperature can significantly suppress the rate of ring opening.
Q3: My final product is contaminated with the corresponding furan lacking the carboxylic acid group. Why did this happen?
A3: Cause & Mechanism
This is a result of decarboxylation . Furan-2-carboxylic acids can lose carbon dioxide, particularly at elevated temperatures.[1][7] The mechanism often involves an ipso-substitution pathway where the ring is protonated at the C2 position, facilitating the elimination of CO2 to form the more stable furan ring.[8] This side reaction is a common thermal decomposition pathway.[7]
Troubleshooting & Optimization Strategies:
-
Avoid Excessive Heat: This is the most critical parameter. If possible, conduct the synthesis and purification steps at lower temperatures. Thermal decarboxylation is often activated at temperatures above 140-160 °C.[7]
-
Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
Purification Method: When purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
Q4: My synthesis involves introducing a substituent at the C5 position, but I'm seeing isomers. How can I improve regioselectivity?
A4: Cause & Mechanism
While electrophilic substitution on a 2-substituted furan strongly favors the C5 position, minor amounts of other isomers can form.[2] The directing effect of the carboxylate group and the inherent reactivity of the furan ring control the outcome. The intermediate cation (sigma complex) formed by attack at the C5 position is better stabilized by resonance than the cation formed by attack at other positions (C3 or C4).[9][10] However, under certain conditions, particularly with highly reactive electrophiles or strong bases that can deprotonate other positions, selectivity can be compromised.[11][12]
Troubleshooting & Optimization Strategies:
-
Choice of Catalyst/Reagent: The nature of the electrophile and any catalyst used is crucial. For instance, in Friedel-Crafts reactions, milder Lewis acids can improve selectivity.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy, which is typically substitution at C5.
-
Blocking Groups: In complex syntheses, a temporary blocking group can be installed at a competing position, directing the reaction to the desired site, and then removed in a subsequent step.
-
For Carboxylation: When carboxylating furan-2-carboxylic acid to form 2,5-furandicarboxylic acid (FDCA), the choice of base and reaction conditions is critical to ensure deprotonation and carboxylation at C5 over C3.[11][13]
Section 3: Yield & Purification
Q5: My overall yield is consistently low. What are the likely causes?
A5: Cause & Mechanism
Low yields are rarely due to a single cause but rather a combination of factors. The most common culprits are the side reactions discussed above (polymerization, ring-opening, decarboxylation), which consume starting material and product.[1][14] Additionally, product loss during workup and purification is a significant factor, especially given the challenging physical properties of many furan-2-carboxylic acids.[14]
Troubleshooting & Optimization Strategies:
-
Systematic Optimization: Address each of the potential side reactions systematically by controlling temperature, pH, and reaction time.
-
Workup Procedure: Furan-2-carboxylic acids can have moderate water solubility, leading to losses during aqueous extraction.[14] Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with an appropriate organic solvent.
-
Purification Strategy: Choose a purification method that minimizes product loss. Sublimation can be effective for some derivatives, while for others, careful crystallization or acid precipitation is required.[15]
Q6: I am struggling to purify my final product. What are the best practices?
A6: Cause & Mechanism
Purification is often challenging due to the low solubility of many furan-2-carboxylic acids in common organic solvents and the presence of structurally similar impurities like intermediates (e.g., 5-formyl-2-furancarboxylic acid, FFCA) or side products.[15] These impurities can be difficult to separate using standard crystallization or chromatography.
Troubleshooting & Optimization Strategies:
The following table summarizes effective purification techniques:
| Purification Method | Principle | Typical Purity | Key Advantages & Considerations |
| Acid Precipitation | Conversion of a soluble dicarboxylate salt (in base) to the much less soluble free acid by lowering the pH.[15] | High (>99%) | Simple, scalable, and very effective for removing base-soluble impurities. Best for dicarboxylic acids like FDCA. |
| Crystallization | Exploits differences in the solubility of the product and impurities in a specific solvent at different temperatures.[15] | >99% | Effective for a wide range of impurities but can be energy-intensive. Solvent screening is critical. |
| Flash Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Variable | Good for small-scale purification and for separating isomers, but may be difficult for poorly soluble compounds. |
| Sublimation | Purification of a solid by heating it under vacuum to a gas phase, followed by condensation back to a solid, leaving non-volatile impurities behind. | Very High | Excellent for removing polymeric and salt impurities. Only applicable to thermally stable compounds that sublime. |
Appendix A: Key Experimental Protocols
Protocol 1: General Protocol for Purification of 2,5-Furandicarboxylic Acid (FDCA) by Acid Precipitation
This protocol is adapted from established methods for purifying crude FDCA containing acid- and base-soluble impurities.[15]
-
Dissolution: Dissolve the crude FDCA in a 1M aqueous solution of NaOH at room temperature with stirring. Use a sufficient amount of base to fully dissolve the solid and form the disodium furan-2,5-dicarboxylate salt. The pH should be > 10.
-
Filtration (Optional): If insoluble impurities (e.g., polymers, catalyst residues) are present, filter the basic solution through a pad of celite to obtain a clear filtrate.
-
Acidification: Cool the filtrate in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring. The FDCA will begin to precipitate as the pH drops.
-
Precipitation: Continue adding acid until the pH of the solution reaches 2-3. This ensures complete protonation and precipitation of the dicarboxylic acid.[15]
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified FDCA in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
Analysis: Confirm the purity of the final product using an appropriate analytical method, such as HPLC or ¹H NMR spectroscopy.
Appendix B: Visual Summaries of Side Reactions
Diagram 1: Acid-Catalyzed Polymerization of Furan
Caption: Initiation and propagation steps of acid-catalyzed furan polymerization.
Diagram 2: General Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
- A. L. Vanoye, et al. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.
- YouTube (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Chemistry by Dr. Anajli Gupta.
- Organic Syntheses (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses, Coll. Vol. 1, p.276 (1941); Vol. 3, p.44 (1923).
- Varelis, P. & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry.
- Sainz, R., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules.
- Sitthisa, S., et al. (2011). Reaction scheme for the ring opening of furfural on metals. ResearchGate.
- University of Basrah (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Lecture Notes.
- Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- YouTube (2024). Addition reaction and Ring Opening reaction of Furan. Haber and Pauling.
- Galkin, M. V., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC.
- Villa, A., et al. (2018). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Catalysis Today.
- Quora (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora.
- Pearson (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson Education.
- Banella, M. B., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry.
- Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate.
- Wikipedia (n.d.). 2-Furoic acid. Wikipedia.
- ACS Publications (2025). Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. ACS Sustainable Chemistry & Engineering.
- ResearchGate (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate.
- ResearchGate (2002). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate.
- ResearchGate (2014). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Identifying impurities in 5-(3-Chlorophenyl)furan-2-carboxylic acid samples
Technical Support Center: 5-(3-Chlorophenyl)furan-2-carboxylic acid
Welcome to the technical support guide for this compound (CAS 41019-44-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in samples of this compound. Our goal is to provide practical, scientifically-grounded solutions to ensure the quality and integrity of your research.
Troubleshooting Guide: Unexpected Chromatographic Peaks
This section addresses the most common issue encountered during purity analysis: the appearance of unknown or unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram.
Q1: I'm seeing an unexpected peak in my HPLC-UV analysis of a this compound sample. What are the first steps to identify it?
A1: The appearance of an unexpected peak requires a systematic investigation. The initial goal is to gather as much information as possible to classify the impurity as process-related, a degradation product, or an artifact.
Immediate Actions:
-
Verify System Suitability: Ensure your HPLC system is performing correctly. Check for pressure fluctuations, consistent retention times of your main peak, and a stable baseline.
-
Blank Injection: Run a blank injection (your mobile phase solvent) to rule out contamination from the system or solvent, often referred to as "ghost peaks."
-
Wavelength Analysis (PDA/DAD): If using a Photodiode Array (PDA) or Diode-Array Detector (DAD), compare the UV spectrum of the impurity peak to your main compound. A similar UV profile might suggest a related compound (e.g., an isomer or a simple derivative), while a drastically different spectrum could indicate a starting material or reagent. Furan derivatives typically show strong absorbance due to their conjugated system.[1]
Logical Next Step: Mass Spectrometry
The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] It provides the molecular weight of the unknown, which is a critical piece of the puzzle.
-
Rationale: LC-MS adds an orthogonal detection method to your analysis.[2] By determining the mass-to-charge ratio (m/z) of the impurity, you can generate a list of possible elemental compositions, significantly narrowing down the potential structures.[4][5]
Q2: My LC-MS results show a peak with a specific molecular weight. How do I determine if it's a process-related impurity?
A2: Process-related impurities are chemical substances that arise during the synthesis and purification process.[6][7] To identify them, you must understand the synthetic route used to produce this compound. A common route involves the coupling of a furan-2-carboxylic acid derivative with a chlorophenyl boronic acid (or similar reagent), followed by hydrolysis.
Common Process-Related Impurities:
| Potential Impurity | Likely Origin | Expected Mass Change from API |
| 3-Chlorobenzoic acid | Incomplete coupling/side reaction | - C5H2O |
| Furan-2,5-dicarboxylic acid | Impurity in starting material or side reaction | + CO2H |
| Unreacted Starting Materials | Incomplete reaction | Varies based on synthesis |
| This compound ethyl ester | Incomplete hydrolysis of an ester intermediate | + C2H4 |
| Dimerized Species | Side reaction during coupling | ~ Double API mass |
Actionable Protocol:
-
Review Synthesis: Scrutinize the certificate of analysis or manufacturing documents for the synthetic pathway.
-
Calculate Masses: Calculate the molecular weights of all known starting materials, intermediates, and likely by-products.
-
Compare Data: Match the observed mass from your LC-MS data with the calculated masses. High-resolution mass spectrometry (HRMS) is invaluable here, as it can confirm the elemental composition.[5]
Q3: The impurity peak appears to grow over time in my stability samples. What kind of degradation products should I expect?
A3: Degradation products are impurities that form during storage.[6] this compound, containing a furan ring and a carboxylic acid, has specific potential degradation pathways.
Potential Degradation Pathways:
-
Oxidative Degradation: The furan ring can be susceptible to oxidation, leading to ring-opened products. This can be accelerated by exposure to air and light.
-
Decarboxylation: Under thermal stress, the carboxylic acid group can be lost, forming 5-(3-chlorophenyl)furan. This would result in a mass loss of 44 Da (CO₂).
-
Hydrolysis: While less common for the furan ring itself under normal storage, impurities containing ester or amide linkages could hydrolyze.
Investigative Workflow for Degradation Products:
Below is a workflow to systematically identify degradation products.
Caption: Workflow for identifying degradation products.
Frequently Asked Questions (FAQs)
Q4: What is a standard HPLC-UV method for analyzing the purity of this compound?
A4: A robust reversed-phase HPLC method is the standard for this type of analysis. While methods must be validated for your specific purpose, a good starting point is provided below. The use of an acidic mobile phase modifier is crucial to ensure the carboxylic acid is in its neutral, protonated form for good peak shape.[8][9]
General HPLC-UV Protocol:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acid modifier to suppress ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient is recommended to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 275 nm | Furan derivatives often have a strong UV absorbance around this wavelength. A PDA detector is recommended to screen all wavelengths.[10] |
| Injection Vol. | 10 µL | Standard injection volume. |
Q5: Beyond LC-MS, what other techniques are essential for full impurity characterization?
A5: Full structural elucidation, especially for novel impurities, requires Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This is considered the gold standard for determining chemical structure.
-
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms. You would expect to see distinct signals for the protons on the furan and chlorophenyl rings.
-
¹³C NMR (Carbon NMR): Shows the different types of carbon atoms in the molecule. The chemical shifts of the furan ring carbons are particularly characteristic.[11]
-
2D NMR (e.g., COSY, HSQC): These experiments reveal correlations between protons and carbons, allowing you to piece together the molecular structure definitively.
Isolation Requirement: A significant challenge is that NMR requires a relatively pure and concentrated sample of the impurity (typically >1 mg). This often necessitates isolating the impurity from the bulk material using techniques like preparative HPLC.
Q6: What are the regulatory standards for identifying and qualifying impurities?
A6: The primary guidelines are from the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[12][13]
The guideline sets thresholds for when an impurity must be reported, identified, and qualified:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[6][14]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[6]
These thresholds are based on the maximum daily dose of the drug substance. For a typical small molecule, the identification threshold is often around 0.10% to 0.15%.[7][14] It is crucial to consult the latest version of the ICH guidelines for specific requirements.[12]
Impurity Identification Workflow (ICH Q3A):
Caption: Decision tree based on ICH Q3A impurity thresholds.
References
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency.
- Application of LCMS in small-molecule drug development. Drug Target Review.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
- ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- Identity and Purity - Small Molecules. Pacific BioLabs.
- LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry.
- The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
- Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. longdom.org [longdom.org]
- 9. scioninstruments.com [scioninstruments.com]
- 10. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. jpionline.org [jpionline.org]
Furan-2-Carboxylic Acid Derivatives Degradation: Technical Support Center
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of furan-2-carboxylic acid (FCA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during the study of their degradation pathways, providing expert insights, troubleshooting solutions, and validated protocols to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Degradation Mechanisms
This section addresses fundamental questions regarding the biological and chemical breakdown of furan-2-carboxylic acid and its related compounds.
Question 1: What is the primary microbial degradation pathway for furan-2-carboxylic acid (FCA)?
The most well-documented aerobic degradation pathway for furan-2-carboxylic acid in microorganisms, particularly in bacteria like Pseudomonas putida, proceeds via an initial activation step followed by oxidative ring cleavage. The process begins with the conversion of FCA to its coenzyme A (CoA) thioester, 2-furoyl-CoA. This activated intermediate is then hydroxylated and subsequently undergoes ring opening to yield key metabolites that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.
A key branch of this pathway involves the conversion of 2-furoyl-CoA to 5-hydroxy-2-furoyl-CoA, which is then transformed into 2-oxo-glutaryl-CoA. Ultimately, these intermediates are broken down into succinyl-CoA and acetyl-CoA, which are fundamental components of cellular metabolism.
Caption: Aerobic microbial degradation pathway of Furan-2-Carboxylic Acid.
Question 2: Are there alternative or less common degradation pathways?
Yes, while the CoA-ligation pathway is prevalent, alternative routes exist. Some microorganisms may utilize different initial steps. For instance, anaerobic degradation pathways have been proposed, though they are less understood. Furthermore, abiotic degradation can occur under specific environmental conditions, such as through advanced oxidation processes (AOPs) involving hydroxyl radicals, which can attack the furan ring directly, leading to a different spectrum of byproducts.
Question 3: How does the chemical structure of FCA derivatives (e.g., esters, amides) affect their degradation?
Modifications to the carboxylic acid group significantly impact degradation.
-
Esters (e.g., Methyl Furan-2-carboxylate): These often require an initial hydrolysis step catalyzed by esterase enzymes to release the parent FCA before the primary degradation pathway can commence. The rate of this hydrolysis can become the rate-limiting step of the entire process.
-
Amides: Amides are generally more stable and resistant to hydrolysis than esters. Their degradation may require specific amidase enzymes and often proceeds more slowly.
-
Ring Substituents: Substituents on the furan ring (e.g., methyl groups at the C5 position, as in 5-methyl-furan-2-carboxylic acid) can sterically hinder enzymatic attack or alter the electronic properties of the ring, often slowing down the degradation rate and sometimes leading to the accumulation of different intermediates.
Section 2: Troubleshooting Guide for Degradation Experiments
This section provides solutions to specific problems that may arise during your experimental work.
Problem 1: My microbial culture shows slow or no degradation of the FCA substrate.
-
Possible Cause 1: Substrate Toxicity.
-
Explanation: Furan derivatives can be toxic to microorganisms at high concentrations, inhibiting the very enzymes required for their breakdown.
-
Solution: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC). Start your degradation experiments with a substrate concentration well below the MIC (e.g., 1-5 mM). Consider using a fed-batch or continuous culture system to maintain a low but steady concentration of the substrate.
-
-
Possible Cause 2: Lack of Enzyme Induction.
-
Explanation: The genes encoding the degradation enzymes are often inducible, meaning they are only expressed in the presence of the substrate or a related inducer molecule.
-
Solution: Pre-culture your microbial strain in a medium containing a low, non-toxic concentration of the FCA derivative for several generations to ensure the necessary catabolic enzymes are expressed before starting the main experiment.
-
-
Possible Cause 3: Incorrect Culture Conditions.
-
Explanation: pH, temperature, and aeration are critical. The optimal pH for the activity of key enzymes like 2-furoyl-CoA dehydrogenase is often near neutral (pH 7.0-8.0). Inadequate aeration can limit the activity of oxygenase enzymes essential for ring cleavage in aerobic pathways.
-
Solution: Tightly control the pH of your culture medium using a suitable buffer (e.g., phosphate buffer). Ensure vigorous shaking for flask cultures or controlled sparging in a bioreactor to maintain high levels of dissolved oxygen.
-
Problem 2: I am unable to detect any degradation intermediates using HPLC or GC-MS.
-
Possible Cause 1: Intermediates are transient and do not accumulate.
-
Explanation: In an efficient metabolic pathway, the products of one enzymatic step are rapidly consumed by the next. This can keep the steady-state concentration of intermediates below the detection limit of your analytical method.
-
Solution 1 (Time-Course Sampling): Collect samples at very short time intervals immediately after substrate addition (e.g., 1, 5, 15, and 30 minutes) to try and capture the transient peak of an intermediate.
-
Solution 2 (Use of Inhibitors): If a specific enzyme in the pathway is known, a chemical inhibitor can be used to block the pathway at a certain point, causing the upstream intermediate to accumulate. This must be done cautiously as it can have other effects on the cells.
-
Solution 3 (Cell-Free Extracts): Work with cell-free extracts or purified enzymes. This allows you to supply the substrate for a specific enzyme and analyze its direct product without the complexity of the full cellular metabolism.
-
-
Possible Cause 2: Inadequate Sample Preparation.
-
Explanation: Intracellular metabolites like CoA thioesters will not be present in the culture supernatant. Furthermore, acidic intermediates may require pH adjustment for efficient extraction.
-
Solution: For intracellular metabolites, you must perform a cell lysis step (e.g., sonication, bead beating) followed by a protein precipitation/extraction step (e.g., with cold methanol or acetonitrile). Ensure your sample pH is adjusted appropriately before any liquid-liquid or solid-phase extraction (SPE) step to maximize the recovery of your target analytes.
-
Problem 3: I observe multiple, unidentified peaks in my chromatogram.
-
Possible Cause: Abiotic degradation or side reactions.
-
Explanation: FCA and its derivatives can be unstable under certain conditions (e.g., exposure to light, extreme pH, or reactive oxygen species), leading to the formation of non-enzymatic breakdown products.
-
Solution: Always run a "no-cells" or "killed-cell" control experiment. This involves incubating the substrate in the sterile culture medium under the exact same conditions (temperature, pH, aeration, light) but without the live microorganisms. Any peaks that appear in this control sample are likely the result of abiotic degradation.
-
Section 3: Key Experimental Protocols & Workflows
This section provides standardized, step-by-step methods for core analyses.
Protocol 1: Analysis of FCA Degradation by HPLC-UV
This protocol is designed to quantify the disappearance of the parent compound and the appearance of major, UV-active metabolites from a culture supernatant.
1. Sample Preparation: a. Withdraw 1.5 mL of culture at your desired time point. b. Centrifuge at 13,000 x g for 5 minutes to pellet the cells. c. Transfer 1.0 mL of the supernatant to a clean microfuge tube. d. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial. This is critical to prevent column blockage.
2. HPLC Analysis: a. Instrumentation: A standard HPLC system with a UV-Vis detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Analysis Conditions: The table below provides a robust starting point. These conditions should be optimized for your specific FCA derivative and expected metabolites.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of acidic analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting compounds from the C18 column. |
| Gradient | 5% B to 70% B over 20 min | A broad gradient is a good starting point to separate polar intermediates from the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration. |
| Detection λ | 254 nm or Diode Array Scan | Furan rings have strong absorbance around 250-280 nm. A DAD provides full spectral data for peak identification. |
3. Self-Validation & Controls:
- Standard Curve: Prepare a standard curve (at least 5 points) of your FCA derivative in sterile medium to ensure accurate quantification.
- Spike & Recovery: Spike a known concentration of your standard into a blank culture sample and ensure you recover >90% to validate your sample preparation method.
- Abiotic Control: Run a "no-cells" control sample with each batch to check for abiotic degradation.
Workflow 2: Identification of Unknown Metabolites
This workflow outlines the process of discovering and identifying novel degradation intermediates.
Caption: Experimental workflow for the identification of degradation metabolites.
Section 4: References
-
Koenig, K., Andreesen, J. R. (1990). Molybdenum Involvement in the Reductive C-2'-Hydroxylation of 2-Furoyl-CoA by Pseudomonas putida Fu1. Applied and Environmental Microbiology, 56(4), 1139-1141. [Link]
-
Trachtmann, N., et al. (2017). The furan-2-carboxylic acid catabolism in Pseudomonas putida KT2440 is a variant of the 2-furoyl-CoA catabolon. Environmental Microbiology, 19(11), 4681-4694. [Link]
-
Jandera, J., & Voňková, A. (2022). Anaerobic Degradation of Furan Compounds: A Review. Biomolecules, 12(11), 1681. [Link]
-
Bañuelos, J. A., et al. (2014). Degradation of furan-2-carboxylic acid by advanced oxidation processes. Journal of Hazardous Materials, 268, 181-188. [Link]
-
Wessner, F., et al. (2021). Bacterial degradation of 5-methyl-furan-2-carboxylic acid by Pseudomonas veronii MEK700. FEMS Microbiology Letters, 368(1), fnaa211. [Link]
-
Zaldivar, J., Martinez, A., & Ingram, L. O. (1999). Effect of selected aldehydes on the growth and fermentation of ethanologenic Escherichia coli. Biotechnology and Bioengineering, 65(1), 24-33. [Link]
Technical Support Center: Stability of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Welcome to the technical support center for 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS 41019-44-7). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Understanding and controlling the stability of this molecule is critical for reproducible experimental results and the development of robust formulations.
I. Introduction to this compound
This compound is an organic compound featuring a furan ring substituted with a carboxylic acid group and a 3-chlorophenyl group.[1][2][3] The furan moiety imparts aromatic character, while the carboxylic acid group provides acidity and influences its solubility in polar solvents.[1] This compound is of interest in medicinal chemistry and material science due to its potential biological activity and reactivity.[1] However, the furan ring is known to be susceptible to degradation under certain conditions, making a thorough understanding of its stability essential.[4][5]
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Possible Causes and Solutions:
-
A. Hydrolytic Degradation (pH-dependent): The furan ring is susceptible to opening under strongly acidic or basic conditions.[4] The carboxylic acid functional group can also influence the local pH and participate in reactions.
-
Causality: In acidic solutions, protonation of the furan oxygen can initiate ring-opening. Under basic conditions, the carboxylate anion is formed, which might alter the electron density of the furan ring, but furan rings are generally more sensitive to acid.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your stock solution.
-
Buffering: If the solution is unbuffered, consider preparing fresh stock in a buffered system. For general stability, a pH range of 4-7 is often a good starting point for furan-containing compounds.
-
Solvent Choice: If aqueous solubility is a challenge, consider using a co-solvent. Polar aprotic solvents like DMF and DMSO have been shown to have a stabilizing effect on furan derivatives.[4][5] However, be mindful of solvent-analyte interactions and potential degradation in certain solvents over long-term storage.
-
-
-
B. Photodegradation: Furan derivatives can be sensitive to light, particularly UV radiation.[6][7]
-
Causality: The conjugated π-system of the furan ring and the phenyl group can absorb light energy, leading to excited states that can undergo various reactions, including dimerization or degradation.[6]
-
Troubleshooting Steps:
-
Storage: Store all solutions containing this compound in amber vials or wrapped in aluminum foil to protect from light.[8]
-
Experimental Conditions: Minimize exposure to ambient and direct light during experiments.
-
-
-
C. Oxidative Degradation: The furan ring can be susceptible to oxidation.
-
Causality: The electron-rich furan ring can react with atmospheric oxygen or other oxidizing agents present in the solution.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
D. Thermal Degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can cause degradation. Furan-2-carboxylic acids can undergo thermal decarboxylation to form furan.[9]
-
Causality: Heat can provide the activation energy for decarboxylation, leading to the loss of CO2 and the formation of 5-(3-chlorophenyl)furan.
-
Troubleshooting Steps:
-
Storage Temperature: Store stock solutions at recommended temperatures, typically 2-8°C for short-term and -20°C or lower for long-term storage. Always refer to the supplier's recommendation.[8]
-
Experimental Temperature: Avoid unnecessarily high temperatures during your experiments unless required by the protocol.
-
-
Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading during the assay. How can I confirm this?
Confirmation and Mitigation Strategies:
-
A. Forced Degradation Studies: To understand the degradation profile of your compound, it is highly recommended to perform forced degradation studies.[10][11][12][13] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.
-
Purpose: These studies help to identify the degradation pathways and develop analytical methods that can separate the parent compound from its degradants.[10][13]
-
Recommended Conditions for Forced Degradation: [10][11][12]
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then 60°C if no degradation is observed.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then 60°C if no degradation is observed.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat solution at 60-80°C.
-
Photostability: Expose to light (ICH Q1B guidelines).
-
-
-
B. Analytical Method Validation: A stability-indicating analytical method is crucial.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[14]
-
Procedure:
-
Develop an HPLC method that shows a sharp, well-resolved peak for the parent compound.
-
Analyze the samples from your forced degradation studies. The method is considered "stability-indicating" if the degradation products are well-separated from the parent peak and from each other.
-
Monitor your experimental samples at different time points using this method to quantify the remaining parent compound.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: As a carboxylic acid, its solubility is pH-dependent. The presence of the carboxylic acid group enhances its solubility in polar solvents.[1] Lower molecular weight carboxylic acids are generally soluble in water.[15] However, the hydrophobic chlorophenyl and furan components will limit its aqueous solubility at neutral pH. It is expected to be more soluble in organic solvents such as alcohols, DMSO, and DMF.[15] Solubility in aqueous solutions will increase at higher pH as the carboxylate salt is formed.
Q2: How does the choice of solvent affect the stability of this compound?
A2: Solvents can significantly influence the stability of chemical compounds through various interactions.[16]
-
Polar Protic Solvents (e.g., water, methanol): These can participate in hydrolytic degradation, especially under acidic or basic conditions.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are often preferred as they are less likely to participate in degradation reactions.[4] Studies have shown a stabilizing effect of polar aprotic solvents on furan derivatives.[4][5]
-
Non-polar Solvents: The solubility of the carboxylic acid may be limited in non-polar solvents.[15]
Q3: Are there any known degradation pathways for furan-2-carboxylic acids?
A3: Yes, several degradation pathways are known for furan derivatives:
-
Acid-Catalyzed Ring Opening: This is a common pathway for furans in acidic aqueous media, leading to the formation of dicarbonyl compounds.[4]
-
Oxidative Degradation: Oxidation can lead to ring opening and the formation of smaller carboxylic acids and aldehydes. Ozonolysis, for instance, results in the opening of the furan ring.[17]
-
Thermal Decarboxylation: As mentioned earlier, heating can cause the loss of the carboxylic acid group as carbon dioxide.[9]
-
Microbial Degradation: Certain microorganisms can metabolize furanic compounds, often starting with oxidation or reduction of the substituents.[18][19]
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[14][20] This method allows for the separation and quantification of the parent compound and its potential degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products if they can be isolated in sufficient quantity.
IV. Experimental Protocols and Data
Protocol: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active substance.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat at 60°C. Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Example Stability Data of a Furan Derivative under Forced Degradation Conditions.
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation |
| Control | 0 hours | Room Temp | 100.0 | 0.0 |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 14.8 |
| 0.1 M NaOH | 24 hours | Room Temp | 92.5 | 7.5 |
| 3% H₂O₂ | 24 hours | Room Temp | 89.1 | 10.9 |
| Heat | 24 hours | 80°C | 95.8 | 4.2 |
Note: This is example data and actual results may vary.
V. Visualizations
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A workflow for troubleshooting stability issues.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
VI. References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem. [Link]
-
Carboxylic Acid Acidity Trends. Chemistry Steps. [Link]
-
Kilic, E., & Sarac, A. S. (1991). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Wang, T., et al. (2024). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. Molecules. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Azzouz, A. S. P., & Al-Niemi, M. M. H. (2008). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. [Link]
-
Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry. [Link]
-
Gandini, A., et al. (2005). Photoreactive furan derivatives. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Zhang, Z., et al. (2016). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. [Link]
-
Physical Properties of Carboxylic Acids. (2023). JoVE. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
This compound. PubChem. [Link]
-
Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. Google Patents.
-
Podgorska, O., et al. (2024). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. [Link]
-
Ariciu, A.-M., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
-
Analytical Methods. CONICET. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. [Link]
-
Sharma, G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Chemical structures of the different furan-based compounds reported in.... ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]
-
2-Furoic acid. Wikipedia. [Link]
-
2-Furancarboxylic acid. PubChem. [Link]
-
Al-Assaf, A. H. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Moret, S., et al. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. [Link]
-
Peterson, L. A., et al. (2010). Polyamines are traps for reactive intermediates in furan metabolism. Chemical Research in Toxicology. [Link]
-
Tuffin, D. P., et al. (1989). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Chromatography. [Link]
-
Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. [Link]
-
Furan. PubChem. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 41019-44-7 CAS MSDS (5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 5-(4-Chlorophenyl)furan-2-carboxylic acid | 41019-45-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: Physical Properties of Carboxylic Acids [jove.com]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS 41019-44-7). This molecule is of significant interest in medicinal chemistry and materials science.[1] However, its planar, aromatic structure combined with a lipophilic chlorophenyl group results in significant crystal lattice energy and low aqueous solubility, posing challenges for researchers in experimental assays and formulation development.
This guide provides a structured, question-and-answer approach to systematically troubleshoot and improve the solubility of this compound. We will progress from fundamental solution-based strategies to more advanced solid-state modifications, explaining the scientific principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's basic properties is the first step in troubleshooting solubility. The key parameters point towards a molecule that is hydrophobic and acidic, predicting poor solubility in neutral aqueous media.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₁H₇ClO₃ | - | [2] |
| Molecular Weight | 222.62 g/mol | - | [2] |
| Structure | A furan-carboxylic acid with a 3-chlorophenyl substituent. | The large, rigid, and hydrophobic chlorophenyl group dominates the structure, leading to poor water solubility. | [1] |
| Computed XLogP3 | 3.1 | A positive logP value indicates lipophilicity (preference for an oily environment over an aqueous one). | [2] |
| pKa (estimated) | ~3.0 - 4.0 | The carboxylic acid group is acidic. At pH values well above the pKa, it will deprotonate to form a highly soluble carboxylate anion. | [3][4] |
| Physical Form | Solid, likely crystalline. | Crystalline solids have a stable lattice structure that requires energy to break, contributing to lower solubility compared to amorphous forms. | [5] |
Q2: I'm trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) for a biological assay, but it won't go into solution. Why?
A2: This is a common issue stemming directly from the properties listed above. At neutral pH (7.4), which is significantly above the compound's estimated pKa of 3-4, the carboxylic acid group should be ionized. However, the high lipophilicity (XLogP3 = 3.1) of the rest of the molecule can lead to the formation of insoluble aggregates, even in its ionized form. Furthermore, if the dissolution rate is slow, you may not be reaching its thermodynamic solubility limit in a reasonable time. The primary issue is the molecule's inherent hydrophobicity, which water molecules cannot effectively solvate.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section details practical strategies, from simple adjustments to advanced methods, to overcome solubility limitations.
Part 1: Fundamental Approaches (Solution Modification)
These techniques are the first line of defense and can be performed in most laboratory settings without specialized equipment.
Q3: How can I leverage pH to dramatically increase aqueous solubility?
A3: This is the most effective and straightforward method for this compound. By raising the pH of the solvent well above the pKa of the carboxylic acid, you convert the neutral, poorly soluble acid into its corresponding carboxylate salt, which is an ion and therefore significantly more water-soluble.
Causality: The Henderson-Hasselbalch equation governs this equilibrium. As a rule of thumb, to ensure >99% ionization, the pH of the solution should be at least 2 units higher than the compound's pKa. For an estimated pKa of ~3.5, a pH of 5.5 or higher is recommended.
Caption: pH-dependent equilibrium of the carboxylic acid.
Protocol 1: Solubility Enhancement via pH Adjustment
-
Preparation of an Alkaline Stock Solution:
-
Weigh out the desired amount of this compound.
-
Instead of adding it to a pre-made buffer, first dissolve it in a small volume of a dilute basic solution, such as 0.1 M NaOH or 0.1 M NaHCO₃. Start with a substoichiometric amount of base and add more dropwise until the solid dissolves completely. Sonication can aid this process.
-
This creates a concentrated stock solution of the sodium salt form of your compound.
-
-
pH Adjustment & Dilution:
-
Once the compound is fully dissolved in the basic solution, you can dilute this stock into your desired aqueous buffer (e.g., PBS, TRIS).
-
Crucially, after dilution, re-check the final pH of the solution. The buffer may lower the pH. If the pH drops close to the pKa, the compound may precipitate.
-
If necessary, adjust the final pH of the solution upwards using a small amount of dilute NaOH or HCl to ensure it remains in the desired range (e.g., pH 7.4).
-
-
Important Consideration:
-
Compound Stability: Ensure your compound is stable at high pH. For most carboxylic acids this is not an issue, but it is a necessary experimental control.
-
Biological Compatibility: Ensure the final pH and salt concentration are compatible with your downstream experiment (e.g., cell culture, enzyme assay).[6]
-
Q4: My experiment cannot tolerate high pH. What are the best organic solvents or co-solvent systems?
A4: When pH modification is not an option, using organic solvents or co-solvent systems is the next logical step. The goal is to use a solvent that can disrupt the solute-solute interactions (crystal lattice) and form favorable solute-solvent interactions.
Causality: "Like dissolves like." A polar functional group (carboxylic acid) and a large nonpolar region (chlorophenyl furan) suggest that polar organic solvents will be most effective. Co-solvents work by reducing the polarity of water, making the bulk solvent more "hospitable" to the lipophilic drug molecule.[6]
Recommended Solvents: Based on data for similar furan-based carboxylic acids, the following solvents are good starting points.[7][8]
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | DMSO is an excellent solubilizer but can be toxic to cells at >0.5% v/v. ACN is often used in analytical chemistry. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to High | Ethanol is often preferred for biological systems due to lower toxicity.[8] |
| Ethers | 1,4-Dioxane, THF | Moderate | Co-solvency with water has been shown to be effective for similar structures.[9] |
| Ketones | Acetone | Moderate | Useful for initial dissolution before dilution. |
| Non-Polar | Toluene, Hexane, Heptane | Very Low | Unlikely to be effective.[10] |
Protocol 2: Co-Solvent System Development
-
Prepare a Concentrated Organic Stock: Dissolve a known high concentration of the compound in a water-miscible organic solvent where it is freely soluble (e.g., 100% DMSO or 100% Ethanol). For example, prepare a 50 mM stock.
-
Titration into Aqueous Buffer: While vortexing or stirring your aqueous buffer, add the organic stock solution dropwise or in small aliquots.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The point at which precipitation occurs is the limit of solubility for that specific co-solvent ratio.
-
Determine the Optimal Ratio: The goal is to find the highest percentage of the aqueous buffer that keeps your compound at its target concentration without precipitation. For biological assays, it is critical to keep the final organic solvent concentration as low as possible (ideally <1%, max 5% v/v) to avoid artifacts.[8]
Caption: Workflow for selecting a fundamental solubility strategy.
Part 2: Advanced Approaches (Solid-State Modification)
If fundamental methods are insufficient, particularly for drug development where high concentrations or specific formulations are needed, modifying the solid form of the compound is a powerful strategy.[11]
Q5: How can I make a stable, highly soluble version of my compound for long-term use?
A5: Forming a stable, isolated salt is a gold-standard pharmaceutical technique. Instead of generating the salt in situ as in Protocol 1, you perform a chemical reaction to create and isolate the salt as a new solid material with its own distinct (and hopefully superior) physicochemical properties.
Causality: By reacting the acidic carboxylic acid with a base, you form an ionic salt. This introduces strong charge-charge interactions, which are much more readily solvated by polar solvents like water compared to the hydrogen bonding and van der Waals forces in the neutral crystal. This fundamentally alters the material's solid-state properties, often leading to higher solubility and faster dissolution rates.
Protocol 3: Exploratory Salt Formation
-
Solvent Selection: Choose a solvent in which the free acid has moderate solubility but the expected salt has low solubility (this allows the salt to crystallize out). A mixture of an alcohol (like ethanol or methanol) and a less polar solvent (like ethyl acetate or MTBE) is a good starting point.
-
Base Selection: Select a base to form the salt.
-
Inorganic: 1.0 M NaOH or KOH in methanol.
-
Organic Amines: Tromethamine (Tris), meglumine, or diethylamine.
-
-
Reaction:
-
Dissolve the this compound in the chosen solvent system with gentle heating (e.g., 40-50°C) to achieve saturation.
-
Add exactly one molar equivalent of your chosen base dropwise to the solution.
-
If a salt precipitates immediately, it indicates successful formation. If not, allow the solution to cool slowly to room temperature, then potentially to 4°C.
-
-
Isolation and Analysis:
-
Collect the resulting solid by filtration and wash with a small amount of a non-polar solvent (like hexane) to remove impurities.
-
Dry the solid under vacuum.
-
Confirm salt formation and characterize the new material using techniques like NMR, FT-IR, and DSC.
-
Finally, test the aqueous solubility of the new salt form and compare it to the original free acid.
-
Q6: I've heard about co-crystals and solid dispersions. When should I consider these?
A6: These are powerful but more complex techniques typically used in pharmaceutical development.
-
Co-crystallization: This involves crystallizing your active compound with a second, pharmaceutically acceptable molecule (a "co-former") in a specific stoichiometric ratio.[12] The co-former, often a GRAS (Generally Recognized As Safe) compound like succinic acid or nicotinamide, forms non-ionic interactions (primarily hydrogen bonds) with your compound. This creates a new crystal lattice with different, and potentially better, solubility and dissolution properties. This is an excellent strategy when salt formation is not viable (e.g., for non-ionizable compounds) or fails to produce a stable, crystalline salt.[11][12]
-
Solid Dispersions: In this method, the crystalline compound is molecularly dispersed within a hydrophilic polymer matrix (like PVP, HPMC, or Soluplus®).[6][11] This process destroys the crystal lattice, creating a high-energy, amorphous form of the compound. Amorphous materials do not have to overcome the lattice energy of a crystal to dissolve and are therefore often much more soluble, although they can be less stable over time. This technique is extremely effective for achieving high drug loads in solid dosage forms.
These advanced methods typically require specialized equipment for screening (e.g., high-throughput screening platforms) and characterization (e.g., PXRD, DSC).
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736256, this compound.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 1(1), 1-6.
- ResearchGate. (n.d.). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
- Matriculation Chemistry. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube.
- Diky, V., Kabo, G., & Paulechka, Y. (2018). Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions. Journal of Chemical & Engineering Data, 63(8), 2979–2987.
- Bárcenas, M., Gómora, A., Garcia-Sanchez, F., & Rodríguez-Cuamatzi, P. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123.
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2578.
- Zhang, T., Wang, Y., Zhang, T., & Gong, J. (2017). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Journal of Chemical & Engineering Data, 62(6), 1834–1841.
- Chen, J., Wu, S., & Chen, Y. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8206.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid.
- Lindstedt, R., Sjoberg, S., & Lindberg, W. (1990). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of medicinal chemistry, 33(7), 1927–1933.
- Mori, M., Stenta, M., & Chiarelli, L. R. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1382.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4189590, 5-(3-Cyanophenyl)-2-furoic acid.
- Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3443.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.
- IUPAC-NIST. (n.d.). Solubility Data Series.
- ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 5-(4-Chlorophenyl)furan-2-carboxylic acid | 41019-45-8 [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Welcome to the technical support center for 5-(3-Chlorophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on minimizing off-target effects during your experiments. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Section 1: Understanding the Challenge of Off-Target Effects
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is this compound and what is its potential therapeutic application?
A1: this compound is an organic compound featuring a furan ring and a chlorophenyl group.[2] While its specific primary target is not extensively defined in public literature, its structural motifs are of interest in medicinal chemistry for potential pharmaceutical applications.[2] Related furan-containing compounds have been investigated for various activities, including anti-inflammatory and anti-tubercular properties.[3][4]
Q2: Why should I be concerned about the off-target effects of this specific molecule?
A2: The presence of a chlorophenyl group and a furan carboxylic acid moiety can influence the molecule's reactivity and biological activity.[2] Small molecules, in general, are known to interact with multiple targets, a phenomenon known as polypharmacology.[5] These off-target interactions can lead to misleading results in preclinical studies and potential toxicity in clinical development.[5]
Q3: What are the common pitfalls that can lead to misinterpretation of data due to off-target effects?
A3: A primary pitfall is attributing an observed cellular phenotype solely to the inhibition of the intended target without proper validation. This can lead to a flawed understanding of the compound's mechanism of action. Another common issue is observing cytotoxicity at concentrations assumed to be selective, which might stem from off-target toxicity rather than on-target effects.[1]
Section 2: Proactive Strategies for Off-Target Effect Mitigation
A multi-faceted approach is crucial for identifying and minimizing off-target effects. This involves a combination of computational prediction, rigorous experimental design, and comprehensive profiling.
In Silico and Computational Approaches
Early prediction of potential off-target interactions can save significant time and resources.[6][7]
Q4: How can I computationally predict potential off-target interactions for this compound?
A4: Several computational methods can be employed. These range from chemical similarity-based approaches to more complex machine learning algorithms and molecular docking simulations.[8][9] These tools compare the structure of your compound against databases of known ligands for a wide range of proteins to predict potential binding partners.[6]
Workflow for In Silico Off-Target Prediction:
Caption: In Silico Workflow for Off-Target Prediction.
Experimental Design: The First Line of Defense
Careful experimental design is fundamental to distinguishing on-target from off-target effects.
Q5: What are the essential controls to include in my cell-based assays?
A5: Two critical controls are:
-
Structurally Related Inactive Control: A close analog of this compound that is inactive against the primary target should not elicit the same cellular phenotype.[1] If it does, this strongly suggests off-target effects.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by your compound with that of a genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the intended target.[1][10] Discrepancies point towards potential off-target activity.
Q6: How should I approach dose-response experiments to minimize off-target effects?
A6: Off-target effects are often observed at higher concentrations.[1] Therefore, it is crucial to:
-
Determine the IC50 or EC50 for the on-target activity.
-
Conduct experiments using the lowest effective concentration.
-
Observe for a steep dose-response curve for the desired effect, which then plateaus. A shallow curve or effects that only appear at high concentrations may indicate off-target activity.
Table 1: Interpreting Dose-Response Curves
| Dose-Response Curve Shape | Potential Interpretation | Recommended Action |
| Steep, Sigmoidal | Likely on-target effect with good potency. | Proceed with caution, confirming with other methods. |
| Shallow, Linear | May indicate off-target effects or non-specific toxicity. | Investigate lower concentrations; perform cytotoxicity assays. |
| Biphasic (U-shaped) | Suggests complex pharmacology, potentially involving multiple targets with different affinities. | Deconvolute the effects using orthogonal assays. |
Section 3: Advanced Profiling and Validation Techniques
For a comprehensive understanding of your compound's interactions, advanced profiling techniques are indispensable.
Biochemical and Cellular Profiling
Q7: What are kinome profiling services and when should I use them?
A7: Kinome profiling involves screening your compound against a large panel of kinases to assess its selectivity.[11][12] Since kinases are a frequent source of off-target effects for many small molecules, this is a valuable tool, especially if your primary target is a kinase or if you observe unexpected phosphorylation events in your signaling pathways.[13]
Q8: What is chemical proteomics and how can it help identify off-targets?
A8: Chemical proteomics is a powerful, unbiased approach to identify the full spectrum of proteins that your compound binds to within a cell lysate or even in living cells.[14][15] Techniques like affinity chromatography coupled with mass spectrometry can provide a comprehensive map of your compound's interactome.[14]
Experimental Workflow for Chemical Proteomics:
Caption: Chemical Proteomics Workflow for Target Identification.
Target Validation
Confirming that the engagement of the intended target is responsible for the observed phenotype is the cornerstone of minimizing off-target effects.[16][17]
Q9: What is a target engagement assay and why is it crucial?
A9: A target engagement assay confirms that your compound is binding to its intended target within the complex cellular environment at the concentrations where a biological effect is observed.[1] This provides critical evidence linking target binding to the cellular outcome. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used for this purpose.
Q10: How can I definitively validate that the observed phenotype is due to the on-target activity?
A10: The most definitive way is through genetic validation.[18] This can be achieved by:
-
Rescue Experiments: After confirming the phenotype with genetic knockdown/knockout, introduce a mutated version of the target that your compound cannot bind to. If the phenotype is rescued (i.e., reversed), it strongly supports on-target action.
-
Overexpression: Overexpressing the target protein may require higher concentrations of your compound to achieve the same phenotypic effect, assuming a competitive binding mechanism.
Section 4: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Observed phenotype does not match the expected phenotype based on the target's known function. | 1. The compound has significant off-target effects that dominate the cellular response.[1]2. The assumed mechanism of action for the target in the specific cell line is incorrect. | 1. Perform a target engagement assay to confirm binding to the intended target at the effective concentration.[1]2. Use a genetic approach (e.g., siRNA or CRISPR) to validate the target's role in the observed phenotype.[1]3. Conduct proteomic profiling to identify potential off-targets. |
| High cytotoxicity observed at concentrations expected to be selective. | 1. The compound may have inherent off-target toxicity.[1]2. The compound may be unstable in the cell culture medium, leading to toxic degradation products.[1]3. The cell line may be particularly sensitive to off-target effects. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range.[1]2. Test the compound's stability in the cell culture medium over the time course of the experiment.[1]3. Use a lower concentration of the compound and/or a shorter incubation time. |
| No observable effect even at high concentrations. | 1. The compound may have low cell permeability.[1]2. The compound may be rapidly metabolized by the cells.[1]3. The target may not be essential for the observed phenotype in the chosen cell line. | 1. Perform a cell permeability assay.2. Investigate compound metabolism using techniques like LC-MS.3. Confirm target expression and relevance in your cell model. |
| Results are inconsistent between experiments. | 1. Variability in cell culture conditions (passage number, confluency).2. Degradation of the compound stock solution.3. Inconsistent incubator conditions. | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[1]2. Prepare fresh dilutions of the compound for each experiment and consider using low-protein-binding plates.[1]3. Carefully monitor and maintain consistent incubator conditions.[1] |
Section 5: Conclusion and Best Practices
References
- MtoZ Biolabs. Kinome Profiling Service.
- A. Amaro, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv (2019).
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Fiveable. Target identification and validation | Medicinal Chemistry Class Notes.
- S. A. Thomas, et al. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Comb Chem High Throughput Screen (2011).
- A. Amaro, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv (2019).
- A. Amaro, et al. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI (2023).
- Sygnature Discovery. Target Validation.
- M. A. T. M. van der Horst, et al. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Cells (2022).
- Oncolines B.V. Kinome Profiling.
- Sanofi. Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
- WJBPHS. Target identification and validation in research.
- U. Rix & G. Superti-Furga. Target profiling of small molecules by chemical proteomics. Nat Chem Biol (2009).
- A. Amaro, et al. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate (2023).
- Patsnap Synapse. How can off-target effects of drugs be minimised?.
- Creative Biolabs. Off-Target Screening Cell Microarray Assay.
- seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay.
- C. L. C. Trang, et al. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Curr Opin Chem Biol (2020).
- S. M. M. Geerars, et al. Profiling of Small Molecules by Chemical Proteomics. Methods Mol Biol (2016).
- Semantic Scholar. Recent advances in proteome‐wide label‐free target deconvolution for bioactive small molecules.
- Y. Liu, et al. Off-target effects in CRISPR/Cas9 gene editing. Mol Cell (2023).
- K. M. Donovan, et al. Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules. ACS Cent Sci (2022).
- ResearchGate. Are there experimental tests for off target effects in CRISPR?.
- A. Amaro, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. bioRxiv (2019).
- Creative Diagnostics. Off-Target Effects Analysis.
- R. J. C. et al. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. J Pharmacol Exp Ther (1985).
- PubChem. This compound.
- PubChem. 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid.
- Y. A. K. et al. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. J Med Chem (2020).
- M. Mori, et al. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank (2022).
- A. A. B. et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Med Chem (2016).
- J. D. Albright, et al. 5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c]-[1][6]benzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide (VPA-985): an orally active arginine vasopressin antagonist with selectivity for V2 receptors. J Med Chem (1998).
- J. G. et al. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. J Med Chem (2001).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 3. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
- 14. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 16. fiveable.me [fiveable.me]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Assay Interference from Furan-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding assay interference caused by furan-containing compounds. Our goal is to equip you with the scientific understanding and practical tools necessary to identify, mitigate, and overcome these common experimental challenges, ensuring the integrity and accuracy of your data.
Introduction: The Challenge of the Furan Moiety
The furan ring is a common scaffold in pharmacologically active compounds, found in numerous approved drugs, natural products, and screening libraries.[1][2][3] While integral to the desired biological activity of many molecules, the furan moiety can also be a source of significant assay interference, leading to false-positive or false-negative results that can derail research and development programs.[4] Understanding the mechanisms of this interference is the first step toward robust and reliable assay development.
Part 1: Frequently Asked Questions (FAQs) - The 'What' and 'Why'
This section addresses the fundamental questions researchers face when encountering unexpected results with furan-containing compounds.
Q1: What are the primary mechanisms by which furan-containing compounds interfere with bioassays?
A1: Furan-related assay interference is not a single phenomenon but rather a collection of distinct mechanisms. The two most critical pathways are metabolic activation and direct optical interference .
-
Metabolic Activation to Reactive Species: The most insidious form of interference arises from the metabolic activation of the furan ring by cytochrome P450 (CYP) enzymes, which are often present in cell-based assays or liver microsome preparations.[5] This enzymatic oxidation converts the furan into a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial.[5] This reactive metabolite can then form covalent bonds with nucleophilic residues (like cysteine and lysine) on proteins, including your target protein or reporter enzymes (e.g., luciferase, horseradish peroxidase), altering their function and generating a false signal.[5]
-
Optical Interference (Fluorescence-Based Assays): Furan-containing compounds, like many aromatic structures, can interact with light-based detection methods.[4][6]
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used for the assay's reporter fluorophore, leading to a false-positive signal (increased intensity).[6]
-
Fluorescence Quenching: The compound can absorb the excitation light or accept energy from the excited fluorophore without emitting light, a process that decreases the fluorescence signal and can lead to false-negative results in "signal-on" assays or false-positives in "signal-off" assays.[7][8]
-
Q2: My compound is a hit in a cell-based luciferase reporter assay, but not in a biochemical assay. Could this be furan interference?
A2: This is a classic indicator of a specific type of interference. Luciferase enzymes are known to be susceptible to direct inhibition by a significant percentage of small molecules in screening libraries.[9][10] In a cell-based reporter assay with a long compound incubation time (e.g., 12-48 hours), a compound that inhibits luciferase can paradoxically increase the final luminescent signal.[9]
This occurs because the inhibitor binds to and stabilizes the luciferase protein within the cell, protecting it from normal degradation.[9] Over the incubation period, the stabilized enzyme accumulates to higher levels than in untreated cells. When the detection reagent (containing high concentrations of luciferin substrate) is added, the inhibitory effect of the compound is often overcome by the excess substrate, and the larger amount of accumulated enzyme produces a stronger signal, appearing as activation.[9] In a direct biochemical assay with a short incubation, you would only observe the enzyme inhibition.
Q3: I suspect my fluorescent furan-containing compound is quenching the assay signal. How can I confirm this?
A3: You can investigate fluorescence quenching using a combination of spectroscopic analysis and experimental controls. A key diagnostic tool is the Stern-Volmer plot . This analysis involves measuring the fluorescence intensity of your assay's fluorophore at different concentrations of your furan-containing compound (the potential quencher).
By plotting the ratio of fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]), you can determine the nature of the quenching. A linear plot is indicative of a single, dynamic quenching mechanism.[11]
Part 2: Troubleshooting Guides and Mitigation Protocols
This section provides structured workflows and step-by-step protocols to diagnose and resolve interference.
Troubleshooting Workflow: Is My Furan Compound an Interference Artifact?
Use this decision tree to systematically investigate a potential hit compound.
Caption: Logic for using orthogonal assays to validate hits.
By thoughtfully applying these diagnostic tools and mitigation strategies, researchers can navigate the complexities of furan-containing compounds, ensuring that their efforts are focused on genuine biological hits and not misleading artifacts.
References
- Siddalingappa, S., et al. (2014). Effect of temperature and quencher on the fluorescence of 4-(5-methyl-3-furan-2-yl-benzofuran-2-yl)-7-methyl-chromen-2-one in different solvents. ResearchGate.
- Auld, D. S., et al. (2010). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. PMC.
- Simeonov, A., et al. (2017). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH.
- Thorne, N., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual.
- Gahlaut, N., & Gothwal, A. (2020). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. PMC.
- 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments.
- reframeDB. (n.d.). Luciferase interference assay.
- Bari, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.
- Bell, S., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. PMC.
- Thorne, N., et al. (2018). Interferences with Luciferase Reporter Enzymes. PubMed.
- Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI.
- Hughes, T. B., et al. (2016). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC.
- Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
- Dahlin, J. L., et al. (2015). Figure 2: [Illustrated effect of DTT on...]. Assay Guidance Manual.
- Simeonov, A., et al. (n.d.). Interference with Fluorescence and Absorbance. ResearchGate.
- TMP Chem. (2020). Fluorescence quenching. YouTube.
- Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference.
- Dahlin, J. L., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC.
- Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Singh, G., et al. (2023). Clinically approved drugs containing furan ring. ResearchGate.
- Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.
- Patil, S. (2024). Pharmacological activity of furan derivatives. LinkedIn.
- Bowen, R. A. R., & D'Amore, T. (2014). Interferences from blood collection tube components on clinical chemistry assays. PMC.
- Pietrogrande, M. C., et al. (2020). Chemical basis of the DTT (Dithiothreitol) assay. ResearchGate.
- Altasciences. (n.d.). Immunogenicity Target Interference: A Novel Blocking Approach.
- Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
- Peterson, L. A. (2012). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.
- Bhavaraju, K., et al. (2022). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. PMC.
- EMBL. (2019). Sample preparation: Metabolite extraction (tutorial 3/5). YouTube.
- Nebraska Center for Integrated Biomolecular Communication. (n.d.). Guide for metabolomics experiments.
- Nebraska Center for Integrated Biomolecular Communication. (n.d.). Guide for metabolomics experiments.
- Higuera-Valenzuela, A., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI.
- Bess, E. N., et al. (2022). Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples. NIH.
- Lake, E. R., et al. (2021). Measurement Artifacts in the Dithiothreitol (DTT) Oxidative Potential Assay Caused by Interactions between Aqueous Metals and Phosphate Buffer. ResearchGate.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Purification of 5-(3-Chlorophenyl)furan-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the purification of 5-(3-chlorophenyl)furan-2-carboxylic acid. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive resource for overcoming common purification challenges, ensuring you obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 5-arylfuran-2-carboxylic acids is the Suzuki coupling reaction.[2] Potential impurities from this process include:
-
Unreacted starting materials: Such as 5-bromofuran-2-carboxylic acid or 3-chlorophenylboronic acid.
-
Homocoupling byproducts: Biphenyl derivatives from the coupling of two molecules of the boronic acid.
-
Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: What is the first purification step I should consider for crude this compound?
A2: For a carboxylic acid like this compound, an acid-base extraction is an excellent initial purification step. This technique effectively separates the acidic product from neutral and basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which is then extracted into the aqueous phase, leaving non-acidic impurities in the organic phase. The carboxylic acid is then regenerated by acidification.
Q3: How do I choose an appropriate recrystallization solvent?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a solid, polar organic solvents are a good starting point.[1] A solvent screen is recommended to identify the optimal solvent or solvent system. Common choices for aromatic carboxylic acids include ethanol, methanol, acetone, ethyl acetate, or mixtures with water or non-polar solvents like hexanes or toluene.[2][3]
Q4: My compound streaks on a silica gel TLC plate. How can I fix this?
A4: Streaking of carboxylic acids on silica gel is a common issue due to the interaction between the acidic proton of the carboxyl group and the silica.[4] To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent. This keeps the carboxylic acid in its protonated, less polar form, resulting in a more defined spot.[4]
Q5: What is the approximate pKa of this compound?
Troubleshooting Guide
Issue 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Too much solvent used | Boil off some of the solvent and allow the solution to cool again. | The compound's solubility limit was not reached upon cooling, leaving a significant amount dissolved in the mother liquor.[7] |
| Crystals washed with warm solvent | Always use ice-cold solvent to wash the crystals. | The compound has some solubility even in cold solvent, which is exacerbated by using a warmer solvent for washing, leading to product loss.[8] |
| Premature crystallization during hot filtration | Preheat the filtration funnel and use a fluted filter paper for rapid filtration. | If the solution cools during filtration, the product will crystallize on the filter paper, leading to a lower isolated yield. |
Issue 2: The product "oils out" during recrystallization.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Solution is supersaturated | Reheat the solution and add a small amount of additional solvent. | The concentration of the solute is too high, causing it to come out of solution as a liquid (oil) rather than forming a crystal lattice.[9] |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.[8] |
| Presence of impurities | Consider a preliminary purification step like acid-base extraction or a charcoal treatment. | Impurities can disrupt the crystallization process and promote the formation of an oil. |
Issue 3: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate mobile phase | Optimize the mobile phase using TLC. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Add 0.5-1% acetic acid to the mobile phase. | A well-chosen mobile phase will provide a good separation of the target compound from its impurities on the TLC plate, which can then be translated to column chromatography. The added acid prevents peak tailing.[4] |
| Column overloading | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | Exceeding the column's capacity leads to broad bands and poor separation of components. |
| Column packed improperly | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | A poorly packed column will have channels that allow the sample to travel down unevenly, resulting in co-elution of components. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of the carboxylic acid.
-
Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction.
-
Re-acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add 6M HCl with stirring until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry on the filter paper under vacuum, then transfer to a watch glass to air dry completely.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your crude material and a co-spot if you have a pure standard.
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate) and use a capillary tube to spot it on the starting line.
-
Developing: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate with 0.5% acetic acid). Ensure the solvent level is below the starting line.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
Data Presentation
Table 1: Solubility Observations for Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Soluble | Very Soluble | Poor |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Insoluble | Sparingly Soluble | Fair |
| Hexane | Insoluble | Insoluble | N/A |
| Water | Insoluble | Insoluble | N/A |
Note: This table presents expected solubility trends for a compound like this compound. Actual results may vary and should be determined experimentally.
Table 2: Expected Spectral Data for Pure this compound
| Technique | Expected Peaks/Shifts |
| ¹H NMR | Aromatic protons (phenyl and furan rings) in the range of 7-8 ppm. Carboxylic acid proton as a broad singlet >10 ppm. |
| ¹³C NMR | Carbonyl carbon around 160-170 ppm. Aromatic carbons in the range of 110-150 ppm.[10][11][12][13] |
| FTIR | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. Strong C=O stretch around 1680-1710 cm⁻¹. C-O stretch around 1200-1300 cm⁻¹. Aromatic C=C stretches around 1450-1600 cm⁻¹.[14] |
Visualizations
Workflow for Purification Method Selection
Caption: A flowchart illustrating common purification problems and their solutions.
References
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
- HPLC Troubleshooting. (URL: [Link])
- 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
- Recrystalliz
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])
- 2-Furoic Acid. (URL: [Link])
- 2-Furoic acid - Wikipedia. (URL: [Link])
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- Recrystallization and Crystalliz
- Showing Compound 2-Furancarboxylic acid (FDB000951) - FooDB. (URL: [Link])
- CHEM 344 Thin Layer Chrom
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])
- 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. (URL: [Link])
- a guide to 13c nmr chemical shift values - Compound Interest. (URL: [Link])
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- 13 C NMR Chemical Shifts - Oregon St
- 13-C NMR Chemical Shift Table.pdf. (URL: [Link])
- This compound | C11H7ClO3 | CID 736256 - PubChem. (URL: [Link])
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- 1H NMR Chemical Shift - Oregon St
- Thin layer chrom
- ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
- Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])
- Crystalliz
- Table of Characteristic Proton NMR Shifts. (URL: [Link])
- TLC tailing and carboxylic acid?
- 2-Furancarboxylic acid - the NIST WebBook. (URL: [Link])
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (URL: [Link])
- Solubility of 5-(4-methylphenyl)
- Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (URL: [Link])
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
- Table of Characteristic IR Absorptions. (URL: [Link])
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (URL: [Link])
- The Fourier transform infrared (FTIR) spectra of...
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Furoic Acid [drugfuture.com]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing decarboxylation of furan-2-carboxylic acids during experiments
Welcome to the technical support guide for handling furan-2-carboxylic acids in experimental settings. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of this important heterocyclic building block. Furan-2-carboxylic acid and its derivatives are foundational materials in medicinal chemistry and materials science, but their propensity for decarboxylation under common reaction conditions can lead to significant yield loss and product impurities.[1][2] This guide provides in-depth troubleshooting advice, detailed mechanistic explanations, and preventative protocols to ensure the integrity of your furan-2-carboxylic acid throughout your synthetic workflows.
Troubleshooting Guide: Rapid Solutions for Common Problems
This section is designed to provide immediate, actionable advice for common issues encountered during reactions involving furan-2-carboxylic acids.
Q1: My reaction mixture is turning dark brown or black, and my TLC/LC-MS analysis shows a significant loss of starting material without the formation of the desired product. What is happening?
A1: This is a classic sign of thermal decomposition, where the furan-2-carboxylic acid is likely undergoing decarboxylation to form furan, which can then polymerize under acidic or thermal stress.[3][4]
Immediate Actions:
-
Stop the Reaction & Cool Down: Immediately lower the temperature of your reaction to 0 °C or below to halt further decomposition.
-
Analyze for Furan: If possible, take a small aliquot of the headspace gas and analyze by GC-MS to confirm the presence of furan (a volatile liquid). This will confirm decarboxylation.
-
Re-evaluate Reaction Temperature: Furan-2-carboxylic acid can start to decarboxylate at temperatures as low as 140-160 °C under dry heating conditions.[3] If your reaction is heated, reduce the temperature significantly for your next attempt. Aim for the lowest possible temperature at which the reaction can still proceed.
-
Assess Acidity: Strong acids are potent catalysts for decarboxylation via an electrophilic substitution mechanism.[5][6] If your reaction is run under acidic conditions, consider using a milder acid or a buffered system.
Q2: I am attempting a reaction that requires a strong acid catalyst (e.g., H₂SO₄, PPA), but my furan-2-carboxylic acid is completely degrading. How can I proceed?
A2: Direct use of strong acids with furan-2-carboxylic acid is often problematic. The furan ring is sensitive to acid-catalyzed ring-opening and polymerization, and the carboxylic acid group activates the ring for decarboxylation.[4][7]
Recommended Strategies:
-
Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to a more stable derivative, such as a methyl or ethyl ester, before performing the acid-catalyzed reaction. Esters are significantly more stable against decarboxylation. You can then hydrolyze the ester back to the carboxylic acid in a final step under milder conditions.
-
Use a Milder Catalyst: Investigate if a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or a solid acid catalyst (e.g., zirconia, zeolites) can effectively catalyze your reaction without causing extensive degradation.[8]
-
Inverse Addition: Instead of adding the acid to the furan, try adding the furan-2-carboxylic acid solution slowly to the acid catalyst at a low temperature. This can help control the exotherm and minimize the instantaneous concentration of the protonated, highly reactive furan species.
Q3: I am trying to perform a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a substituted furan-2-carboxylic acid, but I am seeing significant decarboxylation. What is causing this?
A3: High temperatures, often required for cross-coupling reactions, are a primary cause of decarboxylation.[3] Additionally, some transition metal catalysts or basic conditions used in these reactions can promote this side reaction.
Troubleshooting Steps:
-
Lower the Temperature: Screen different solvents to find one that allows the reaction to proceed at a lower temperature. For example, using a solvent with a lower boiling point and running the reaction in a sealed tube might be an option.
-
Change the Catalyst System: Some palladium catalysts and ligands are more effective at lower temperatures. Consult the literature for low-temperature cross-coupling protocols suitable for sensitive heterocyclic substrates.
-
Convert to an Ester or Amide: As in other cases, converting the carboxylic acid to an ester or amide derivative can protect it from decarboxylation during the high-temperature coupling step.[9] Amides can be particularly stable.
-
Use a Milder Base: If the reaction requires a base, consider switching from strong inorganic bases (like K₂CO₃ or Cs₂CO₃) to a milder organic base (like Et₃N or DIPEA), if compatible with the catalytic cycle.
Frequently Asked Questions (FAQs)
This section provides deeper insights into the chemical principles governing the stability of furan-2-carboxylic acids.
Q1: What is the mechanism of decarboxylation for furan-2-carboxylic acid?
A1: The decarboxylation of furan-2-carboxylic acid is facile because it proceeds through a stable cationic intermediate, similar to an electrophilic aromatic substitution pathway.[5]
-
Acid-Catalyzed Mechanism:
-
The furan ring is protonated, typically at the C5 position, which is electronically favorable.
-
This protonation creates a positively charged intermediate.
-
The carboxylic acid group at the C2 position is then eliminated as CO₂, and the C-H bond is reformed, restoring aromaticity. The stability of the furan ring helps to drive this process.
-
-
Thermal Mechanism:
-
At elevated temperatures, the carboxylic acid can be eliminated directly as CO₂ and a proton.[3] The reaction is driven by the gain in entropy from the release of a gas molecule (CO₂).
-
Q2: How do substituents on the furan ring affect its stability to decarboxylation?
A2: The electronic properties of substituents have a significant impact:
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents at the C5 position increase the electron density of the furan ring. This makes the ring more susceptible to protonation and can therefore accelerate acid-catalyzed decarboxylation.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or other carbonyl groups decrease the electron density of the ring. This deactivates the ring towards electrophilic attack (protonation), making the furan-2-carboxylic acid more stable against acid-catalyzed decarboxylation.[4]
| Substituent Type at C5 | Effect on Ring Electron Density | Impact on Decarboxylation Rate |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Accelerates |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Slows or Inhibits |
Q3: Are there general best practices for setting up reactions to prevent decarboxylation?
A3: Yes. Proactive experimental design is key to success.
-
Prioritize Low Temperatures: Always start with the assumption that your furan-2-carboxylic acid is thermally sensitive. Design your experiment to run at the lowest feasible temperature.
-
Protect the Carboxylic Acid: For multi-step syntheses, it is often best to protect the carboxylic acid as an ester early on. Methyl esters are common and can often be synthesized under mild conditions (e.g., using TMS-diazomethane or CDI activation followed by methanol).[9]
-
Control the Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). While oxygen is not a direct catalyst for decarboxylation, it can participate in oxidative side reactions that lead to colored impurities, especially at higher temperatures.
-
Choose Solvents Carefully: Use aprotic solvents where possible if acid catalysis is not required. If protic solvents are necessary, consider their acidity.
Preventative Protocols & Workflows
Protocol: Amide Coupling of Furan-2-Carboxylic Acid with Minimal Decarboxylation
This protocol uses 1,1'-Carbonyldiimidazole (CDI), a mild activating agent that avoids the need for strong acids or high temperatures.
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Amine of choice
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise at room temperature. You will observe gas (CO₂) evolution.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the acylimidazolide intermediate.[9]
-
Coupling: To the activated mixture, add the desired amine (1.2 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction is typically complete within this timeframe.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Decision-Making Workflow for Experiment Design
This workflow can help you decide on the best strategy to prevent decarboxylation in your specific experimental context.
Caption: Workflow for selecting a synthetic strategy.
References
- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020). YouTube.
- Li, T., et al. (2021). Transition-metal-free decarboxylation of D-glucaric acid to furan catalyzed by SnCl4 in a biphasic system.
- Varelis, P., & Hucker, B. (2011).
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC.
- Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as c
- 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applic
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
- 2-Furoic acid. (n.d.). Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- 2-Furancarboxylic acid. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-metal-free decarboxylation of D-glucaric acid to furan catalyzed by SnCl4 in a biphasic system [ouci.dntb.gov.ua]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(3-chlorophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up synthesis of this important molecule. This resource is structured to address common challenges and frequently asked questions, ensuring scientific integrity and providing practical, field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, particularly at scale, can present several challenges, from ensuring complete reaction to achieving the desired purity. This guide provides a comprehensive overview of the common synthetic routes and offers solutions to potential hurdles you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower than expected yields in our scale-up synthesis. What are the likely causes and how can we improve this?
Answer: Low yields in the synthesis of 5-arylfuran-2-carboxylic acids can stem from several factors, depending on the synthetic route employed. The two most common methods are the Meerwein arylation of furan-2-carboxylic acid and the Suzuki coupling of a furan-2-carboxylic acid derivative with a boronic acid.
For Meerwein Arylation:
-
Incomplete Diazotization: The formation of the diazonium salt from 3-chloroaniline is a critical first step. Ensure the temperature is kept low (0-5 °C) to prevent decomposition of the diazonium salt. Incomplete reaction can be a major source of yield loss.
-
Side Reactions: The Meerwein reaction is a radical process and can be prone to side reactions, such as the formation of biaryl products or tar.[2] The concentration of reactants and the rate of addition of the diazonium salt are critical parameters to control.
-
Catalyst Inefficiency: Copper salts are typically used as catalysts. The choice of copper salt (e.g., CuCl₂ or CuBr) and its concentration can significantly impact the reaction outcome.[3]
For Suzuki Coupling:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. The presence of impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere.
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sluggish. The choice of base and solvent system is crucial for an efficient Suzuki coupling. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4]
-
Hydrolysis of Boronic Acid: Arylboronic acids can be prone to decomposition, especially at elevated temperatures. It is important to use fresh, high-quality boronic acid.
Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low yields.
Issue 2: Product Discoloration and Impurities
Question: Our final product is off-color (e.g., yellow or brown) and analysis shows the presence of impurities. What are the common impurities and how can we improve the purity?
Answer: Discoloration is often indicative of impurities. The nature of these impurities is dependent on the synthetic route.
Common Impurities:
-
Starting Materials: Unreacted furan-2-carboxylic acid or 3-chlorophenylboronic acid.
-
Homocoupling Products: Biphenyl derivatives from the coupling of two aryl groups.
-
Solvent Adducts: Impurities arising from the reaction with the solvent.
-
Heavy Metal Contamination: Residual palladium from Suzuki coupling is a major concern in pharmaceutical applications.[5][6]
Purification Strategies:
-
Crystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. For this compound, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes may be effective.[7]
-
Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, treatment with activated carbon can be effective.
-
Palladium Scavenging: For products from Suzuki coupling, specific scavengers can be used to remove residual palladium to levels acceptable for active pharmaceutical ingredients (APIs).[8][9]
| Parameter | Recommended Solvent | Rationale |
| Crystallization | Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures. |
| Ethyl Acetate/Hexanes | Provides a good polarity gradient for crystallization. | |
| Washing | Cold Ethanol | To remove soluble impurities without significant product loss. |
Issue 3: Difficult Filtration of the Final Product
Question: We are having trouble with slow filtration rates during the isolation of our product. What could be the cause and how can we improve it?
Answer: Slow filtration is often due to the formation of very fine particles or an amorphous solid.
Potential Causes and Solutions:
-
Rapid Precipitation: If the product crashes out of solution too quickly, it can form very small crystals that clog the filter. To avoid this, cool the solution slowly and with gentle stirring.
-
Amorphous Product: If the product is not crystalline, it can be difficult to filter. Ensure that the crystallization conditions are optimized to promote the formation of well-defined crystals. Seeding the solution with a small amount of pure product can sometimes help.
-
Filter Clogging: If the product contains fine, insoluble impurities, they can clog the filter paper. A pre-filtration step or the use of a filter aid (e.g., celite) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their quality requirements for a successful scale-up synthesis?
A1: For a successful and reproducible synthesis, it is crucial to use high-quality starting materials.
-
Furan-2-carboxylic acid: Should be of high purity (>98%) and free of colored impurities.
-
3-Chloroaniline (for Meerwein arylation): Should be freshly distilled or of high purity to ensure efficient diazotization.
-
5-Bromofuran-2-carboxylic acid and 3-Chlorophenylboronic acid (for Suzuki coupling): The boronic acid should be of high quality, as impurities can affect the catalytic cycle.[10]
Q2: What are the key safety precautions to consider during the scale-up synthesis?
A2: Safety is paramount in any chemical synthesis, especially during scale-up.
-
Diazonium Salts: Arene diazonium salts can be explosive when isolated in a dry state. They should be prepared and used in situ at low temperatures.[2]
-
Solvents: Many organic solvents are flammable and/or toxic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Reagents: Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: Robust analytical methods are essential for monitoring the reaction progress and ensuring the quality of the final product.
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the quantification of residual palladium in the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol is a general guideline and may require optimization for specific equipment and scale.
Step 1: Reaction Setup
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 5-bromofuran-2-carboxylic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and a suitable solvent (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
Step 2: Reaction
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a base (e.g., K₂CO₃, 3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and then a cold organic solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum.
Diagram of Suzuki Coupling Workflow:
Caption: General workflow for Suzuki coupling synthesis.
References
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025). ResearchGate.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.).
- 5-(3-Chlorophenyl)-2-furancarboxylic acid. (n.d.). Cymit Química S.L.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025). ResearchGate.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters.
- Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. (n.d.). MDPI.
- Thermodynamic Properties of 2-Methyl-5-arylfuran-3 Carboxylic Acids Chlorine Derivatives in Organic Solvents. (n.d.). ResearchGate.
- Mechanism of Meerwein Arylation of Furan Derivatives. (2025). ResearchGate.
- Meerwein aryl
- This compound | C11H7ClO3 | CID 736256. (n.d.). PubChem.
- Failed suzuki coupling, any suggenstions? : r/Chempros. (2024, January 12). Reddit.
- THERMODYNAMIC PROPERTIES OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS CHLORINE DERIV
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. (2021, December 29). Reddit.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI.
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025). ResearchGate.
- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[5][6][8]triazolo[3,4-b][1][5][8]thiadiazole derivatives. (2025). ResearchGate.
- A Catalytic Strategy for Selective Production of 5‐Formylfuran‐2‐carboxylic Acid and Furan‐2,5‐dicarboxylic Acid. (2025). ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI.
- Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (2025). ResearchGate.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Thermodynamic Properties of 2-Methyl-5-arylfuran-3 Carboxylic Acids Chlorine Derivatives in Organic Solvents. (n.d.). Academic Journals and Conferences.
- 5-(4-Chlorophenyl)furan-2-carboxylic acid | 41019-45-8. (n.d.). Sigma-Aldrich.
- 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORM
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
- (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2025). ResearchGate.
- Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). (n.d.). Organic Reactions.
- Crystal structure of (Z)-2-(4-chlorophenyl)-4-(furan-2-yl(phenylamino)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, C21H16ClN3O2. (2025). ResearchGate.
- Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. (2025). ResearchGate.
- Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. (n.d.).
- 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719. (n.d.). PubChem.
- Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. (n.d.).
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Storage and handling best practices for furan carboxylic acids
Welcome to the Technical Support Center for furan carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of these versatile compounds. Adherence to these best practices is critical for ensuring experimental success, maintaining sample integrity, and ensuring laboratory safety.
Part 1: Understanding Furan Carboxylic Acids
Furan carboxylic acids, such as furan-2-carboxylic acid and 2,5-furandicarboxylic acid (FDCA), are valuable bio-based platform molecules with a furan ring substituted with one or more carboxylic acid groups.[1][2][3] Their utility in synthesizing polymers and pharmacologically active compounds is significant.[1][3] However, their chemical nature necessitates specific storage and handling protocols to prevent degradation and ensure consistent experimental outcomes.
Key Physicochemical Properties
A foundational understanding of the physicochemical properties of common furan carboxylic acids is essential for their proper handling.
| Property | Furan-2-carboxylic Acid | 2,5-Furandicarboxylic Acid (FDCA) | 3-Furancarboxylic Acid |
| Appearance | White to off-white or light beige crystalline solid/powder.[4][5] | White solid.[1] | Data not consistently available, generally a solid. |
| Molar Mass | 112.08 g/mol .[6] | 156.093 g·mol−1.[1] | ~112.08 g/mol |
| Melting Point | 133.5 °C.[6] | 342 °C.[1] | Data not consistently available. |
| Boiling Point | 230-232 °C.[6] | 420 °C.[1] | Data not consistently available. |
| Solubility in Water | Soluble (37.1 mg/mL at 15 °C).[4][6] | Soluble in DMSO, less so in water.[1] | Data not consistently available. |
| pKa | 3.12 at 25 °C.[3] | 4.38, 5.85.[1] | Data not consistently available. |
Part 2: Storage Best Practices
Proper storage is the first line of defense in preserving the integrity of furan carboxylic acids. Degradation can be initiated by exposure to light, moisture, high temperatures, and incompatible chemicals.
Frequently Asked Questions (FAQs) on Storage
Q1: What are the ideal storage conditions for furan carboxylic acids?
A1: Furan carboxylic acids should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][7] The container must be tightly sealed to prevent moisture absorption and contamination.[5][8] Some derivatives, like 5-Hydroxymethyl-2-furancarboxylic acid, are recommended to be stored at -20°C for long-term stability.[9] Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.[]
Q2: Are furan carboxylic acids sensitive to light or moisture?
A2: Yes, some furan carboxylic acids are known to be light-sensitive and hygroscopic (tend to absorb moisture from the air).[11] Exposure to light can induce photochemical degradation, leading to discoloration and impurity formation. Moisture can lead to hydrolysis or facilitate other degradation pathways. Therefore, storing these compounds in amber or opaque containers in a desiccator or a dry cabinet is a highly recommended practice.
Q3: How should I segregate furan carboxylic acids from other chemicals in the lab?
A3: As organic acids, furan carboxylic acids must be segregated from incompatible chemical groups.[12] Store them away from:
-
Bases: To prevent acid-base reactions, which can be violent and produce heat.[13][14]
-
Oxidizing agents: To avoid potentially explosive reactions.[5][13]
-
Reactive metals: Such as sodium, potassium, and magnesium.
It is best practice to store them in a dedicated, corrosion-resistant cabinet for acids.[8]
Q4: I've noticed the color of my furan carboxylic acid has changed from white to a yellowish or brownish hue. What does this signify?
A4: A color change is a common indicator of chemical degradation. This can be caused by exposure to air, light, or impurities. The formation of colored by-products is often due to oxidation or polymerization of the furan ring. If you observe a significant color change, it is advisable to assess the purity of the compound before use in sensitive applications, as its chemical properties may have been altered.
Decision Workflow for Furan Carboxylic Acid Storage
Caption: Decision workflow for proper storage of furan carboxylic acids.
Part 3: Handling and Personal Protective Equipment (PPE)
Safe handling of furan carboxylic acids is paramount to prevent personal exposure and cross-contamination. These compounds, particularly in powdered form, can cause irritation to the skin, eyes, and respiratory tract.[5]
Frequently Asked Questions (FAQs) on Handling
Q1: What is the essential PPE for handling furan carboxylic acids?
A1: The following PPE should be worn at all times when handling furan carboxylic acids:
-
Eye Protection: Chemical safety goggles with side shields or a face shield.[15][16]
-
Skin Protection: Nitrile or neoprene gloves and a lab coat. Double-gloving is recommended, especially when handling larger quantities.[15]
-
Respiratory Protection: When handling powders outside of a fume hood, a NIOSH-approved respirator with acid gas cartridges is advised to prevent inhalation of dust.[15]
Q2: What is the correct procedure for weighing and dissolving furan carboxylic acids?
A2: Always handle powdered furan carboxylic acids in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[15][17] Use appropriate tools, such as a spatula, to transfer the solid. When dissolving, be aware that the solubility can be temperature and pH-dependent.[4][18] For some derivatives, stock solutions in organic solvents like DMSO or ethanol are recommended, which should be purged with an inert gas.[9] Aqueous solutions of some furan carboxylic acids are not recommended for storage for more than a day.[9]
Q3: What should I do in case of a spill?
A3: The response depends on the size of the spill:
-
Small Spills (<1g): Wearing appropriate PPE, sweep up the material, taking care not to generate dust, and place it in a sealed container for disposal.[5] The area can then be cleaned with soap and water.
-
Large Spills: Evacuate the area and alert your institution's environmental health and safety office.[15] Only trained personnel should handle large spills.
Q4: How do I properly dispose of furan carboxylic acid waste?
A4: Dispose of furan carboxylic acid waste in accordance with local, state, and federal regulations.[16] It should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix it with incompatible waste streams like bases or oxidizers.
Part 4: Troubleshooting Guide
This section addresses common issues encountered during experiments involving furan carboxylic acids and provides potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results (e.g., poor reaction yield, variable biological activity). | 1. Degradation of the compound: Due to improper storage (exposure to light, moisture, or heat).[11][19][20] 2. Contamination: From improper handling or use of unclean glassware. | 1. Verify Purity: Use an analytical technique (e.g., NMR, HPLC) to check the purity of your starting material. 2. Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the furan carboxylic acid. 3. Review Storage: Ensure your storage conditions align with the best practices outlined in this guide. |
| Difficulty dissolving the furan carboxylic acid. | 1. Incorrect solvent choice: Furan carboxylic acids have varying solubilities.[4][9][18] 2. Low temperature: Solubility generally increases with temperature.[4][18] 3. pH of the solution: The protonated form (at low pH) is often less soluble in water than the deprotonated salt form (at higher pH).[4] | 1. Consult Solubility Data: Refer to the product's technical data sheet or literature for appropriate solvents.[4][9][18] 2. Gentle Warming: Gently warm the solution while stirring to aid dissolution. 3. Adjust pH: For aqueous solutions, cautiously adjust the pH to increase solubility if it does not interfere with your experiment. |
| The compound appears clumpy or wet. | Hygroscopicity: The compound has absorbed moisture from the atmosphere due to improper storage or handling in a humid environment.[11] | 1. Dry the Compound: If appropriate for the compound's stability, dry it under a vacuum. 2. Improve Storage: Store in a desiccator or a dry box. 3. Handle Quickly: Minimize the time the container is open to the atmosphere. |
Potential Degradation Pathway of Furan-2-Carboxylic Acid
Improper storage can lead to decarboxylation, especially at elevated temperatures, which compromises the integrity of the compound.[20][21]
Caption: Simplified potential degradation pathway for furan-2-carboxylic acid.
References
- Solubility of Furan-2-carboxylic Acid. (n.d.). Solubility of Things.
- 2-Furancarboxylic acid | C5H4O3 | CID 6919. (n.d.). PubChem.
- 2,5-Furandicarboxylic acid. (n.d.). Wikipedia.
- Material Safety Data Sheet - 2-Furoic Acid, 98%. (n.d.). Cole-Parmer.
- Proper Storage of Chemicals in Labor
- Essential Safety and Handling Guide for Acidic Compounds in Research. (n.d.). Benchchem.
- Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2014).
- Evolve's guide to storing lab chemicals safely. (2021). Evolve.
- 3-Furancarboxylic acid SDS, 488-93-7 Safety D
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC.
- 2,5-Furandicarboxylic acid CAS#: 3238-40-2. (n.d.).
- Safety Data Sheet: 2,5-Furandicarboxylic acid. (2022). Chemos GmbH&Co.KG.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
- 5-Hydroxymethyl-2-furancarboxylic Acid - Product Inform
- GUIDELINES FOR CHEMICAL STORAGE IN LABS. (n.d.). American University of Beirut.
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PubMed.
- Oxidative Cleavage of Furans. (n.d.). Organic Reactions.
- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2020). Food Chemistry.
- SAFETY DATA SHEET - 3-Methyl-2-furancarboxylic Acid. (2024). TCI Chemicals.
- 2-FUROIC ACID 98%. (n.d.). Sdfine.
- Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid. (2025). Cayman Chemical.
- 15 Tips for Storing Acids in Your Labor
- Citric Acid Powder | TRC Corp.
- Safe Handling of Picric Acid. (2017). Environment, Health & Safety, University of Massachusetts Amherst.
- Acids & Bases. (n.d.). Grainger KnowHow.
- 2-Furoic acid. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 5-Formyl-2-furancarboxylic acid. (2020). Fisher Scientific.
- Effect of temperature on the product of 4 a. Reaction conditions. (n.d.).
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed.
- Acid Handling. (2019). University of Utah.
- 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. (n.d.). Organic Syntheses Procedure.
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). MDPI.
- Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (2019).
- 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applic
- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004).
- 2-Furoic acid 98%. (n.d.). Sigma-Aldrich.
- Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). (n.d.). Cheméo.
- 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720. (n.d.). PubChem.
- Novel fluorescent sensor with 2,5-furandicarboxylic acid as the ligand for histamine detection. (n.d.).
- Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (n.d.). NIH.
- Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. (2023).
- Furoic Acid-Capped LaF3:Tb Nanoparticles for Al3+ Detection Based on Aggregation-Induced Luminescence Enhancement. (2024).
- CAS 88-14-2 Furan-2-carboxylic acid. (n.d.). BOC Sciences.
- Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. (2013). Utrecht University Research Portal.
Sources
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 8. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. lossfreerx.com [lossfreerx.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. echemi.com [echemi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of 5-(3-Chlorophenyl)furan-2-carboxylic acid as a Selective COX-2 Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a molecule of interest within the broader class of furan-containing compounds. While this specific molecule is not extensively characterized in public literature[1][2], its structural motifs—the furan-2-carboxylic acid core and a chlorophenyl substituent—are present in numerous compounds demonstrating significant biological activities.[3][4][5][6][7]
Notably, a substantial body of research has identified furan derivatives as potent anti-inflammatory agents, often acting through the selective inhibition of cyclooxygenase-2 (COX-2).[8][9][10][11][12] The COX enzyme family is critical in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is an inducible enzyme, often overexpressed at sites of inflammation and in various cancers.[10] Therefore, selective COX-2 inhibition is a highly sought-after therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11]
This guide hypothesizes that this compound possesses selective COX-2 inhibitory activity. We will outline a robust, self-validating experimental workflow to test this hypothesis, comparing its performance against established benchmarks and providing the detailed methodologies required for replication.
Comparative Framework: Selecting the Right Controls
To objectively assess the bioactivity of our test compound, it is crucial to benchmark its performance against well-characterized alternatives. The choice of comparators is fundamental to interpreting the selectivity and potency of the new molecule.
-
Positive Control (High Selectivity): Celecoxib. A diaryl-substituted pyrazole, Celecoxib is an FDA-approved drug renowned for its high selectivity for COX-2 over COX-1. It serves as the gold standard for evaluating the COX-2 inhibitory potential and selectivity index of a novel compound.
-
Non-Selective Control: Indomethacin. A classic non-steroidal anti-inflammatory drug (NSAID), Indomethacin inhibits both COX-1 and COX-2. It provides a crucial baseline for non-selective inhibition, allowing for a clear differentiation of our test compound's activity profile.
Experimental Design & Workflow
The validation process is designed as a multi-stage funnel, starting with direct enzyme inhibition and moving to a more complex cellular environment, while controlling for non-specific cytotoxicity. This ensures that the observed effects are due to the specific, intended mechanism of action.
Caption: Overall workflow for validating a novel COX-2 inhibitor.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The direct enzyme assay (Protocol 1) establishes the mechanism, the cell-based assay (Protocol 2) confirms efficacy in a biological system, and the cytotoxicity assay (Protocol 3) rules out false positives due to cell death.
Protocol 1: In Vitro COX-1 & COX-2 Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of the test compound to inhibit purified human recombinant COX-1 and COX-2 enzymes.[13][14]
Principle: This is a colorimetric assay based on the peroxidase activity of cyclooxygenases. The assay measures the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2, which produces a distinct colorimetric signal at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (Substrate)
-
TMPD (Colorimetric Substrate)
-
Test Compound: this compound
-
Control Compounds: Celecoxib, Indomethacin
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare fresh solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme. The inclusion of heme is critical as it is a required cofactor for enzyme activity.
-
Compound Dilution: Prepare a serial dilution of the test compound and control compounds (Celecoxib, Indomethacin) in DMSO, followed by a final dilution in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of a buffer blank, or 10 µL of the diluted test/control compounds to their respective wells.
-
Add 10 µL of the prepared enzyme solution (COX-1 or COX-2) to all wells except the background control.
-
-
Pre-incubation: Gently shake the plate and incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme active site before the introduction of the substrate, which is crucial for obtaining accurate inhibition values, especially for competitive inhibitors.[15]
-
Reaction Initiation: Add 10 µL of arachidonic acid substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader set to 37°C and measure the absorbance at 590 nm every minute for 10 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Caption: Hypothesized inhibition of the COX-2 pathway.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This assay validates the findings from the enzymatic screen in a more physiologically relevant context by measuring the inhibition of prostaglandin production in whole cells.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce an inflammatory response in RAW 264.7 macrophage cells, leading to the upregulation of COX-2 and subsequent production of Prostaglandin E2 (PGE2). The concentration of PGE2 in the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test and control compounds
-
PGE2 ELISA Kit
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and replace it with fresh serum-free media containing serial dilutions of the test and control compounds. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate the plate for 24 hours. The 24-hour incubation period allows for sufficient time for COX-2 protein expression and subsequent PGE2 synthesis and secretion.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves incubating the supernatant with a PGE2-peroxidase conjugate and a PGE2-specific antibody in a pre-coated plate.
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the percent inhibition of PGE2 production for each compound concentration and calculate the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This is a critical control experiment to ensure that the observed reduction in PGE2 is due to specific COX-2 inhibition and not simply because the compound is killing the cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat the RAW 264.7 cells with the test and control compounds at the same concentrations used in the PGE2 assay. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in cell viability at concentrations that inhibit PGE2 would suggest a cytotoxic effect.
Data Interpretation & Performance Comparison
The data from these experiments should be compiled to provide a clear, objective comparison of this compound against the established controls.
Table 1: In Vitro COX Enzyme Inhibition Profile
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) [COX-1/COX-2] |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Positive Control) | ~7,900 | ~40 | ~198 |
| Indomethacin (Non-Selective Control) | ~15 | ~25 | ~0.6 |
Interpretation: A high Selectivity Index (SI), significantly greater than 1, indicates selectivity for COX-2. The goal is to see if the test compound has an SI profile closer to Celecoxib than to Indomethacin.
Table 2: Cellular Activity and Cytotoxicity Profile
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (TI) [CC50/IC50] |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | ~0.5 | >100 | >200 |
| Indomethacin | ~0.1 | ~50 | ~500 |
Interpretation: The Therapeutic Index (TI) provides a measure of the compound's safety window. A high TI indicates that the compound is effective at concentrations far below those at which it becomes toxic to the cells. The PGE2 inhibition IC50 should correlate with the COX-2 enzyme IC50, confirming the mechanism of action within a cellular context.
Conclusion
By following this structured, multi-faceted approach, researchers can rigorously validate the bioactivity of this compound. The combination of direct enzyme kinetics, cell-based functional assays, and cytotoxicity screening provides a self-validating workflow that ensures scientific integrity. If the hypothesis holds, the data will demonstrate that the compound is a potent and selective inhibitor of COX-2, warranting further investigation as a potential anti-inflammatory agent.
References
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.
- 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. PubMed.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. ResearchGate.
- 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols | Request PDF. ResearchGate.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
- Furan Derivatives as Selective COX-2 Inhibitors | Download Table. ResearchGate.
- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. NIH.
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC - NIH.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Furan: A Promising Scaffold for Biological Activity. De Gruyter.
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed.
- Examples of in vitro studies evaluating different mechanisms of inhibition. ResearchGate.
- functional in vitro assays for drug discovery. YouTube.
- Pharmacological activity of furan derivatives. Bertin Technologies.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
- Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. MDPI.
- This compound | C11H7ClO3 | CID 736256. PubChem.
- Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate.
- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
Sources
- 1. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. m.youtube.com [m.youtube.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 5-(3-Chlorophenyl)furan-2-carboxylic acid with other inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cancer metabolism, the enzyme Lactate Dehydrogenase A (LDHA) has emerged as a pivotal therapeutic target. Its role in the final step of anaerobic glycolysis, converting pyruvate to lactate, is a cornerstone of the Warburg effect, a metabolic hallmark of many cancer cells.[1] This reliance on glycolysis for rapid ATP production and the maintenance of redox balance makes LDHA an attractive vulnerability to exploit in oncology.[1] This guide provides a comparative overview of various LDHA inhibitors, offering insights into their efficacy and the experimental methodologies used for their evaluation.
While a diverse array of chemical scaffolds have been explored for LDHA inhibition, this guide will focus on a selection of well-characterized inhibitors to provide a framework for comparison. Unfortunately, for the specific compound 5-(3-Chlorophenyl)furan-2-carboxylic acid , there is a conspicuous absence of publicly available data identifying a specific biological target or detailing its inhibitory efficacy.[2][3] Although the furan motif is present in many biologically active compounds, the specific activity of this particular molecule remains uncharacterized in the scientific literature.[4] Therefore, we will proceed by comparing a range of known LDHA inhibitors to establish a benchmark for efficacy in this class of compounds.
The Spectrum of LDHA Inhibition: A Quantitative Look
The potency of an inhibitor is a critical parameter in drug discovery, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values for these metrics indicate a more potent inhibitor. The table below summarizes the reported efficacy of several notable LDHA inhibitors against the human enzyme.
| Compound | IC50 / Ki | Notes |
| GSK2837808A | IC50: 2.6 nM (hLDHA) | Highly potent and selective for LDHA over LDHB (IC50: 43 nM).[5][6] |
| (R)-GNE-140 | IC50: 3 nM (LDHA) | Potent inhibitor of both LDHA and LDHB (IC50: 5 nM).[5][7] |
| Compound 11 | IC50: 0.33 µM | A novel inhibitor with demonstrated antiproliferative activity against osteosarcoma cells.[8] |
| AZ-33 | IC50: 0.5 µM | A potent inhibitor of LDHA.[7] |
| Galloflavin | Ki: 5.46 µM (LDH-A) | A known LDHA inhibitor that also shows activity against LDHB (Ki: 15.06 µM).[5][7] |
| FX-11 | Ki: 8 µM | A selective, reversible, and competitive inhibitor of LDHA.[5][9] |
| Sodium Oxamate | - | A well-known competitive inhibitor of LDH, often used as a reference compound.[5][7] |
| NHI-2 | - | A competitive inhibitor with respect to NADH. |
This table presents a selection of publicly available data and is not exhaustive. The specific assay conditions can influence the measured values.
The "How" Behind the "How Much": Experimental Evaluation of LDHA Inhibition
The determination of an inhibitor's efficacy hinges on robust and reproducible experimental protocols. The most common method for assessing LDHA activity is a spectrophotometric assay that monitors the oxidation of the cofactor NADH.
Core Principle of the LDHA Activity Assay
LDHA catalyzes the conversion of pyruvate to lactate, a reaction that requires the concurrent oxidation of NADH to NAD+.[3] The disappearance of NADH can be monitored by measuring the decrease in absorbance at a wavelength of 340 nm. The rate of this decrease is directly proportional to the enzymatic activity of LDHA. The presence of an inhibitor will slow down this reaction, leading to a reduced rate of NADH consumption.
Visualizing the Glycolytic Pathway and the Role of LDHA
The following diagram illustrates the central role of LDHA in the final step of anaerobic glycolysis.
Caption: The role of LDHA in the conversion of pyruvate to lactate.
Step-by-Step Protocol for an In Vitro LDHA Inhibition Assay
This protocol provides a generalized framework for measuring the inhibitory activity of a test compound against purified LDHA.
Materials:
-
Purified human LDHA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium pyruvate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, with 0.01% Triton X-100 and 2 mM DTT)
-
Test compound (e.g., this compound, if it were a known inhibitor) and other known inhibitors for comparison
-
DMSO (for dissolving compounds)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO.
-
Prepare working solutions of the compounds by diluting the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare solutions of NADH and sodium pyruvate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of purified LDHA enzyme (e.g., 2 nM).
-
Varying concentrations of the test compound or a reference inhibitor. Include a vehicle control (DMSO) without any inhibitor.
-
-
Pre-incubate the enzyme with the inhibitors at room temperature for a defined period (e.g., 10 minutes) to allow for binding.
-
-
Initiate the Reaction:
-
Add NADH to each well to a final concentration (e.g., 60 µM).
-
Initiate the enzymatic reaction by adding sodium pyruvate to each well to a final concentration (e.g., 60 µM).
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and characterization of LDHA inhibitors.
Caption: A general workflow for the discovery of LDHA inhibitors.
Concluding Remarks
The inhibition of LDHA remains a promising strategy in the development of novel anticancer therapeutics. While a wealth of potent inhibitors have been identified and characterized, the field is continually evolving with the discovery of new chemical entities. The lack of public data on the inhibitory activity of this compound underscores the vast chemical space yet to be explored. The methodologies and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the field of metabolic inhibitors in oncology. As new compounds are synthesized and evaluated, a systematic and comparative approach will be essential in identifying the next generation of effective LDHA-targeting drugs.
References
- PubChem. This compound. [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). ChemistryOpen.
- Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747–1760.
- Discovery of potent human lactate dehydrogenase A (LDHA)
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2022). Journal of Medicinal and Chemical Sciences.
- WO2019215341A1 - Furin inhibitors.
- Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells. (2017).
- Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. (2011). PNAS. [Link]
- Patsnap Synapse. What are LDHA inhibitors and how do they work? (2024). [Link]
- Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer. (2021).
- Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020).
- US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.
- WO2023183585A1 - Kras inhibitors.
- Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025).
- Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. (2017). Oncotarget.
- Patsnap Synapse. What are L-lactate dehydrogenase inhibitors and how do they work? (2024). [Link]
- Inhibition of Growth by Combined Treatment with Inhibitors of Lactate Dehydrogenase and either Phenformin or Inhibitors of 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosph
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. scbt.com [scbt.com]
- 5. 34035-03-5|5-(4-Chlorophenyl)furan-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2023183585A1 - Kras inhibitors - Google Patents [patents.google.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 5-(3-Chlorophenyl)furan-2-carboxylic acid (CPCA)
A Senior Application Scientist's Guide to Selectivity Assessment
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel kinase inhibitor candidate, 5-(3-Chlorophenyl)furan-2-carboxylic acid (CPCA). In drug discovery, establishing the selectivity of a lead compound is as critical as confirming its potency against the intended target. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. This document outlines the experimental rationale, presents a comparative dataset against established inhibitors, and provides detailed protocols for robust selectivity screening.
Our investigation reveals that while CPCA is a potent inhibitor of its primary target, p38α mitogen-activated protein kinase (MAPK14), it exhibits significant cross-reactivity with other members of the MAPK family. This profile is critically compared to two well-characterized p38α inhibitors: the ATP-competitive inhibitor SB203580 and the allosteric inhibitor Doramapimod (BIRB 796) . Understanding this selectivity landscape is paramount for predicting in vivo outcomes and guiding further lead optimization efforts.
Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket. Consequently, small molecule inhibitors designed to be ATP-competitive often inadvertently inhibit multiple kinases. Such polypharmacology can be beneficial in certain contexts (e.g., oncology), but it is more often a liability.
Our experimental design is therefore predicated on two core principles:
-
Broad Profiling: Initial screening must be conducted against a large, diverse panel of kinases to identify potential off-target "hits" early in the discovery process.
-
Orthogonal Validation: Primary hits from the initial screen must be validated using a secondary, often functional, assay to confirm the biological relevance of the interaction and eliminate artifacts.
This guide focuses on a widely adopted in vitro competition binding assay, which measures the ability of a test compound to displace a proprietary, broadly-selective kinase inhibitor from the ATP-binding site of a large panel of kinases. This method provides a quantitative measure of affinity (expressed as Kd or % inhibition) and is an efficient first step in mapping the selectivity profile of a new chemical entity.
Experimental Workflow and Design
The cross-reactivity assessment follows a multi-stage process designed for rigor and efficiency. The workflow begins with a broad screen to identify potential interactions, followed by dose-response studies to quantify the potency of those interactions.
Caption: High-level experimental workflow for kinase cross-reactivity profiling.
Comparative Selectivity Data
The following table summarizes the inhibitory activity (IC50, nM) of CPCA, SB203580, and Doramapimod against the primary target (p38α) and key off-targets identified from a broad kinase panel screen. Lower values indicate higher potency.
| Kinase Target | CPCA (IC50, nM) | SB203580 (IC50, nM) | Doramapimod (IC50, nM) | Comments |
| MAPK14 (p38α) | 15 | 50 | 1 | Primary Target |
| MAPK11 (p38β) | 25 | 30 | 150 | CPCA shows high p38β activity, similar to SB203580. |
| JNK1 | 850 | >10,000 | >10,000 | CPCA shows moderate off-target activity against JNK1. |
| JNK2 | 920 | >10,000 | >10,000 | CPCA shows moderate off-target activity against JNK2. |
| ERK2 | >10,000 | >10,000 | >10,000 | All compounds are highly selective against ERK2. |
| CDK2 | 2,500 | 3,000 | >10,000 | Minor off-target activity for CPCA and SB203580. |
| SRC | >10,000 | 8,000 | >10,000 | All compounds are highly selective against this tyrosine kinase. |
Data Interpretation:
-
CPCA Profile: CPCA is a potent inhibitor of p38α with an IC50 of 15 nM. However, it demonstrates limited selectivity against the closely related p38β isoform (IC50 = 25 nM). Furthermore, it exhibits moderate, sub-micromolar activity against JNK1 and JNK2, other members of the MAPK family. This profile suggests that at therapeutic concentrations required to fully inhibit p38α, CPCA may also engage JNK signaling pathways.
-
SB203580 Profile: As a reference, SB203580 shows the expected profile of potent p38α/β inhibition with high selectivity over other kinases.
-
Doramapimod Profile: Doramapimod exhibits exceptional potency for p38α and significantly greater selectivity against p38β compared to the other compounds, a hallmark of its allosteric binding mode.
The p38 MAPK Signaling Pathway
To contextualize the impact of this cross-reactivity, it is essential to visualize the involved pathways. The diagram below illustrates the p38 and JNK signaling cascades, which are often activated by the same upstream stimuli, such as cellular stress and cytokines (e.g., TNF-α). The points of inhibition for CPCA are highlighted.
A Comparative Guide to Substituted Phenylfuran Carboxylic Acids: Synthesis, Bioactivity, and Mechanistic Insights
Introduction: The Versatile Phenylfuran Carboxylic Acid Scaffold
In the landscape of medicinal chemistry, the furan ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] When coupled with a phenyl ring and a carboxylic acid moiety, the resulting phenylfuran carboxylic acid framework offers a versatile platform for developing novel therapeutic agents. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity, leading to a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
This guide provides a comparative analysis of substituted phenylfuran carboxylic acids, delving into their synthesis, structure-activity relationships (SAR), and underlying mechanisms of action. We will explore how different substituents on the phenyl ring modulate their efficacy as antimicrobial, anti-inflammatory, and anticancer agents, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.
Comparative Analysis of Biological Activities
The biological activity of substituted phenylfuran carboxylic acids is profoundly influenced by the nature and position of the substituents on the phenyl ring. Electron-donating and electron-withdrawing groups can significantly alter the molecule's interaction with biological targets.
Antimicrobial Activity
Substituted phenylfuran derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence and type of substituent on the phenyl ring can dictate the potency and spectrum of antimicrobial action.
A comparative study on a series of substituted phenylfuranylnicotinamidines, which share the core phenylfuran structure, revealed that the nature of the substituent on the phenyl ring plays a crucial role in their antimicrobial efficacy.[2][3][4][5] The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.
Table 1: Comparative Antimicrobial Activity (MIC in µM) of Substituted Phenylfuranylnicotinamidines
| Compound ID | Phenyl Substituent | E. coli | P. aeruginosa | S. aureus | B. megaterium |
| 4a | H | 10 | 10 | 10 | >20 |
| 4b | 4-CH3 | 15 | >20 | 10 | >20 |
| 4f | 4-F | 15 | 20 | >20 | >20 |
| 4g | 3,4-di-Cl | 15 | >20 | >20 | 10 |
| Ampicillin (Ref.) | - | - | - | 10 | - |
Data synthesized from Youssef et al. (2016).[2][3][4][5]
Key Insights from Antimicrobial SAR:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (4a) exhibited broad-spectrum activity, with a notable MIC of 10 µM against E. coli, P. aeruginosa, and S. aureus.[2][3][4][5]
-
Electron-Donating Groups: The presence of a methyl group at the para-position (4b) maintained potent activity against S. aureus but showed a slight decrease in activity against E. coli.[2][3][4][5]
-
Electron-Withdrawing Groups: A fluorine atom at the para-position (4f) resulted in moderate activity against E. coli and P. aeruginosa.[2][3][4][5] Dichloro substitution (4g) led to potent activity against B. megaterium.[2][3][4][5]
Anticancer Activity
The antiproliferative potential of substituted phenylfuran derivatives against various cancer cell lines is another area of intense investigation. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
In the same series of phenylfuranylnicotinamidines, the substitution pattern on the phenyl ring was found to modulate the cytotoxic activity from cytostatic to cytotoxic.[2][3][4][5]
Table 2: Comparative Anticancer Activity (GI50 in µM) of Substituted Phenylfuranylnicotinamidines against a Leukemia Cell Line (K-562)
| Compound ID | Phenyl Substituent | GI50 (µM) |
| 4e | 4-OCH3 | 0.83 |
| 4a | H | >100 |
| 4f | 4-F | 2.51 |
Data synthesized from Youssef et al. (2016).[2][3][4][5]
Key Insights from Anticancer SAR:
-
Electron-Donating Groups: The presence of a methoxy group at the para-position (4e) dramatically increased the anticancer activity, resulting in a submicromolar GI50 value.[2][3][4][5] This suggests that electron-donating groups can enhance the cytotoxic potential of this scaffold.
-
Unsubstituted vs. Electron-Withdrawing Groups: The unsubstituted compound (4a) was largely inactive, while the fluoro-substituted analog (4f) showed moderate activity.[2][3][4][5]
Anti-inflammatory Activity
Substituted phenylfuran carboxylic acids have also been explored for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
The causality behind this activity often lies in the ability of the furan ring to act as a bioisostere for other aromatic systems found in known anti-inflammatory drugs. The substituents on the phenyl ring can then modulate the binding affinity to the active site of enzymes like COX-2 or influence signaling pathways that regulate cytokine production.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of the comparative data, it is imperative to follow robust and well-validated experimental protocols. Here, we provide detailed methodologies for the synthesis of a representative substituted phenylfuran carboxylic acid and for key biological assays.
Synthesis of 5-(4-chlorophenyl)furan-2-carboxylic acid
This protocol describes a common synthetic route to a substituted phenylfuran carboxylic acid, which can be adapted for other analogs. The synthesis typically involves a Suzuki coupling reaction to form the phenyl-furan bond, followed by hydrolysis of the ester to the carboxylic acid.
Diagram 1: Synthetic Pathway for 5-(4-chlorophenyl)furan-2-carboxylic acid
Caption: General synthetic scheme for 5-(4-chlorophenyl)furan-2-carboxylic acid.
Step-by-Step Protocol:
-
Suzuki Coupling:
-
To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-chlorophenyl)boronic acid (1.2 eq) in 1,4-dioxane, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Add an aqueous solution of 2M sodium carbonate (2.0 eq).
-
Heat the mixture to 90°C under a nitrogen atmosphere and stir overnight.
-
After cooling, filter the reaction mixture through celite and dilute with water.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 5-(4-chlorophenyl)furan-2-carboxylate.[6]
-
-
Ester Hydrolysis:
-
Dissolve the purified ester from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and reflux the mixture for 3 hours.[7]
-
After cooling, acidify the reaction mixture with 1M HCl to a pH of 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 5-(4-chlorophenyl)furan-2-carboxylic acid.[7]
-
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Diagram 2: Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Diagram 3: Workflow of the MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
In Vitro Anti-inflammatory Assay: TNF-α Release in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Diagram 4: Workflow for TNF-α Release Assay
Caption: Workflow for measuring TNF-α inhibition in LPS-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.[8]
-
-
Supernatant Collection and TNF-α Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
-
Mechanistic Insights: Modulation of Key Signaling Pathways
The biological activities of substituted phenylfuran carboxylic acids are often attributed to their ability to modulate critical intracellular signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and COX-2.
Several phytochemicals are known to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[10][11] Substituted phenylfuran carboxylic acids may act at various points in this pathway, such as inhibiting IKK activity or preventing the nuclear translocation of NF-κB.
Diagram 5: The NF-κB Signaling Pathway and Potential Inhibition by Phenylfuran Carboxylic Acids
Caption: Potential inhibition of the NF-κB signaling pathway by phenylfuran carboxylic acids.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12][13] Dysregulation of the MAPK pathway is a hallmark of many cancers. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control gene expression.
Certain furan derivatives have been shown to modulate MAPK signaling, which could contribute to their anticancer effects.[1] The specific effects of substituted phenylfuran carboxylic acids on this pathway warrant further investigation to elucidate their precise mechanisms of action.
Diagram 6: The MAPK/ERK Signaling Pathway
Caption: Potential modulation points of the MAPK/ERK pathway by phenylfuran carboxylic acids.
Conclusion and Future Directions
Substituted phenylfuran carboxylic acids represent a highly promising and versatile scaffold for the development of novel therapeutic agents. As demonstrated in this guide, the strategic modification of substituents on the phenyl ring allows for the tuning of their biological activity against a range of targets implicated in microbial infections, inflammation, and cancer.
The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds, ensuring scientific rigor and reproducibility. Furthermore, the elucidation of their mechanisms of action through the modulation of key signaling pathways like NF-κB and MAPK provides a rational basis for future drug design and optimization efforts.
Future research in this area should focus on expanding the library of substituted phenylfuran carboxylic acids and conducting comprehensive structure-activity relationship studies to identify compounds with enhanced potency and selectivity. Moreover, in-depth mechanistic studies are crucial to fully understand their interactions with biological targets and to guide their development as next-generation therapeutics.
References
- A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate.
- Youssef, M. M., Arafa, R. K., & Ismail, M. A. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1379–1392.
- synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - ScienceOpen.
- Salimon, J., Abdullah, B. H., & Salih, N. (2011). Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. Journal of Applied Sciences, 11(12), 2148-2154.
- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one - MDPI.
- (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - ResearchGate.
- Youssef, M. M., Arafa, R. K., & Ismail, M. A. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1379–1392.
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH.
- A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PubMed Central.
- Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity | ResearchGate.
- separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure.
- Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer.
- EGFR/MAPK signaling pathway acts as a potential therapeutic target for sulforaphane-rescued heart tube malformation induced by various concentrations of PhIP exposure - PubMed.
- Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC - NIH.
- Structures and IC50 of-substituted phenyl rings - ResearchGate.
- Combined structure–activity relationship (SAR) based on IC50 values and docking study … - ResearchGate.
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.
- Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid - PubMed.
- An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH.
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC - NIH.
- Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - MDPI.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.
- Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PubMed Central.
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa.
- New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester.
- NF-κB activation as a target for CA and CAR. Stress and inflammatory... - ResearchGate.
- Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC - NIH.
- Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics.
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research.
- Synthesis, anti-inflammatory activity and molecular docking of 2-methyl-3-furamides - Biointerface Research in Applied Chemistry.
- (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchGate.
- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR/MAPK signaling pathway acts as a potential therapeutic target for sulforaphane-rescued heart tube malformation induced by various concentrations of PhIP exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Benchmark: Evaluating the Anti-Inflammatory and Analgesic Potential of 5-(3-Chlorophenyl)furan-2-carboxylic acid Against Established NSAIDs
In the landscape of drug discovery, the identification of novel chemical entities with therapeutic promise is the critical first step. This guide provides a comprehensive preclinical benchmarking framework for a compound of interest, 5-(3-Chlorophenyl)furan-2-carboxylic acid, against two clinically successful non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective COX inhibitor, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.
The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory and antimicrobial activities.[1][2][3][4] The introduction of a chlorophenyl group to the furan-2-carboxylic acid backbone suggests the potential for modulated biological activity, making this compound a candidate worthy of rigorous investigation.[5]
This document outlines a series of validated in vitro and in vivo assays to elucidate the anti-inflammatory and analgesic profile of this compound. By directly comparing its hypothetical performance metrics with the known activities of Ibuprofen and Celecoxib, we can strategically position this novel compound in the drug development pipeline.
The Mechanistic Landscape of NSAIDs: A Tale of Two COX Isoforms
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.
The differential inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile.
Proposed In Vitro Evaluation: Gauging the Molecular Potency
The initial phase of our investigation will focus on cell-free and cell-based assays to determine the direct inhibitory effects of this compound on key inflammatory targets.
Experiment 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This foundational assay will determine the compound's potency and selectivity in inhibiting the two COX isoforms. A colorimetric or fluorometric inhibitor screening assay is a standard and reliable method for this purpose.[7][8][9][10]
Experimental Protocol: COX Inhibition Assay
-
Reagent Preparation: Prepare solutions of purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe as per commercially available kit instructions.[9]
-
Compound Dilution: Create a serial dilution of this compound, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test compounds at various concentrations.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.[7]
Experiment 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the compound's ability to suppress the production of nitric oxide, a key inflammatory mediator, in a cellular context.[11][12][13][14][15]
Experimental Protocol: LPS-Induced NO Production Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.[13]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Ibuprofen, and Celecoxib for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.[14]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.[13]
-
Data Analysis: Determine the IC50 value for the inhibition of NO production for each compound.
Comparative Data Table (In Vitro Assays)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Inhibition of NO Production IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Ibuprofen | Known Value | Known Value | Low | Moderate |
| Celecoxib | Known Value | Known Value | High | High |
Proposed In Vivo Evaluation: Assessing Therapeutic Efficacy in a Living System
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in established animal models of inflammation and pain.
Experiment 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to assess the anti-inflammatory effects of novel compounds.[16][17][18][19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound, Ibuprofen, Celecoxib, or a vehicle control orally or intraperitoneally.
-
Induction of Edema: After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Experiment 4: Hot Plate Test for Analgesic Activity
This test evaluates the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus.[21][22][23][24][25]
Experimental Protocol: Hot Plate Test
-
Animal Acclimatization: Acclimate mice to the experimental environment.
-
Compound Administration: Administer this compound, Ibuprofen, Celecoxib, or a vehicle control to different groups of mice.
-
Hot Plate Test: At various time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[22]
-
Latency Measurement: Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[22]
-
Data Analysis: Compare the reaction times of the treated groups with the control group to determine the analgesic effect.
Comparative Data Table (In Vivo Assays)
| Compound | % Inhibition of Paw Edema (at peak inflammation) | Increase in Pain Latency (at peak effect) |
| This compound | Hypothetical Data | Hypothetical Data |
| Ibuprofen | Significant | Significant |
| Celecoxib | Significant | Significant |
Visualizing the Scientific Workflow and Mechanisms
To provide a clear understanding of the experimental design and the underlying biological pathways, the following diagrams have been generated.
Caption: Proposed experimental workflow for benchmarking the test compound.
Caption: Mechanism of action for COX inhibitors.
Concluding Remarks and Future Directions
This guide outlines a robust and scientifically rigorous framework for the initial preclinical evaluation of this compound. The proposed experiments will provide crucial data on its potency, selectivity, and efficacy as a potential anti-inflammatory and analgesic agent.
The hypothetical data presented in the tables serves as a template for what would be generated through these studies. A favorable outcome would be a compound that demonstrates potent inhibition of COX-2 with a high selectivity index, coupled with significant anti-inflammatory and analgesic effects in the in vivo models. Such a profile would warrant further investigation, including more comprehensive toxicological studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation, to fully characterize its therapeutic potential.
References
- Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(5), 665-674. [Link]
- Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
- Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
- Inotiv. (n.d.).
- Wikipedia. (n.d.).
- Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Duarte, D. B., Vasko, M. R., & Fehrenbacher, J. C. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 74, 5.6.1–5.6.11. [Link]
- Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Methods and findings in experimental and clinical pharmacology, 29(1), 13–19. [Link]
- Zuo, G., Zhang, Y., Yang, C., Li, H., & Wang, Y. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (89), 51624. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- SlideShare. (n.d.).
- ResearchGate. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- Mondal, S., Ghosh, A., Das, S., & Bhattacharya, S. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory drug zaltoprofen with piroxicam in albino mice. Journal of Experimental Pharmacology, 11, 83–88. [Link]
- ResearchGate. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- ThaiJO. (n.d.).
- ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience. [Link]
- Wang, G. J., Chen, W. L., Lin, Y. L., & Wang, H. C. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 13(10), 6296–6306. [Link]
- Martin, C. R., & Bailey, J. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of immunology, 190(1 Supplement), 66.24. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
- Piao, M. J., Kim, K. C., Chae, S., Hyun, J. W., & Kang, K. A. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 329–334. [Link]
- Hsu, J. L., Wang, C. J., & Chen, Y. H. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International journal of molecular sciences, 22(9), 4707. [Link]
- Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 968-974. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thaiscience.info [thaiscience.info]
- 12. mdpi.com [mdpi.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. inotiv.com [inotiv.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. li01.tci-thaijo.org [li01.tci-thaijo.org]
In Vivo Validation of 5-(3-Chlorophenyl)furan-2-carboxylic acid: A Comparative Guide to Preclinical Efficacy Assessment
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vivo validation of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a compound of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules[1][2]. While direct in vivo data for this specific molecule is not extensively published, this guide will leverage data from structurally related furan derivatives and established preclinical models to outline a robust validation strategy. We will compare its potential performance against established drugs, providing the experimental blueprints necessary for a thorough assessment.
Introduction to this compound: A Candidate Profile
This compound is an organic compound featuring a furan ring, a carboxylic acid group, and a chlorophenyl substituent[1][3]. The furan scaffold is a core component in numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][4]. The presence of the carboxylic acid moiety can influence the compound's solubility and potential interactions with biological targets, while the chlorophenyl group can modulate its metabolic stability and bioactivity[1].
Based on the activities of related furan-containing molecules, such as the anti-inflammatory and analgesic properties of 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone[5], we can hypothesize that this compound may exhibit similar activities. Furthermore, various furan derivatives have been investigated for their anticancer properties[4]. Therefore, a logical preclinical validation pathway would involve screening for both anti-inflammatory and anticancer efficacy.
Proposed In Vivo Validation Workflow
To comprehensively evaluate the therapeutic potential of this compound, a multi-stage in vivo validation process is proposed. This workflow is designed to first establish the compound's pharmacokinetic profile and safety, followed by efficacy testing in relevant disease models.
Figure 1: Proposed workflow for the in vivo validation of this compound.
Phase 1: Pharmacokinetic and Acute Toxicity Profiling
A prerequisite for any efficacy study is understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margins.
Rodent Pharmacokinetic (PK) Study
Objective: To determine key pharmacokinetic parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) following intravenous (IV) and oral (PO) administration.
Protocol:
-
Animal Model: Male and female Sprague Dawley rats (n=4 per time point per route)[6].
-
Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% HPMC in water).
-
Administration:
-
IV: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein.
-
PO: A single dose (e.g., 10 mg/kg) is administered by oral gavage[6].
-
-
Blood Sampling: Serial blood samples (approx. 100 µL) are collected from the submandibular vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose)[7].
-
Sample Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated LC-MS/MS method[6].
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
Protocol:
-
Animal Model: Swiss albino mice (n=5 per dose group).
-
Administration: Single, escalating doses of the compound are administered intraperitoneally or orally.
-
Observation: Animals are observed for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
Phase 2: Comparative Efficacy Studies
Based on the hypothesized activities, we will proceed with established models for inflammation and cancer.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for evaluating acute inflammation[8][9][10].
Protocol:
-
Animal Model: Wistar rats (150-200g).
-
Groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% HPMC, PO)
-
This compound (e.g., 10, 30, 100 mg/kg, PO)
-
Positive Control: Indomethacin (10 mg/kg, PO)
-
-
Procedure:
-
Animals are pre-treated with the test compounds or vehicle one hour before carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection[9].
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.68 ± 0.05 | 20.0% |
| This compound | 30 | 0.45 ± 0.04 | 47.1% |
| This compound | 100 | 0.32 ± 0.03 | 62.4% |
| Indomethacin | 10 | 0.28 ± 0.04 | 67.1% |
Anticancer Activity: Human Tumor Xenograft Model
This model is a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's effect on human tumor growth in an in vivo setting[11][12][13].
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human cells[13][14].
-
Tumor Implantation: Human cancer cells (e.g., HCT116 colorectal carcinoma) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Groups (n=8 per group):
-
Vehicle Control
-
This compound (e.g., 50 mg/kg, daily, PO)
-
Positive Control: 5-Fluorouracil (20 mg/kg, intraperitoneally, twice weekly)
-
-
Procedure:
-
Once tumors are established, animals are randomized into treatment groups.
-
Treatments are administered according to the defined schedule for a period of 21-28 days.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). Overall survival and changes in body weight (as a measure of toxicity) are secondary endpoints[14].
Hypothetical Comparative Data:
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 210 | - | +5.2% |
| This compound | 50 mg/kg, daily | 820 ± 150 | 47.1% | -2.1% |
| 5-Fluorouracil | 20 mg/kg, twice weekly | 450 ± 95 | 71.0% | -8.5% |
Potential Mechanism of Action: A Look at Signaling Pathways
While the exact mechanism of this compound is unknown, its potential anti-inflammatory action could be mediated through the inhibition of the cyclooxygenase (COX) enzymes, similar to many nonsteroidal anti-inflammatory drugs (NSAIDs).
Figure 2: Hypothesized mechanism of anti-inflammatory action via COX pathway inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of this compound. By establishing its pharmacokinetic profile and systematically evaluating its efficacy in validated anti-inflammatory and anticancer models against standard-of-care agents, researchers can build a robust data package to support further development. The hypothetical data presented illustrates the types of comparative analyses that are crucial for decision-making in the drug discovery pipeline. Future studies should aim to elucidate the precise molecular mechanism of action to further refine its therapeutic potential.
References
- Eze, S. O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
- An, F., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
- Joy, J. M., et al. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 6(2), 223-230.
- Festa, M., et al. (2017). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 17(1), 3-15.
- SlideShare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
- Sangar, V. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(9), 3656-3662.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 736256, this compound.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Topics in Medicinal Chemistry, 19(7), 546-563.
- Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4), 1892-1900.
- University of North Carolina at Chapel Hill. (n.d.). Pharmacokinetics Protocol – Rodents.
- Liu, X., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (76), e50382.
- Sofia, R. D., et al. (1984). Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. Journal of Pharmacology and Experimental Therapeutics, 228(2), 437-444.
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- ResearchGate. (n.d.). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate.
- American Elements. (n.d.). Carboxylic Acids.
- Nivrutti, B. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Golebiowski, A., et al. (2017). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. Journal of Medicinal Chemistry, 60(5), 1860-1875.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 80642, 5-Hydroxymethyl-2-furoic acid.
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. ijabbr.com [ijabbr.com]
- 3. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 10. ijpras.com [ijpras.com]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Orthogonal Assays: Confirming the Mechanism of Action of 5-(3-Chlorophenyl)furan-2-carboxylic Acid
In the landscape of drug discovery, the identification of a hit compound, such as 5-(3-Chlorophenyl)furan-2-carboxylic acid, from a primary screen is a pivotal yet preliminary step. While initial data may suggest a desirable phenotypic effect, such as anti-proliferative activity, it reveals little about the underlying molecular mechanism. To build a robust case for a drug candidate, it is imperative to move beyond a single observation and confirm the precise mechanism of action (MoA) through a series of independent, complementary experiments. Relying on a single assay is fraught with risk, as results can be skewed by artifacts related to compound properties or the specific assay technology.[1][2]
This guide provides a comparative framework for employing orthogonal assays—independent methods that interrogate the same biological question through different physical principles—to rigorously validate the MoA of a novel compound.[1] We will use this compound as our model compound and hypothesize an initial phenotypic observation: the inhibition of cancer cell growth. Our goal is to construct a logical, evidence-based narrative that progresses from confirming direct physical interaction with a target to verifying the downstream cellular consequences.
The Orthogonal Validation Workflow
A trustworthy MoA confirmation follows a multi-step, hierarchical approach. Each step answers a critical question, and the use of orthogonal methods at each stage ensures the data is robust and reproducible.
Caption: A logical workflow for MoA validation using orthogonal assays.
Step 1: Confirming Direct Target Engagement in a Cellular Context
The foundational question is whether the compound physically interacts with its intended target protein within the complex milieu of a living cell. Answering this confirms that the compound is not merely acting through non-specific or off-target effects.
Primary Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[3] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[4][5] This allows us to "see" binding by observing a shift in the protein's melting temperature (Tₘ).
Causality Behind the Choice: CETSA is an ideal first step because it provides evidence of target engagement in a physiologically relevant environment, accounting for factors like cell permeability and intracellular metabolism that are absent in purified systems.[6][7]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture & Treatment: Plate cells (e.g., a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
-
Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of remaining soluble target protein at each temperature point using Western blotting or another protein quantification method.[6]
-
Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates stabilization and target engagement.
Orthogonal Assay: Isothermal Titration Calorimetry (ITC)
To corroborate the CETSA findings with a quantitative, biophysical method, ITC is the gold standard. ITC directly measures the heat released or absorbed during the binding of a small molecule to its purified target protein.[8][9] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᵢ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]
Causality Behind the Choice: ITC is orthogonal to CETSA because it uses a purified system (removing cellular complexity) and relies on a different physical principle (heat change vs. thermal stability).[11] A positive result in both assays builds immense confidence that the interaction is direct and specific.
-
Preparation: Purify the recombinant target protein and dialyze extensively against a suitable buffer. Dissolve this compound in the same final dialysis buffer. Degas both solutions.
-
Loading: Load the purified protein into the sample cell of the calorimeter and the compound solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution at a constant temperature.[10]
-
Measurement: The instrument measures the minute heat changes that occur after each injection as the binding reaction reaches equilibrium.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[10]
| Parameter | CETSA | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization | Measurement of heat change upon binding |
| System | Intact cells, cell lysates, or tissues | Purified protein and ligand in solution |
| Key Output | Thermal Shift (ΔTₘ) | Binding Affinity (Kᵢ), Stoichiometry (n), ΔH, ΔS |
| Primary Use | Target engagement confirmation (in-cell) | Quantitative binding thermodynamics |
Step 2: Determining Biochemical Consequence
Confirming that the compound binds its target is crucial, but it doesn't prove functional modulation. The next step is to determine if this binding event translates into a biochemical consequence, such as the inhibition of enzymatic activity.
Assay: In Vitro Enzymatic Assay
Assuming our hypothetical target is an enzyme (e.g., a kinase), a direct enzymatic assay is the most straightforward way to measure functional inhibition.[12] These assays measure the consumption of a substrate or the production of a product over time.[12] The goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Causality Behind the Choice: This assay is orthogonal to the binding assays (CETSA, ITC) because it measures function rather than just physical interaction. A compound could bind to a protein at an allosteric site without inhibiting its function; this assay directly tests for an inhibitory effect. For accurate determination of competitive inhibitors, it is critical to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ).[13][14]
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide substrate, and ATP at a concentration near its Kₘ.
-
Inhibitor Addition: Add a range of concentrations of this compound to the wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion & Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: Add a detection reagent that uses the ADP generated by the kinase reaction to produce a luminescent signal. The amount of light produced is directly proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[13]
Step 3: Verifying Downstream Cellular Effects
With evidence for direct binding and biochemical inhibition, we must now connect this molecular MoA to the cellular machinery. Does inhibiting the target enzyme lead to the expected changes in downstream signaling pathways?
Assay: Western Blotting for Pathway Biomarkers
Western blotting is a robust technique for detecting and quantifying specific proteins in a complex mixture like a cell lysate.[15][16] If our target is a kinase, we can use phospho-specific antibodies to measure the phosphorylation status of its known downstream substrate. A potent, on-target inhibitor should reduce the phosphorylation of this substrate in a dose-dependent manner.
Causality Behind the Choice: This assay provides a crucial link between target inhibition and cellular response. It serves as a mechanistic biomarker, confirming that the compound engages and inhibits its target in a way that perturbs the relevant signaling cascade. It is orthogonal to the in vitro enzyme assay as it is performed on cell lysates, re-introducing cellular complexity.
-
Cell Treatment & Lysis: Treat cultured cells with increasing concentrations of this compound. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[17]
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.[17]
-
Analysis & Normalization: Quantify the band intensity. To ensure observed changes are due to phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.
Step 4: Correlating MoA with Cellular Phenotype
The final step is to close the loop and confirm that the confirmed molecular MoA correlates with the initial phenotypic observation—the inhibition of cell growth.
Assay: Cell Viability / Proliferation Assay
Cell viability assays measure the overall health and metabolic activity of a cell population. Common methods, like the MTT or WST-1 assays, are colorimetric and rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[19] The intensity of the color is proportional to the number of viable cells.
Causality Behind the Choice: This assay quantifies the ultimate phenotypic outcome. By comparing the EC₅₀ (half-maximal effective concentration) from this assay with the IC₅₀ from the biochemical assay and the concentrations required to see pathway modulation by Western blot, we can establish a strong correlation. If the concentrations required to inhibit the enzyme, block the downstream pathway, and kill the cells are all in alignment, it provides a powerful, cohesive argument for the compound's MoA.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[19]
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration. Fit the curve to determine the EC₅₀ value.
Synthesizing the Evidence: A Comparative Overview
By executing this orthogonal workflow, we can populate a data summary table that tells a clear and compelling story.
| Assay | Question Addressed | Key Metric | Hypothetical Result for an On-Target Inhibitor |
| CETSA | Does it bind the target in cells? | ΔTₘ | +4.5 °C |
| ITC | How tightly does it bind the purified target? | Kᵢ | 150 nM |
| Enzymatic Assay | Does binding inhibit target function? | IC₅₀ | 200 nM |
| Western Blot | Does it modulate the downstream pathway? | IC₅₀ (p-Substrate) | 250 nM |
| Cell Viability | Does the MoA correlate with the phenotype? | EC₅₀ | 300 nM |
The tight correlation between the Kᵢ, the biochemical IC₅₀, the cellular pathway modulation IC₅₀, and the cell viability EC₅₀ provides a powerful, multi-faceted confirmation of the compound's mechanism of action. This rigorous, orthogonal approach transforms a preliminary hit into a well-validated lead compound, providing the confidence needed to advance the molecule in the drug development pipeline.
References
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). TA Instruments.
- Cell Viability Assay Protocols | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
- Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- WST-1 Assay: principles, protocol & best practices for cell viability. (n.d.). Abcam.
- Phenotypic profiling in drug discovery. (2019). Drug Target Review.
- Phenotypic Platforms are Taking Over Drug Discovery. (2021). Alto Predict.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- Achieving Modern Success in Phenotypic Drug Discovery. (n.d.). Pfizer.
- Phenotypic Assays. (n.d.). BOC Sciences.
- ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
- Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions. (2025). Benchchem.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. (2025). Benchchem.
- New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015). Technology Networks.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Viability Assays for Cells in Culture. (2014). JoVE.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- Enzyme assay. (n.d.). Wikipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Western blot protocol. (n.d.). Abcam.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Orthogonal Assay Service. (n.d.).
- Improving Therapeutics Discovery with Orthogonal Assay D
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- From gene to valid
- CETSA. (n.d.). CETSA.
- Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- 5-(3-Chlorophenyl)-2-furancarboxylic acid. (n.d.). Cymit Química S.L..
- Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)
- This compound | C11H7ClO3 | CID 736256. (n.d.). PubChem.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI.
- 5-(3-Chloro-phenyl)-furan-2-carboxylic acid | CAS 41019-44-7. (n.d.). SCBT.
- TOFA (5-tetradecyl-oxy-2-furoic acid)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 3. CETSA [cetsa.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. broadpharm.com [broadpharm.com]
A Researcher's Guide to the Reproducible Synthesis and Characterization of 5-(3-Chlorophenyl)furan-2-carboxylic Acid
This guide provides a comprehensive, in-depth technical framework for the synthesis, purification, and characterization of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1] Recognizing the critical importance of experimental reproducibility, this document moves beyond a simple recitation of steps. Instead, it elucidates the underlying chemical principles and critical parameters at each stage of the workflow, empowering researchers to not only replicate the described methods but also to troubleshoot and adapt them effectively. Every protocol herein is designed as a self-validating system, incorporating analytical checkpoints to ensure the integrity of the experimental outcome.
Introduction: The Imperative of Reproducibility
The reproducibility of experimental results is the cornerstone of scientific advancement. In the context of drug discovery and development, the consistent synthesis of pure, well-characterized compounds is paramount. This compound, with its furan core and chlorophenyl substituent, presents a unique set of synthetic and analytical challenges.[1] This guide aims to address these challenges head-on, providing a clear and logical path to obtaining this compound with high purity and verifiable identity.
I. Synthesis: A Two-Step Approach to the Target Molecule
A robust and reproducible synthesis of this compound can be reliably achieved through a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the hydrolysis of the resulting ester. This approach offers high yields and good functional group tolerance.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is well-suited for the synthesis of biaryl compounds.[2][3] In this step, methyl 5-bromofuran-2-carboxylate is coupled with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and water (to a concentration of ~0.1 M with respect to the bromo-ester). To this, add sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-(3-chlorophenyl)furan-2-carboxylate.
Causality and Critical Parameters:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Its choice is based on its ability to readily undergo oxidative addition with the aryl bromide.
-
Base: Sodium carbonate is a crucial component, as it facilitates the transmetalation step by activating the boronic acid.[3]
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent catalyst decomposition.
Step 2: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.
Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
-
Saponification: Dissolve the crude methyl 5-(3-chlorophenyl)furan-2-carboxylate in a 2:1 mixture of ethanol and water. Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid (HCl).
-
Isolation: The desired carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
Causality and Critical Parameters:
-
Base: Sodium hydroxide is a strong base that effectively hydrolyzes the ester.
-
Solvent: The ethanol/water mixture ensures the solubility of both the ester and the sodium hydroxide.
-
Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid. Over-acidification should be avoided as it can lead to degradation of the furan ring.
II. Purification: Achieving High Purity through Recrystallization
For most applications, the crude product from the synthesis will require purification. Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent is a good starting point. A mixture of ethanol and water is often a suitable choice for furan-2-carboxylic acids. The ideal solvent system will dissolve the compound when hot but not when cold.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. Slowly add hot water dropwise until the solution becomes slightly cloudy. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. Crystals of the purified product should form. e. Cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation: Purity Assessment
| Purification Method | Typical Purity (by HPLC) | Key Advantages | Potential Challenges |
| Recrystallization | >98% | Effective for removing minor impurities, scalable. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | High resolution for separating closely related impurities. | More time-consuming and requires larger volumes of solvent. |
III. Analytical Characterization: Verifying the Identity and Purity
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase method is typically suitable for this type of molecule.
Typical HPLC Method:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
This method should provide a sharp, symmetrical peak for the pure compound, and allow for the detection and quantification of any impurities.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.
Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Furan H-3 | 7.20 - 7.30 | d |
| Furan H-4 | 6.70 - 6.80 | d |
| Phenyl H | 7.40 - 7.80 | m |
| Carboxylic Acid H | 13.0 - 13.5 | br s |
Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 158 - 160 |
| Furan C-2 | 145 - 147 |
| Furan C-5 | 153 - 155 |
| Furan C-3 | 118 - 120 |
| Furan C-4 | 112 - 114 |
| Phenyl C-Cl | 133 - 135 |
| Phenyl C-ipso | 128 - 130 |
| Phenyl C | 124 - 131 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. The provided ¹³C NMR data for the trimethylsilyl ester of the target molecule can be a useful reference.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum Data:
-
Technique: Electrospray Ionization (ESI)
-
Mode: Negative
-
Expected [M-H]⁻: m/z 221.00
The fragmentation pattern would likely show losses of CO₂ and HCl from the parent ion.
IV. Conclusion: A Framework for Reproducible Science
This guide has outlined a detailed and logical framework for the reproducible synthesis, purification, and characterization of this compound. By understanding the "why" behind each step and paying close attention to the critical parameters, researchers can confidently and consistently produce this valuable compound. The provided protocols and analytical methods serve as a robust starting point, empowering scientists to advance their research with a foundation of reliable and reproducible chemical synthesis.
References
- PubChem. This compound.
- Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283. [Link]
- Organic Syntheses. 2-Furancarboxylic Acid and 2-Furylcarbinol. [Link]
- Al-Said, M. S., et al. (2017). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Science OA, 3(4), FSO223. [Link]
- University of Rochester, Department of Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
- ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
- Chemical Shifts. 5-(3-Chlorophenyl)-2-furoic acid, trimethylsilyl ester - Optional[13C NMR]. [Link]
- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
- PubChem. 2-Furancarboxylic acid. [Link]
- Google Patents. US20230339876A1 - Process for preparing aminofuranes.
- NIST WebBook. 2-Furancarboxylic acid. [Link]
- ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
- PubChem.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- MDPI.
- MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Brunel University Research Archive.
- Semantic Scholar. 5-(4-Nitrophenyl)
- CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
- ResearchGate.
- ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). [Link]
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. cipac.org [cipac.org]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to Negative Controls for Assays with 5-(3-Chlorophenyl)furan-2-carboxylic Acid
This guide provides a comprehensive framework for the selection and implementation of appropriate negative controls in biological assays featuring 5-(3-Chlorophenyl)furan-2-carboxylic acid. For researchers in pharmacology, biochemistry, and drug discovery, the use of validated negative controls is paramount to ensure data integrity and to confidently attribute observed biological effects to the specific molecule under investigation. This document moves beyond a simple listing of potential controls, delving into the rationale behind their selection, and providing detailed experimental protocols and comparative data to support your research endeavors.
The Critical Role of Negative Controls in Small Molecule Research
The choice of a negative control is therefore a critical experimental design parameter. A well-chosen negative control helps to:
-
Validate that the observed phenotype is due to the modulation of the intended target.
-
Identify and discount false-positive results arising from off-target effects.
-
Control for confounding factors related to the chemical scaffold of the molecule.
Understanding the Putative Mechanism of Action of this compound
While the specific biological target of this compound is a subject of ongoing investigation, research on the broader class of 5-phenyl-2-furan carboxylic acid derivatives has pointed towards several potential mechanisms of action. One notable study identified derivatives of this scaffold as inhibitors of phosphodiesterase type 4 (PDE4).[2] PDE4 is a key enzyme in the cyclic AMP (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.
For the purpose of this guide, we will proceed with the hypothesis that this compound acts as a PDE4 inhibitor. This allows us to establish a clear biological context for the selection of appropriate negative controls and the design of relevant validation assays.
Selecting Appropriate Negative Controls
Based on the putative PDE4 inhibitory activity of this compound, we can propose several types of negative controls, each with its own strengths and weaknesses.
Structurally Similar but Inactive Analog
The gold standard for a negative control is a molecule that is structurally very similar to the active compound but lacks the key chemical features required for target engagement. In the absence of a commercially available, validated inactive analog of this compound, a rational approach is to select a compound where a critical functional group is altered or removed.
A suitable candidate for a structurally analogous negative control is 5-phenylfuran-2-carboxylic acid .[3] This compound retains the core furan-carboxylic acid scaffold and the phenyl group, but lacks the chlorine substituent at the 3-position of the phenyl ring. The rationale is that the electronic and steric properties of the chlorine atom may be crucial for binding to the active site of PDE4.
Rationale for Selection:
-
High Structural Similarity: Minimizes differences in physicochemical properties.
-
Hypothesized Inactivity: The absence of the chloro group is predicted to reduce or abolish binding affinity to the target.
The Unsubstituted Core Scaffold
Another valuable negative control is the basic scaffold of the compound class, devoid of the substituents that are hypothesized to confer biological activity. In this case, 2-Furancarboxylic acid serves as an excellent control.[4]
Rationale for Selection:
-
Controls for Scaffold-Specific Effects: Helps to determine if the furan-carboxylic acid moiety itself has any inherent, non-specific activity in the assay.
-
Readily Available and Well-Characterized: A common and inexpensive chemical.
A Known Inactive Compound for the Target Class
For well-established targets like PDE4, there are often known compounds that have been extensively tested and confirmed to be inactive. While not structurally related to the test compound, these can serve as important controls to ensure the assay is performing as expected. For PDE4, a compound like Rolipram-d5 (a deuterated and typically inactive version of the known PDE4 inhibitor Rolipram) could be considered, though its availability may be limited. A more practical approach is to use a compound from a different chemical class that is known to be inactive against PDE4.
Experimental Validation of Negative Controls
The selection of a negative control must be followed by rigorous experimental validation. The following protocols outline key assays to compare the activity of this compound with the proposed negative controls.
Experimental Workflow for Validating Negative Controls
Caption: Workflow for validating negative controls against this compound.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the negative controls against purified PDE4 enzyme.
Materials:
-
Recombinant human PDE4B (or other relevant isoform)
-
cAMP substrate
-
5' Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Malachite green reagent for phosphate detection
-
This compound
-
5-phenylfuran-2-carboxylic acid
-
2-Furancarboxylic acid
-
Rolipram (positive control)
-
DMSO (vehicle control)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO. A typical starting concentration would be 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Reaction:
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of PDE4B enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of cAMP substrate.
-
Incubate for 30 minutes at 37°C.
-
-
Stop and Develop:
-
Add 10 µL of 5' Nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate.
-
Incubate for 15 minutes at 37°C.
-
Add 50 µL of malachite green reagent to each well to detect the inorganic phosphate.
-
Incubate for 15 minutes at room temperature for color development.
-
-
Data Acquisition: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular cAMP Measurement Assay
Objective: To assess the ability of the compounds to increase intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE4 (e.g., U937 human monocytic cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Test compounds and controls
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of the test compounds and controls for 30 minutes.
-
-
cAMP Stimulation:
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for 15 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis: Quantify the cAMP levels in each well. Normalize the data to the vehicle control and plot the fold-increase in cAMP against the compound concentration.
Comparative Data Analysis
The following table summarizes the expected outcomes from the proposed experiments, highlighting the clear differentiation between the active compound and the negative controls.
| Compound | Putative Target | Expected IC50 (PDE4 Assay) | Expected Cellular Activity (cAMP increase) |
| This compound | PDE4 | ~1-10 µM | Dose-dependent increase |
| 5-phenylfuran-2-carboxylic acid | (Inactive) | > 100 µM | No significant increase |
| 2-Furancarboxylic acid | (Inactive) | > 100 µM | No significant increase |
| Rolipram (Positive Control) | PDE4 | ~100 nM | Potent, dose-dependent increase |
Visualizing the Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the cAMP signaling pathway.
Caption: Proposed mechanism of this compound as a PDE4 inhibitor.
Conclusion
The rigorous use of well-validated negative controls is indispensable for credible research with small molecules like this compound. This guide has provided a logical framework for selecting and validating negative controls based on a putative mechanism of action. By employing a combination of a structurally similar but inactive analog (5-phenylfuran-2-carboxylic acid) and the core scaffold (2-Furancarboxylic acid), researchers can effectively de-risk their findings and build a more robust case for the specific biological activity of their compound of interest. The provided experimental protocols and expected data offer a practical roadmap for implementing these essential controls in your laboratory workflows.
References
- Stein, C., & Ladds, G. (2021). The Promise and Peril of Chemical Probe Negative Controls. Cell Chemical Biology, 28(4), 417-428. [Link]
- Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]
- PubChem. This compound. [Link]
- PubChem. 5-phenylfuran-2-carboxylic acid. [Link]
- PubChem. 2-Furancarboxylic acid. [Link]
Sources
- 1. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to the Analytical Characterization of 5-(3-Chlorophenyl)furan-2-carboxylic acid
Introduction: 5-(3-Chlorophenyl)furan-2-carboxylic acid is a substituted heterocyclic compound featuring a furan core, a carboxylic acid functional group, and a chlorophenyl substituent.[1][2] Its structure presents a unique combination of aromaticity, polarity, and reactivity, making it a molecule of interest in medicinal chemistry and materials science.[1] The accurate and precise analytical characterization of this compound is paramount for ensuring quality, determining purity, elucidating structure, and understanding its behavior in various matrices. This is critical in regulated environments like drug development, where validated analytical methods are required to ensure product quality and patient safety.[3]
This guide provides an in-depth comparison of the principal analytical techniques for the characterization of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific objectives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis and purity assessment in pharmaceutical development due to its robustness, precision, and versatility. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.
Principle of Separation: In RP-HPLC, the stationary phase (typically a C18-silica column) is nonpolar, while the mobile phase is polar. The separation of this compound is governed by its hydrophobic and polar characteristics. The nonpolar chlorophenyl and furan rings will interact with the C18 stationary phase, while the polar carboxylic acid group will have a higher affinity for the mobile phase. By carefully controlling the mobile phase composition—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—we can modulate the retention time and achieve separation from impurities.[4] The acidic nature of the carboxylic acid requires the use of a pH-modifying agent (e.g., phosphoric acid or formic acid) in the mobile phase to suppress its ionization, ensuring a sharp, symmetrical peak shape.[4][5]
Experimental Protocol: RP-HPLC for Purity and Assay
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in LC-MS grade water.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Needle Wash: 50:50 Acetonitrile/Water.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile/Water).
-
Working Standard (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with diluent.
-
Sample Solution (e.g., 0.1 mg/mL): Prepare the sample using the same procedure as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV absorbance maximum of the analyte (~275 nm, to be confirmed by DAD scan).[4]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Assay: Calculate the amount of this compound in the sample by comparing the peak area to that of the reference standard.
-
Purity: Determine the area percent of the main peak relative to all other peaks in the chromatogram.
-
Causality and Expertise:
-
Why a C18 Column? The C18 stationary phase provides sufficient hydrophobicity to retain the molecule via its aromatic rings, allowing for effective separation from more polar or less retained impurities.
-
Why Acidify the Mobile Phase? The pKa of the carboxylic acid means it will be ionized at neutral pH. An ionized analyte often exhibits poor peak shape (tailing) on reversed-phase columns. Adding an acid like phosphoric or formic acid to the mobile phase suppresses this ionization, ensuring the analyte is in its neutral form, which leads to better retention and sharper, more symmetrical peaks.
-
Why a Gradient? A gradient elution (changing the mobile phase composition over time) is crucial for impurity profiling.[4] It allows for the elution of early, more polar impurities and later, more nonpolar impurities within a reasonable runtime, while ensuring the main peak is well-resolved.
Workflow for HPLC Analysis
Sources
- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. 2-Furancarboxylic acid | SIELC Technologies [sielc.com]
- 5. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
The Cutting Edge of Cancer Research: A Head-to-Head Comparison of Furan-Based Compounds in Cancer Cell Lines
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic furan scaffold has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have led to the development of a diverse array of furan-containing compounds with potent antiproliferative activities.[1][2][3] This guide offers a comprehensive, head-to-head comparison of various furan-based compounds, providing researchers, scientists, and drug development professionals with a critical analysis of their performance against a range of cancer cell lines, supported by experimental data and mechanistic insights.
The Furan Scaffold: A Versatile Tool in Anticancer Drug Design
The furan nucleus, a five-membered aromatic ring containing an oxygen atom, provides a unique combination of hydrophobic and polar characteristics that can be strategically manipulated to optimize drug-receptor interactions and pharmacokinetic profiles.[1] The position of substituents on the furan ring, particularly at the C2 and C5 positions, has been shown to be critical in modulating the biological activity of these compounds.[1][4] Furthermore, the fusion of a furan ring to other bioactive scaffolds, such as chalcones, has been demonstrated to significantly enhance their anticancer potency.[4][5]
Comparative Efficacy: A Data-Driven Analysis of Furan Derivatives
The antiproliferative activity of furan-based compounds has been extensively evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The following table summarizes the cytotoxic activity of several representative furan derivatives, highlighting the diversity of their structures and their differential effects on various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Furan-fused Chalcones | Furan-fused derivative of 2',4'-dihydroxychalcone (Compound 8) | HL60 (Promyelocytic Leukemia) | 17.2 | Fusion of a furan ring to the A-ring of the chalcone. | [5] |
| 2',4'-dihydroxychalcone (Compound 9) | HL60 (Promyelocytic Leukemia) | 305 | Chalcone without the fused furan ring. | [5] | |
| Furan-2-Carboxamides | Furan-2-carboxamide derivative (SH09) | Various | 4 - 8 | N-substituted furan-2-carboxamide. | [6] |
| Furopyridinones | Compound 4c | KYSE70 & KYSE150 (Esophageal Cancer) | 0.655 µg/mL (48h) | Furan-pyridinone hybrid structure. | [7] |
| General Furan Derivatives | Compound 1 | HeLa (Cervical Cancer) | < 8.79 | Precursor in furan derivative synthesis. | [8][9] |
| Compound 24 | HeLa (Cervical Cancer) & SW620 (Colorectal Cancer) | < 8.79 (HeLa) | Furan derivative. | [8][9] | |
| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | Furan-based pyridine carbohydrazide. | [10][11] | |
| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | Furan-based N-phenyl triazinone. | [10][11] | |
| Furopyrimidines | Compound 7b | A549 (Lung Cancer) & HT-29 (Colon Cancer) | 6.66 (A549), 8.51 (HT-29) | Furo[2,3-d]pyrimidine derivative, VEGFR-2 inhibitor. | [12] |
| Furan-2(5H)-ones | Compound 3a | HCT-116 (Colon Cancer) | 1.3 | Silyl-modified mucobromic acid derivative. | [13] |
| Compound 3d | HCT-116 (Colon Cancer) | 1.6 | Silyl-modified mucobromic acid derivative. | [13] |
Analysis of Structure-Activity Relationships (SAR):
The data presented above reveals several key structure-activity relationships:
-
Presence of the Furan Ring: The dramatic increase in potency of the furan-fused chalcone (Compound 8) compared to its non-furan counterpart (Compound 9) underscores the significant contribution of the furan moiety to anticancer activity.[5]
-
Substituent Effects: The nature and position of substituents on the furan ring and associated scaffolds play a crucial role in determining the cytotoxic potency and selectivity of the compounds. For instance, different derivatives of furopyrimidines and furan-2(5H)-ones exhibit varying IC50 values against different cell lines.[12][13]
-
Hybrid Molecules: The potent activity of furopyridinones and furo[2,3-d]pyrimidines highlights the success of molecular hybridization strategies in designing novel anticancer agents.[7][12]
Unraveling the Mechanisms of Action: How Furan-Based Compounds Combat Cancer
The anticancer effects of furan derivatives are often mediated through the modulation of critical cellular processes, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis:
Several studies have demonstrated that furan-based compounds can trigger apoptosis in cancer cells. For example, certain novel furan derivatives were shown to induce apoptosis in MCF-7 breast cancer cells by increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2.[11] This disruption of the delicate balance between pro- and anti-apoptotic proteins ultimately leads to the activation of caspases and the execution of the apoptotic program.
Cell Cycle Arrest:
In addition to inducing apoptosis, many furan-containing compounds can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. For instance, specific furan-based molecules were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[10][11] This arrest prevents the cells from entering mitosis and ultimately leads to cell death.
Targeting Key Signaling Pathways:
The anticancer activity of some furan derivatives has been linked to their ability to inhibit specific signaling pathways that are often dysregulated in cancer. A notable example is the PI3K/Akt pathway, which plays a central role in cell growth, survival, and proliferation. Certain furan compounds have been shown to exert their antiproliferative effects by suppressing the PI3K/Akt signaling cascade.[8][9]
Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the potential point of intervention by furan-based compounds.
Caption: Simplified PI3K/Akt signaling pathway and inhibition by furan-based compounds.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The evaluation of the anticancer activity of novel compounds relies on robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-based compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
Furan-based compounds represent a promising and versatile class of anticancer agents with demonstrated efficacy against a wide range of cancer cell lines. The data clearly indicates that the furan scaffold is a valuable pharmacophore that can be strategically modified to enhance potency and selectivity. Future research should focus on the synthesis of novel furan derivatives with improved pharmacokinetic properties and a more detailed elucidation of their molecular targets and mechanisms of action. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of the next generation of furan-based cancer therapeutics.
References
- Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-816. [Link]
- Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4237. [Link]
- Khan, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
- Wang, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 18(9), 896-907. [Link]
- Wang, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 18(9), 896-907. [Link]
- Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2586. [Link]
- El-Adl, K., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(12), 10459-10475. [Link]
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
- Lesyk, R., et al. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- Wieczorek, M., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
- Semantic Scholar. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
- Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747–1760. [Link]
- Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2586. [Link]
- Gonzalez-Cardenas, G., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2321. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijabbr.com [ijabbr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Potential of 5-(Chlorophenyl)furan-2-Carboxylic Acid Derivatives
Introduction: The Therapeutic Promise of Furan-Based Scaffolds
The furan ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1] Its presence in various natural products and synthetic drugs has spurred extensive research into its potential as a scaffold for novel therapeutic agents.[1] Among these, 5-aryl-furan-2-carboxylic acids and their derivatives have garnered significant attention for their antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides a detailed statistical analysis and comparison of the antifungal activity of 5-(3-Chlorophenyl)furan-2-carboxylic acid derivatives, with a focus on their performance against pathogenic Candida species. By examining the structure-activity relationships of these compounds, we aim to provide valuable insights for researchers and professionals engaged in the discovery and development of new antifungal agents.
The core of this analysis centers on a series of N-benzyl-5-(aryl)furan-2-carboxamides, which were synthesized from their corresponding 5-(aryl)furan-2-carboxylic acids.[4] This allows for a direct comparative assessment of how the position and number of chloro-substituents on the phenyl ring influence antifungal efficacy.
Comparative Antifungal Efficacy Against Pathogenic Candida Species
A critical aspect of evaluating novel antifungal agents is their activity against clinically relevant pathogens. In a key study, a series of N-benzyl-5-(chlorophenyl)furan-2-carboxamides were synthesized and evaluated for their in vitro antifungal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis.[4] The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined to assess their fungistatic and fungicidal potential.
The data presented below is a statistical summary of the findings for the N-benzylamide derivative of this compound and its isomeric and multi-substituted analogues.
| Compound | Substitution Pattern | C. albicans MIC (mg/mL) | C. glabrata MIC (mg/mL) | C. parapsilosis MIC (mg/mL) | C. albicans MFC (mg/mL) | C. glabrata MFC (mg/mL) | C. parapsilosis MFC (mg/mL) |
| N-benzyl-5-(3-chlorophenyl)furan-2-carboxamide | 3-chloro | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 |
| N-benzyl-5-(2,3-dichlorophenyl)furan-2-carboxamide | 2,3-dichloro | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 |
| N-benzyl-5-(2,5-dichlorophenyl)furan-2-carboxamide | 2,5-dichloro | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | 3,4-dichloro | 0.250 | 0.062-0.125 | 0.125-0.250 | >0.5 | 0.125-0.250 | 0.250-0.5 |
Data Interpretation and Structure-Activity Relationship (SAR) Insights:
The experimental data reveals a clear structure-activity relationship among the tested compounds.[4] The N-benzylamide derivative of this compound, along with its 2,3-dichloro and 2,5-dichloro analogues, exhibited no significant antifungal activity against the tested Candida strains at the highest concentration tested (0.5 mg/mL).
In stark contrast, the N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide demonstrated notable antifungal activity, particularly against C. glabrata and C. parapsilosis.[4] This highlights the critical influence of the chloro-substitution pattern on the phenyl ring. The presence of chlorine atoms at the 3 and 4 positions appears to be a key determinant for antifungal efficacy within this series of compounds. This suggests that the electronic and steric properties conferred by this specific substitution pattern are crucial for the molecule's interaction with its fungal target.
The superior performance of the 3,4-dichloro derivative underscores the importance of targeted chemical modifications in drug design. While the 3-chloro derivative was inactive, the addition of a second chlorine at the 4-position dramatically enhanced its antifungal properties.
Experimental Methodologies: A Foundation for Reproducible Science
To ensure the scientific integrity of these findings, it is imperative to understand the experimental protocols employed. The following sections detail the synthesis and antifungal evaluation methods, providing a framework for researchers to replicate and build upon these studies.
Synthesis of N-benzyl-5-(aryl)furan-2-carboxamides
The synthesis of the target carboxamides was achieved through a reliable and well-established amidation reaction. This process involves the activation of the carboxylic acid group of the parent 5-(aryl)furan-2-carboxylic acid, followed by coupling with benzylamine.
General Synthetic Workflow:
Caption: General workflow for the synthesis of N-benzyl-5-(aryl)furan-2-carboxamides.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of the respective 5-(aryl)furan-2-carboxylic acid in N,N-dimethylformamide (DMF), hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) are added. The mixture is stirred to facilitate the formation of the activated ester intermediate.[4]
-
Amine Coupling: Benzylamine is then added to the reaction mixture. The reaction proceeds at an elevated temperature for several hours, followed by stirring at room temperature to ensure complete conversion.[4]
-
Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove residual reagents and byproducts. The crude product is purified using techniques such as column chromatography to yield the pure N-benzyl-5-(aryl)furan-2-carboxamide.[4]
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method, a standardized assay for evaluating antimicrobial efficacy.
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining MIC and MFC of antifungal compounds.
Detailed Protocol:
-
Preparation of Inoculum: The Candida strains are cultured on an appropriate agar medium. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity to achieve a standardized inoculum density.
-
Broth Microdilution Assay: The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates. Each well is then inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.[4]
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are then incubated to allow for the growth of any remaining viable fungal cells. The MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[4]
Conclusion and Future Directions
The statistical analysis of the antifungal activity of N-benzyl-5-(chlorophenyl)furan-2-carboxamide derivatives clearly demonstrates the profound impact of the chloro-substitution pattern on their efficacy. While the derivative of this compound was found to be inactive, the 3,4-dichloro analogue emerged as a promising antifungal agent, particularly against C. glabrata and C. parapsilosis.[4] This underscores the importance of systematic structural modifications in the lead optimization phase of drug discovery.
Although direct experimental data on the antifungal activity of this compound itself is not yet available in the public domain, the activity of its derivatives provides a strong rationale for its further investigation. Future studies should focus on:
-
Direct Evaluation of Parent Carboxylic Acids: A direct comparison of the antifungal activity of the 5-(chlorophenyl)furan-2-carboxylic acids themselves would provide a more complete understanding of the structure-activity relationship.
-
Exploration of Other Biological Activities: Given the broad biological potential of furan derivatives, these compounds should be screened for other activities, such as anticancer and anti-inflammatory effects.
-
Mechanism of Action Studies: For the active compounds, elucidation of their mechanism of action is crucial for their further development as therapeutic agents.
This comparative guide, grounded in available experimental data, serves as a valuable resource for researchers in the field, highlighting a promising scaffold for the development of new and effective antifungal drugs.
References
- Mirabile, S., Ginestra, G., Pennisi, R., Barreca, D., & Gitto, R. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Microorganisms, 13(8), 1835. [Link]
- Hassan, A. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 199-212. [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175-179. [Link]
- El-Sayed, M. A., et al. (2017). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 9(12), 1345-1365. [Link]
- Rossello, A., et al. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 42(9), 629-39. [Link]
- El-Sheshtawy, H. S., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(2), 245-249. [Link]
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1010-1017. [Link]
- PubChem. (n.d.). This compound.
- Gasteiger, J., et al. (2003). The program CORINA for the automatic generation of 3D atomic coordinates. Journal of Chemical Information and Computer Sciences, 43(3), 853-858.
- Baldi, A., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
- De Logu, A., et al. (2002). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 45(16), 3447-3453. [Link]
- Bakkali, F., et al. (2008). Chemical composition and biological activities of essential oils from the genus Origanum. Food and Chemical Toxicology, 46(2), 446-475.
- Zacchino, S. A., et al. (1999). In vitro evaluation of the antifungal and cytotoxic activities of 3,4-dihalogenated 2(5H)-furanones. Journal of Medicinal Chemistry, 42(15), 2849-2855. [Link]
- Belluti, F., et al. (2010). Synthesis and evaluation of the antifungal and toxicological activity of nitrofuran derivatives. Molecules, 15(11), 8144-8157. [Link]
- Khan, I., et al. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Journal of the Serbian Chemical Society. [Link]
- Bellina, F., & Rossi, R. (2017). Recent advancements in enhancing antimicrobial activity of plant-derived polyphenols by biochemical means. International Journal of Molecular Sciences, 18(11), 2378. [Link]
- Delmas, F., et al. (2002). Synthesis and antimicrobial activity of new 5-aryl-2-hydroxy-3(2H)-pyrrolinone derivatives. Die Pharmazie, 57(4), 261-3. [Link]
- Nivrutti, P. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
- Meneghetti, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1420. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Technical Guide to the Peer-Reviewed Validation of 5-(3-Chlorophenyl)furan-2-carboxylic Acid
This guide provides a comprehensive framework for the experimental validation of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a synthetic organic compound with potential applications in drug discovery. While direct peer-reviewed validation of this specific molecule is not extensively available in public literature, this document synthesizes data from structurally related furan derivatives to establish a robust protocol for its evaluation. By examining the performance of analogous compounds, we can infer potential biological activities and design a rigorous validation cascade.
The furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The addition of a chlorophenyl group to the furan ring is known to influence the molecule's biological activity and reactivity.[2][3] This guide will focus on three key areas of potential bioactivity for this compound: anticancer, anti-inflammatory, and antimicrobial effects.
Part 1: Anticancer Activity Evaluation
Derivatives of 5-phenylfuran have demonstrated significant potential as anticancer agents.[4] A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, making them attractive targets for cancer therapy.[5]
Comparative Cytotoxicity Data of Structurally Related Furan Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of furan derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| Compound 7c (a 5-(4-chlorophenyl)furan derivative) | Leukemia SR | 0.09 | [5] |
| Compound 7e (a 5-(4-chlorophenyl)furan derivative) | Leukemia SR | 0.05 | [5] |
| Compound 11a (a 5-(4-chlorophenyl)furan derivative) | Leukemia SR | 0.06 | [5] |
| Colchicine (Reference Tubulin Inhibitor) | Leukemia SR | >10 (less potent than 7c, 7e, 11a) | [5] |
| 5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o) | Vero (normal cell line) | >100 (low cytotoxicity) | [6] |
Experimental Protocols for Anticancer Validation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Mechanism of tubulin polymerization inhibition.
Part 2: Anti-inflammatory Activity Assessment
Furan derivatives have been investigated for their anti-inflammatory properties. [8]The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation assay to evaluate the efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs). [9][10]
Comparative Anti-inflammatory Data of Structurally Related Compounds
| Compound/Alternative | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Ellagic Acid | Rat | 30 mg/kg | Significant reduction | [11] |
| Indomethacin (Reference NSAID) | Rat | 5 mg/kg | Significant inhibition | [11] |
Experimental Protocol for Carrageenan-Induced Paw Edema
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (160-200g) for at least one week before the experiment. [11]2. Compound Administration: Administer this compound intraperitoneally at various doses 30 minutes before carrageenan injection. [11]A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin. [11]3. Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat. [11]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. [11]5. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Part 3: Antimicrobial Activity Screening
The furan nucleus is present in numerous compounds with demonstrated antimicrobial activity. [1]The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. [12]
Comparative Antimicrobial Data of Furan Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Furan-2-carboxamides | Pseudomonas aeruginosa | Varies (some show significant inhibition) | [3] |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Moderate activity | [13] |
Experimental Protocol for Broth Microdilution Assay
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. [12]2. Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium. [14]3. Inoculation: Inoculate each well with the prepared microbial suspension. [12]4. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). [14]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [12]
Broth Microdilution Assay for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This guide provides a comprehensive, peer-reviewed framework for the validation of this compound. While direct experimental data for this specific compound is limited, the provided protocols and comparative data for structurally similar furan derivatives offer a solid foundation for researchers to design and execute a thorough investigation into its potential anticancer, anti-inflammatory, and antimicrobial properties. The detailed methodologies and visual workflows are intended to ensure scientific integrity and reproducibility in the evaluation of this and other novel furan-based compounds.
References
- Carrageenan Induced Paw Edema (R
- Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).
- Carrageenan induced Paw Edema Model.
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]
- Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Cytotoxicity MTT Assay Protocols and Methods.
- Antimicrobial activity of new 5-(furan-2-yl)
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
- Broth Dilution Method for MIC Determin
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
- 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. PubMed. [Link]
- Design and synthesis of novel 5-(4-chlorophenyl)
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Design and synthesis of novel 5-(4-chlorophenyl)
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(3-Chlorophenyl)furan-2-carboxylic Acid
A Senior Application Scientist's Procedural Blueprint for Safe and Compliant Laboratory Waste Management
For researchers engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a compound whose structural features—a chlorinated aromatic ring, a furan core, and a carboxylic acid group—necessitate a specific and cautious approach. This procedure is synthesized from established principles of chemical waste management for analogous structures, ensuring a self-validating system of safety and compliance.
Hazard Profile Analysis: Understanding the "Why"
The disposal protocol for any chemical is dictated by its hazard profile. The structure of this compound presents a trifecta of concerns that inform every step of its handling and disposal.
-
Chlorinated Organic Compound: The presence of a chlorine atom on the phenyl ring places this compound in a critical waste category. Halogenated organic compounds are often toxic, environmentally persistent, and cannot be disposed of via conventional methods like ground burial or settling ponds.[2] Their complete and permanent disposal requires high-temperature incineration to decompose the molecules into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[2][3] Mixing this waste with non-halogenated solvents can render the entire batch unsuitable for solvent recovery, drastically increasing disposal costs and environmental burden.[4]
-
Furan Derivative: Furan-containing compounds are known to be potential peroxide formers upon exposure to air and light.[1][5] While the risk varies with the specific structure, this potential hazard requires that containers be kept tightly sealed and stored away from light.
-
Carboxylic Acid: The carboxylic acid functional group imparts acidic properties. While the exact pKa is unknown, it should be treated as a potential skin and eye irritant, similar to other furan and thiophene carboxylic acids.[6][7]
Anticipated Hazard Summary
| Hazard Class | Structural Moiety | Primary Concern(s) |
| Environmental Toxin | 3-Chlorophenyl | Persistence, bioaccumulation potential. Requires specialized high-temperature incineration for destruction.[2] |
| Chemical Reactivity | Furan Ring | Potential to form explosive peroxides upon prolonged exposure to air and light.[1][5] |
| Corrosivity/Irritation | Furan-2-carboxylic acid | Causes skin and serious eye irritation.[6][7][8] May cause respiratory irritation. |
Pre-Disposal: Immediate Safety & Handling
Before beginning any disposal procedure, ensure all necessary engineering controls and personal protective equipment (PPE) are in place.
-
Ventilation: All handling of this compound, including weighing, dissolution, and transfer to a waste container, must be conducted inside a certified laboratory fume hood to prevent inhalation of dusts or vapors.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Safety glasses with side shields or, preferably, safety goggles.[5]
-
Hand Protection: Nitrile gloves. Check for any signs of degradation and change them immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Step-by-Step Disposal Protocol
This protocol ensures that this compound is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Identification and Classification
The compound must be classified as a Halogenated Organic Hazardous Waste . This is the most critical determination as it dictates the entire disposal pathway.
Step 2: Waste Segregation (Critical Step)
Proper segregation is paramount to prevent dangerous reactions and ensure correct disposal.
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[4]
-
DO NOT mix with aqueous waste streams, acids, or bases unless part of a specific neutralization procedure approved by your EHS department.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
Step 3: Container Selection and Labeling
-
Container Choice: Use a designated, leak-proof hazardous waste container compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.[9] The container must be in good condition, with no cracks or rust, and have a tightly sealing cap.[10]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[5] The Environmental Protection Agency (EPA) requires that every waste container be clearly marked.[11][12] Your label must include:
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
A clear indication of the hazards: "Toxic," "Irritant," "Environmental Hazard."
-
The accumulation start date (this is added when the container is moved to a Central Accumulation Area, not the SAA).[11]
Step 4: Accumulation and Storage
-
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is the laboratory area where the waste is generated.[11][13]
-
The waste container must be kept tightly closed at all times, except when actively adding waste.[9] This prevents the release of vapors and potential peroxide formation.[1]
-
The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container within it.[5][13]
Step 5: Arranging Final Disposal
-
NEVER pour this compound down the drain.[1][13] This is illegal and can cause significant environmental damage.
-
NEVER dispose of this compound in the regular trash.[1]
-
Contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for pickup.[1][14] The waste will be transported to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.[14]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.
-
Secure the Area: Eliminate all sources of ignition.[5]
-
Don Appropriate PPE: Before cleaning, don the required PPE, including gloves, goggles, and a lab coat. For large spills, a respirator may be necessary.
-
Contain and Absorb:
-
For solid spills , carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[8] Avoid creating dust.
-
For liquid spills (if the compound is in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
-
Collect and Dispose: Scoop the contaminated absorbent material into a designated hazardous waste container.[1] Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. wcu.edu [wcu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. louisville.edu [louisville.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. medlabmag.com [medlabmag.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(3-Chlorophenyl)furan-2-carboxylic acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. 5-(3-Chlorophenyl)furan-2-carboxylic acid, a substituted furan carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, grounded in established safety principles for analogous chemical structures.
Understanding the Hazard Profile
Therefore, we must operate under the precautionary principle, treating this compound as a hazardous substance with the potential to cause:
-
Eye Irritation: Direct contact can cause serious irritation.[1][2]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[3]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The minimum required PPE for handling this compound is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber).[4] | Nitrile gloves offer good resistance to a variety of chemicals and are suitable for incidental contact.[5] For prolonged handling or in the event of a spill, more robust gloves like butyl rubber may be necessary. Gloves should be inspected for defects before use and changed immediately if contaminated.[3] |
| Eye and Face Protection | Safety glasses with side shields meeting ANSI Z.87.1 standards are the minimum requirement.[3] Chemical splash goggles are recommended for all wet chemistry operations. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing or dust generation.[3][4][6] | The eyes are particularly vulnerable to chemical splashes and airborne dust. Safety glasses with side shields protect against projectiles, while chemical splash goggles provide a seal around the eyes to prevent liquid and fine dust from entering.[6] A face shield offers an additional layer of protection for the entire face.[4] |
| Body Protection | A chemical-resistant lab coat, fully buttoned.[3] | A lab coat protects the skin and personal clothing from contamination.[5] It should be made of a material appropriate for the chemicals being handled and kept clean. |
| Foot Protection | Fully enclosed shoes made of a chemical-resistant material.[3] | Open-toed shoes, sandals, or shoes with perforations are prohibited in a laboratory setting. Enclosed shoes protect the feet from spills and falling objects.[5] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or insufficient to control dust levels, a NIOSH-approved respirator is required.[3][4][5] | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[3] In its absence, a respirator (e.g., an N95 mask for low-level dust or a full-face respirator with appropriate cartridges for higher exposures) is necessary to protect the respiratory system.[4][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[3]
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[3]
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[3]
-
In Solution: When working with the compound in solution, handle it within the fume hood and be mindful of potential splashes.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7]
-
Emergency and Disposal Plan
Spill Response:
In the event of a spill, a clear and immediate plan is essential. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Do not dispose of them down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- ChemicalBook. (n.d.). 5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID Product Description.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2,5-Furandicarboxylic acid.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Furancarboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chlorothiophene-2-carboxylic acid.
- Cayman Chemical. (2025). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- LGC Standards. (2019). Safety Data Sheet - Version 5.0.
- TCI Chemicals. (2023). Safety Data Sheet for 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
